Copper picolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14050-01-2 |
|---|---|
Molecular Formula |
C12H8CuN2O4 |
Molecular Weight |
307.75 g/mol |
IUPAC Name |
copper;pyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI Key |
GNWVUSJJFONIKF-UHFFFAOYSA-L |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Copper Picolinate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of copper picolinate complexes, focusing on their synthesis, structural characterization, spectroscopic behavior, thermal stability, and biological relevance. The information is compiled from a range of scientific studies to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis and Formation
Copper(II) picolinate complexes are typically synthesized through the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) sulfate, with picolinic acid in a suitable solvent, often water or ethanol. The picolinate anion acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2] The reaction is generally carried out at room temperature or with gentle heating.[3]
An industrialized preparation method involves dissolving 2-picolinic acid in water, adjusting the pH to 6-7 with a base, and then reacting it with copper sulfate pentahydrate at 90-98°C.[4] The resulting product is a blue powder.[3][4] The synthesis can yield either the anhydrous complex or a hydrated form, such as a monohydrate or dihydrate.[1][5]
Molecular and Crystal Structure
The coordination geometry around the copper(II) ion in picolinate complexes can vary, but a distorted octahedral or square planar geometry is commonly observed.[2][6][7] The Jahn-Teller effect, a geometric distortion of a non-linear molecular system that results in removing a degeneracy, is often observed in six-coordinate copper(II) complexes.[8][9]
In the hydrated complex, [Cu(pic)₂(H₂O)], the copper(II) ion can exhibit a distorted octahedral geometry.[5] The crystal structure of a copper-picolinate complex, C₁₂H₁₂CuN₂O₆, was found to be in the triclinic space group P-1.[6] Another study on [Cu(pic)₂(H₂O)] reported a triclinic crystal system with the space group P-1.[5] The coordination sphere can also be influenced by the presence of other ligands, leading to five-coordinate square-pyramidal or four-coordinate square planar geometries.[7]
Intermolecular interactions, such as O-H···O hydrogen bonding and weak π-π stacking, play a crucial role in stabilizing the crystal lattice.[6] Hirshfeld surface analysis has been used to quantify these intermolecular contacts, with H⋯H, O⋯H, C⋯H, and C⋯O interactions being dominant.[6]
Table 1: Crystallographic Data for Selected this compound Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Copper-picolinate complex | C₁₂H₁₂CuN₂O₆ | Triclinic | P-1 | - | - | - | - | - | - | [6] |
| [Cu(pic)₂(H₂O)] | C₁₂H₁₀CuN₂O₅ | Triclinic | P-1 | 5.1282(1) | 7.6475(1) | 9.2326(1) | 74.84 | 84.36 | 71.32 | [5] |
| [Cu(pic)₂(phen)]·H₂O | C₂₄H₁₈CuN₄O₅ | Monoclinic | - | 17.792(2) | 17.190(2) | - | - | - | - | [10] |
| [Cu(6-OHpic)₂(3-pic)₂] | C₂₄H₂₂CuN₄O₆ | - | - | - | - | - | - | - | - | [9] |
Table 2: Selected Bond Lengths for a this compound Complex
| Bond | Bond Length (Å) | Reference |
| Cu-O | 1.9625 | [5] |
| Cu-N | 1.9625 | [5] |
| Cu-O (axial) | 2.770 | [5] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for confirming the coordination of the picolinate ligand to the copper ion. The coordination is evidenced by shifts in the characteristic vibrational frequencies of the carboxylate group. The asymmetric stretching vibration (νₐₛym(COO⁻)) and the symmetric stretching vibration (νₛym(COO⁻)) of the carboxylate group are particularly informative.[5][9] The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) is attributed to the formation of Cu-N and Cu-O bonds.[2][5]
Table 3: Characteristic IR Absorption Bands for this compound Complexes
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| ν(O-H) of water | ~3430 | [5] |
| ν(C-H) | ~3053 | [5] |
| νₐₛym(COO⁻) | ~1628 | [5] |
| νₐₛym(COO⁻) | 1668 | [9] |
| νₛym(COO⁻) | 1385 | [5] |
| νₛym(COO⁻) | 1320 | [9] |
| ν(Cu-N) | ~455 | [5] |
| ν(Cu-O) | ~420 | [5] |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of copper(II) picolinate complexes typically show two main features. A strong absorption band in the UV region (around 270 nm) is assigned to a π-π* transition within the picolinate ligand.[8] A weaker, broad absorption band in the visible region (around 650-667 nm) is characteristic of the d-d transitions of the copper(II) ion.[8] The position and intensity of the d-d band can provide information about the coordination geometry around the copper center. For instance, a band around 15,290 cm⁻¹ (654 nm) is indicative of a distorted octahedral geometry due to the Jahn-Teller effect.[11]
Table 4: UV-Visible Absorption Data for this compound Complexes
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| π-π* (picolinate) | 270 | ~4 x 10³ | [8] |
| d-d (Cu(II)) | 650-667 | 74-128 | [8] |
| Ligand-to-metal charge transfer | 370 | - | [3] |
| d-d (Cu(II)) | - (15,290 cm⁻¹) | - | [11] |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound complexes. For hydrated complexes, the initial weight loss upon heating typically corresponds to the removal of water molecules. The subsequent decomposition steps involve the loss of the organic ligands. For example, the complex [Cu(6-OHpic)₂(3-pic)₂] is stable up to approximately 60°C and then decomposes in two steps: first, the loss of the two 3-picoline molecules, followed by the decomposition of the 6-hydroxypicolinate ligands at higher temperatures.[9] The final residue at high temperatures is typically copper(II) oxide (CuO).[9]
Table 5: Thermal Decomposition Data for [Cu(6-OHpic)₂(3-pic)₂]
| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Evolved Species | Reference |
| 1 | 60 - ~200 | 31.0 | 35.4 | 2 x 3-picoline | [9] |
| 2 | ~200 - 500 | 51.6 | 52.5 | 2 x 6-hydroxypicolinate | [9] |
Magnetic and Electrochemical Properties
Copper(II) picolinate complexes, with a d⁹ electron configuration, are paramagnetic. Magnetic susceptibility measurements can provide insights into the electronic structure and any magnetic interactions between copper centers in polynuclear complexes.[12] Some picolinate-bridged copper(II) chains exhibit antiferromagnetic interactions.[12]
Cyclic voltammetry (CV) studies can be used to investigate the redox behavior of these complexes. The voltammogram of a this compound complex can display quasi-reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple.[2]
Table 6: Magnetic and Electrochemical Data for Selected this compound Complexes
| Complex | Property | Value | Reference |
| Cu₂(L1)₄ | Exchange coupling parameter (J) | -0.59 cm⁻¹ | [12] |
| Cu₃(L2)₆ | Exchange coupling parameter (J) | -0.30 cm⁻¹ | [12] |
| This compound complex | Oxidation peak (Eₚₐ) | -0.618 V | [2] |
| Reduction peak (Eₚc) | -0.9117 V | [2] |
Biological Activity
Copper complexes, in general, have attracted significant attention for their potential biological applications, including antimicrobial, antioxidant, and anticancer activities.[13][14][15] Picolinic acid itself is a biologically important molecule that can chelate essential metal ions.[6] this compound complexes have been investigated for their interaction with DNA, showing good binding affinity and nuclease activity.[7] However, the biological activity can be complex, and in some cases, the complexes have shown decreased antimicrobial activity compared to the free ligand.[16] The coordination geometry and the nature of other ligands in the complex can significantly influence its metabolic stability and biological efficacy.[8]
Experimental Protocols
General Synthesis of Copper(II) Picolinate
A common laboratory-scale synthesis involves the following steps:
-
Dissolve picolinic acid in a suitable solvent (e.g., water or ethanol).[3]
-
Separately, dissolve a copper(II) salt (e.g., copper(II) acetate monohydrate) in the same solvent.[3]
-
Add the copper(II) salt solution to the picolinic acid solution while stirring.[3]
-
The reaction mixture is typically stirred for a period of time, sometimes with gentle heating, to ensure complete reaction.[3]
-
The resulting precipitate of copper(II) picolinate is collected by vacuum filtration, washed with the solvent to remove any unreacted starting materials, and then dried.[3]
X-ray Crystallography
Single crystals of the this compound complex are grown, often by slow evaporation of the solvent from the reaction mixture.
-
A suitable crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a specific temperature.
-
The crystal structure is solved using direct methods and refined against F².[17]
Spectroscopic Measurements
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or as a mull in mineral oil between NaCl plates.[3][9]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the complexes are prepared in a suitable solvent (e.g., deionized water, ethanol) at known concentrations.[2][8]
Thermal Analysis
Thermogravimetric (TGA) and differential thermal analysis (DTA) are performed using a simultaneous TGA/DTA analyzer.
-
A small amount of the sample is placed in a crucible (e.g., aluminum).
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen flow).[9]
-
The weight loss and thermal events are recorded as a function of temperature.[9]
Visualizations
Caption: Workflow for the synthesis of this compound complexes.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 2. sjctni.edu [sjctni.edu]
- 3. odinity.com [odinity.com]
- 4. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Geometry of Copper Picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and geometry of copper(II) picolinate. It details the coordination chemistry, crystallographic data, and spectroscopic properties of this significant coordination compound. This document includes summaries of quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of the molecular structure to serve as a valuable resource for researchers in chemistry and drug development.
Introduction
Copper(II) picolinate, the coordination complex formed between the copper(II) ion and the picolinate ligand (the conjugate base of picolinic acid), is a compound of considerable interest in the fields of bioinorganic chemistry and pharmacology. Picolinic acid is a natural chelating agent found in the human body, and its complexes with essential metal ions like copper are studied for their potential therapeutic applications. Understanding the precise molecular structure and geometry of copper(II) picolinate is fundamental to elucidating its chemical reactivity, biological activity, and potential as a drug candidate. This guide synthesizes crystallographic and spectroscopic data to provide a detailed structural analysis of this complex.
Molecular Structure and Geometry
The predominant form of copper(II) picolinate is bis(picolinato)copper(II), which can exist in anhydrous or hydrated forms. The picolinate anion acts as a bidentate ligand, coordinating to the central copper(II) ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring.
The coordination geometry around the copper(II) center is most commonly a distorted octahedron, often with water molecules occupying the axial positions in the hydrated form, such as in diaquabis(picolinato)copper(II), [Cu(pic)₂(H₂O)₂].[1] The equatorial positions are occupied by the nitrogen and oxygen atoms from the two picolinate ligands. This distortion from a perfect octahedral geometry is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. Other coordination geometries, such as square planar and square pyramidal, have also been observed, depending on the presence of other ligands and the crystal packing forces.[2]
Crystallographic Data
Single-crystal X-ray diffraction studies have provided precise information on the bond lengths and angles within the copper picolinate molecule. For a hydrated this compound complex, formulated as [Cu(pic)₂(H₂O)], the crystal structure has been determined to be in the triclinic crystal system with the space group P-1.[1]
Table 1: Crystallographic Data for a Copper(II) Picolinate Complex [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.1282(1) |
| b (Å) | 7.6475(1) |
| c (Å) | 9.2326(1) |
| α (°) | 74.84 |
| β (°) | 84.36 |
| γ (°) | 71.32 |
Table 2: Selected Bond Lengths for [Cu(pic)₂(H₂O)] [1]
| Bond | Bond Length (Å) |
| Cu-O (picolinate) | 1.9625 |
| Cu-N (picolinate) | 1.9625 |
| Cu-O (axial) | 2.770 |
Note: The original source provides identical bond lengths for Cu-O and Cu-N, which is unusual and may represent an average or a simplified representation. Typically, Cu-O and Cu-N bond lengths in such complexes are similar but not identical. The axial Cu-O distance is significantly longer, indicative of the Jahn-Teller distortion.
Molecular Visualization
The coordination environment of the copper(II) ion in a generic bis(picolinato)copper(II) complex can be visualized as follows:
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the coordination of the picolinate ligand and for probing the electronic structure of the copper(II) center.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for verifying the formation of the copper(II) picolinate complex. The coordination of the carboxylate group to the copper ion leads to characteristic shifts in the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group compared to the free picolinic acid. A broad band around 3430 cm⁻¹ is indicative of the O-H stretching vibrations of coordinated or lattice water molecules.[1] The coordination of the pyridine nitrogen is also reflected in shifts of the ring vibration modes.
Table 3: Key FTIR Absorption Bands for Copper(II) Picolinate [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3430 | ν(O-H) of water |
| ~3053 | ν(C-H) of pyridine ring |
| ~1628 | νₐₛ(COO⁻) |
| ~1385 | νₛ(COO⁻) |
| ~455 | ν(Cu-N) |
| ~420 | ν(Cu-O) |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of copper(II) picolinate provides insights into its electronic structure. In aqueous solution, the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, typically shows a broad absorption band with a maximum (λₘₐₓ) around 780-810 nm, corresponding to d-d transitions.[2][3] Upon chelation with picolinate, this band shifts. Additionally, a more intense band is often observed in the UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. For copper(II) picolinate, a peak at approximately 370 nm has been assigned to the charge transfer between the carboxylate group of the picolinate and the copper ion.[4]
Table 4: UV-Vis Absorption Data for Copper(II) Complexes
| Complex | λₘₐₓ (nm) | Assignment | Reference |
| [Cu(H₂O)₆]²⁺ | ~780-810 | d-d transition | [2][3] |
| Copper(II) picolinate | ~370 | Ligand-to-Metal Charge Transfer (LMCT) | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of copper(II) picolinate.
Synthesis of Copper(II) Picolinate
This protocol is adapted from literature procedures for the synthesis of copper(II) carboxylate complexes.[4]
Materials:
-
Copper(II) acetate monohydrate (Cu₂(CH₃CO₂)₄(H₂O)₂)
-
Picolinic acid (C₆H₅NO₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare a solution of picolinic acid (e.g., 2.0 mmol) in deionized water (e.g., 10 mL).
-
In a separate beaker, prepare a solution of copper(II) acetate monohydrate (e.g., 0.5 mmol) in deionized water (e.g., 10 mL).
-
Slowly add the copper(II) acetate solution to the picolinic acid solution while stirring continuously.
-
A blue precipitate of copper(II) picolinate will form.
-
Gently heat the mixture with continuous stirring for approximately 20-30 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with several small portions of cold deionized water to remove any unreacted starting materials and byproducts.
-
Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.
X-ray Crystallography
The following outlines the general workflow for single-crystal X-ray diffraction analysis.
Workflow Diagram:
Procedure:
-
Crystal Growth: Grow single crystals of copper(II) picolinate suitable for X-ray diffraction. This is typically achieved by slow evaporation of the solvent from a dilute solution of the synthesized complex, or by slow cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.
FTIR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a solid sample for analysis. This is commonly done by grinding a small amount of the copper(II) picolinate with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the KBr pellet or salt plates without the sample.
-
Sample Spectrum: Record the FTIR spectrum of the prepared sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the functional groups present in the complex.
UV-Vis Spectroscopy
Procedure:
-
Solution Preparation: Prepare a dilute solution of copper(II) picolinate in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.
-
Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to use as a baseline.
-
Sample Spectrum: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-900 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and relate them to the electronic transitions (d-d and charge transfer) of the complex.
Conclusion
The molecular structure and geometry of copper(II) picolinate are well-defined, with the picolinate ligand acting as a bidentate chelate. The coordination environment around the copper(II) ion is typically a distorted octahedron, a feature that is critical to its chemical and biological properties. The combination of X-ray crystallography and spectroscopic methods provides a detailed and consistent picture of its structure. This technical guide offers a foundational understanding and practical protocols for researchers working with this important coordination compound, facilitating further investigations into its applications in drug development and other scientific disciplines.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. psecommunity.org [psecommunity.org]
- 3. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 4. odinity.com [odinity.com]
The Biological Role of Copper Picolinate in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper is an essential trace mineral vital for a myriad of physiological and cellular processes. Its bioavailability is paramount for maintaining homeostasis and ensuring the proper function of numerous cuproenzymes. Copper picolinate, a chelated form of copper bound to picolinic acid, has garnered attention for its potential to enhance copper absorption and cellular uptake. This technical guide provides an in-depth exploration of the biological role of this compound at the cellular level, consolidating current scientific understanding of its absorption, impact on enzymatic activity, and involvement in signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key cellular mechanisms.
Introduction
Copper's significance in biological systems stems from its ability to exist in two primary oxidation states, Cu¹⁺ (cuprous) and Cu²⁺ (cupric), enabling it to participate in vital redox reactions. It serves as a critical cofactor for enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. However, the efficacy of copper supplementation is largely dependent on its chemical form, which dictates its solubility, absorption, and subsequent bioavailability.
Picolinic acid, a natural chelator and a metabolite of the amino acid tryptophan, is known to form stable complexes with divalent metal ions, including copper. This chelation is believed to facilitate the transport of minerals across biological membranes, thereby increasing their absorption. This guide will delve into the specific cellular processes influenced by copper when delivered in the form of this compound.
Cellular Uptake and Bioavailability of this compound
The intestinal absorption of copper is a complex process involving various transporters. While specific quantitative data on the bioavailability of this compound in humans is limited, studies on related compounds and the known properties of picolinic acid provide valuable insights. Picolinic acid is thought to enhance mineral absorption by forming a neutral, lipid-soluble complex that can more readily traverse the lipid bilayers of enterocytes.
One study investigating a macrocyclic copper complex containing a picolinate derivative found that the intracellular copper concentration was approximately 1.4 times higher than the extracellular concentration, suggesting efficient cellular uptake. While not directly measuring intestinal absorption, this indicates that the picolinate ligand can facilitate the transport of copper into cells.
Table 1: Comparative Bioavailability of Different Copper Forms (Conceptual)
| Copper Form | Animal Model | Relative Bioavailability (%) | Reference |
| Copper Proteinate | Cattle | Similar to Copper Sulfate (in absence of high molybdenum) | [1] |
| Copper Carbonate | Cattle | Lower liver copper concentrations than other sources | [1] |
| Copper Glycinate | Beef Steers | 82% relative to Copper Sulfate (in the presence of antagonists) | [2] |
| This compound | Human/Animal | Data not available in direct comparative studies | - |
Note: This table is conceptual and highlights the type of data required. Specific comparative bioavailability data for this compound in humans is a key area for future research.
Role in Cellular Processes and Enzymatic Function
Copper is a catalytic component of several essential enzymes. The enhanced delivery of copper via picolinate chelation is expected to positively impact the activity of these cuproenzymes.
Antioxidant Defense: Superoxide Dismutase (SOD)
Copper-zinc superoxide dismutase (Cu/Zn SOD) is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals, protecting cells from oxidative damage. The activity of SOD is dependent on the availability of both copper and zinc. Enhanced cellular copper uptake from this compound could potentially lead to increased SOD activity, thereby bolstering the cell's antioxidant capacity.
Connective Tissue Formation: Lysyl Oxidase (LOX)
Lysyl oxidase is a copper-dependent enzyme responsible for the cross-linking of collagen and elastin, which is essential for the integrity and elasticity of connective tissues. Studies have shown that dietary copper levels directly influence the functional activity of lysyl oxidase.[3] It is hypothesized that copper is incorporated into the apoenzyme in a post-translational modification step within the secretory pathway.[3][4] By providing a more bioavailable source of copper, this compound may support optimal lysyl oxidase activity, contributing to healthy connective tissue.
Table 2: Key Cuproenzymes and the Potential Impact of this compound
| Enzyme | Cellular Function | Potential Impact of Enhanced Copper Bioavailability |
| Cytochrome c oxidase | Cellular respiration, ATP production | Increased efficiency of the electron transport chain |
| Superoxide dismutase (Cu/Zn SOD) | Antioxidant defense | Enhanced protection against oxidative stress |
| Lysyl oxidase | Collagen and elastin cross-linking | Improved connective tissue strength and elasticity |
| Dopamine β-hydroxylase | Neurotransmitter synthesis (dopamine to norepinephrine) | Support for normal neurological function |
| Tyrosinase | Melanin production | Involvement in pigmentation processes |
| Ceruloplasmin | Iron metabolism, copper transport | Regulation of iron homeostasis |
Involvement in Cellular Signaling Pathways
The direct impact of this compound on specific signaling pathways is an emerging area of research. However, the individual roles of copper and picolinic acid suggest potential interactions with key cellular signaling cascades.
Copper itself is known to be a modulator of various signaling pathways, including those involved in cell proliferation and inflammation. Picolinic acid has been shown to act as a "second signal" in the activation of macrophages, a critical process in the immune response.[5] Furthermore, studies on chromium picolinate have demonstrated the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. Given that picolinic acid is the common component, it is plausible that it could influence similar pathways when chelated with copper.
Based on the available evidence, a hypothetical signaling pathway involving this compound could be initiated by its enhanced cellular uptake. The increased intracellular copper could directly or indirectly influence downstream signaling molecules, potentially through the modulation of kinase activity or the generation of reactive oxygen species (ROS) as signaling intermediates. Picolinic acid, once dissociated or as part of the complex, might independently interact with cellular components to modulate signaling.
Mandatory Visualizations
Caption: Cellular uptake and dissociation of this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted to specifically investigate the biological effects of this compound.
In Vitro Bioavailability Assessment using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for studying intestinal absorption of nutrients.
Objective: To determine the transport and uptake of copper from this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports in a bicameral chamber system, allowing for the separation of apical (representing the intestinal lumen) and basolateral (representing the bloodstream) compartments. Cells are grown for 21 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics.
-
Monolayer Integrity: The integrity of the Caco-2 monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Treatment: A solution containing this compound is added to the apical chamber. Control wells will contain equimolar concentrations of other copper forms (e.g., copper sulfate) and a no-copper control.
-
Sample Collection: Aliquots are collected from the basolateral chamber at various time points to measure the amount of copper that has been transported across the cell monolayer.
-
Cellular Uptake: At the end of the experiment, cells are washed and lysed to determine the intracellular copper concentration.
-
Quantification: Copper concentrations in the collected samples and cell lysates are measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
In Vivo Copper Absorption Study using a Rat Model
Animal models provide a more complex physiological system to study nutrient absorption.
Objective: To compare the in vivo absorption of copper from this compound with other copper sources.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are acclimatized and may be fed a copper-deficient diet for a period to deplete copper stores, which can enhance the sensitivity of the absorption measurement.
-
Dosing: Rats are divided into groups and administered a single oral dose of a copper compound (e.g., this compound, copper sulfate) or a vehicle control via gavage.
-
Sample Collection: Blood samples are collected at various time points post-dosing to measure plasma copper concentrations. Feces and urine may also be collected to perform a balance study. At the end of the study, tissues such as the liver and kidneys are collected to determine copper accumulation.
-
Quantification: Copper levels in plasma, tissues, feces, and urine are determined by AAS or ICP-MS.
Enzyme Activity Assays
Objective: To determine the effect of this compound supplementation on the activity of specific cuproenzymes.
Methodology:
-
Cell Culture or Animal Model: Cells (e.g., fibroblasts for lysyl oxidase) are cultured in media supplemented with this compound or a control copper source. Alternatively, tissues from animals supplemented with different copper forms are used.
-
Enzyme Extraction: Cells or tissues are homogenized, and the enzyme of interest is extracted and partially purified.
-
Activity Assay: The activity of the specific enzyme (e.g., SOD, lysyl oxidase) is measured using a spectrophotometric or fluorometric assay. For example, SOD activity can be measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT). Lysyl oxidase activity can be measured by the oxidative deamination of a substrate, leading to the production of hydrogen peroxide, which can be quantified.
-
Data Analysis: Enzyme activity is normalized to the total protein content of the sample.
Conclusion and Future Directions
This compound presents a promising avenue for enhancing copper bioavailability and, consequently, supporting the numerous cellular processes that depend on this essential mineral. The chelation of copper with picolinic acid is thought to facilitate its absorption and cellular uptake, leading to a more efficient delivery to cuproenzymes and potential modulation of cellular signaling pathways.
While the existing body of research provides a strong theoretical framework for the benefits of this compound, there is a clear need for more direct and quantitative evidence. Future research should focus on:
-
Comparative Bioavailability Studies: Head-to-head studies in human subjects comparing the bioavailability of this compound to other common copper supplements like copper sulfate and copper gluconate.
-
Enzyme Kinetics: Detailed kinetic studies to quantify the impact of this compound on the activity of key cuproenzymes.
-
Signaling Pathway Elucidation: In-depth molecular studies to identify and characterize the specific signaling pathways directly modulated by this compound.
-
Clinical Trials: Well-controlled clinical trials to evaluate the efficacy of this compound in addressing copper deficiency and its potential therapeutic applications in conditions associated with impaired copper metabolism.
By addressing these research gaps, a more complete understanding of the biological role of this compound in cellular processes can be achieved, paving the way for its optimized use in nutrition and medicine.
References
- 1. Bioavailability of copper proteinate and copper carbonate relative to copper sulfate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper, lysyl oxidase, and extracellular matrix protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 5. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Copper Picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper picolinate, a coordination complex of copper and picolinic acid, has demonstrated significant antimicrobial properties against a broad spectrum of bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from research on copper compounds and related metal complexes. The primary antimicrobial activities of this compound are multifaceted, involving a combination of oxidative stress induction, cell membrane disruption, enzyme inhibition, and DNA damage. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Antimicrobial Mechanisms of this compound
The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a synergistic cascade of events that overwhelm microbial defense systems. The lipophilic nature of the picolinate ligand is thought to facilitate the transport of copper ions across the microbial cell membrane, leading to a toxic accumulation of copper within the cell. Once inside, copper participates in several destructive processes.
Induction of Oxidative Stress
A primary mechanism of copper-induced toxicity is the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). Through Fenton-like reactions, intracellular copper ions catalyze the conversion of H₂O₂ into highly reactive hydroxyl radicals.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
This surge in ROS leads to widespread oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Cell Membrane Damage
This compound can directly interact with and disrupt the integrity of the microbial cell membrane. This is believed to occur through two main processes:
-
Lipid Peroxidation: The generated ROS can attack the polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. This process damages the membrane structure, leading to increased permeability and leakage of essential intracellular components.
-
Protein Inactivation: Copper ions can bind to sulfhydryl groups (-SH) in membrane proteins, leading to their denaturation and inactivation. This disrupts crucial membrane functions such as transport and energy production.
Enzyme Inhibition
Copper ions are known to inhibit a wide range of microbial enzymes, disrupting critical metabolic pathways. Key targets include:
-
Iron-Sulfur Cluster Proteins: Copper can displace iron from the iron-sulfur clusters of essential enzymes, such as those involved in the electron transport chain and amino acid biosynthesis. This inactivation of vital metabolic enzymes severely impairs cellular function.
-
Respiratory Chain Enzymes: Copper complexes have been shown to inhibit components of the bacterial respiratory chain, such as NADH dehydrogenases, leading to a collapse of the proton motive force and a shutdown of cellular energy production.
-
Other Essential Enzymes: Copper can bind to active sites or allosteric sites of various other enzymes, inhibiting their function and disrupting pathways like glycolysis and DNA replication.
DNA Damage
The generated ROS can cause significant damage to microbial DNA, leading to mutations and cell death. This damage can manifest as single- and double-strand breaks, as well as modifications to DNA bases.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial strains, providing a quantitative measure of its antimicrobial potency.
| Bacterial Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | 0.5 | [1][2] |
| Proteus vulgaris | 0.5 | [1][2] |
| Micrococcus luteus | 0.5 | [1][2] |
| Lactococcus lactis | 0.5 | [1][2] |
| Escherichia coli | 0.5 | [1][2] |
| Serratia marcescens | 0.5 | [1][2] |
| Proteus mirabilis | 0.5 | [1][2] |
| Klebsiella pneumoniae | 1.0 | [1][2] |
| Enterobacter cloacae | 1.5 | [1][2] |
| Bacillus cereus | 2.0 | [1][2] |
| Bacillus subtilis | 2.0 | [1][2] |
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflows
Caption: Experimental workflow for mechanism of action studies.
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the this compound stock solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Assessment of Reactive Oxygen Species (ROS) Production
Method: 2',7'-Dichlorofluorescin Diacetate (DCFDA) Assay
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).
-
DCFDA Loading: Resuspend the bacterial pellet in PBS containing 10 µM DCFDA. Incubate the suspension in the dark at 37°C for 30 minutes to allow the probe to diffuse into the cells.
-
Washing: Centrifuge the cells to remove the excess DCFDA and resuspend the pellet in fresh PBS.
-
Exposure to this compound: Aliquot the DCFDA-loaded cell suspension into a 96-well black, clear-bottom microtiter plate. Add varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Record measurements at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 2 hours).
-
Data Analysis: Plot the fluorescence intensity over time for each treatment. An increase in fluorescence indicates an increase in intracellular ROS levels.
Evaluation of Cell Membrane Damage
Method: Propidium Iodide (PI) Staining Assay
-
Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Expose the culture to different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a specific duration (e.g., 1-2 hours). Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
PI Staining: Resuspend the cell pellet in PBS to the original volume. Add propidium iodide to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cell suspension in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using either fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a rhodamine filter set. Cells with damaged membranes will appear red, while cells with intact membranes will not be fluorescent.
-
Flow Cytometry: Analyze the cell population using a flow cytometer with an excitation laser at 488 nm and an emission filter for red fluorescence (typically >600 nm). Quantify the percentage of PI-positive (damaged) cells.
-
Assessment of DNA Damage
Method: Agarose Gel Electrophoresis
-
Bacterial Culture and Treatment: Grow a larger volume of bacterial culture (e.g., 50 mL) to the mid-logarithmic phase. Treat the culture with this compound at its MIC for a defined period (e.g., 4 hours).
-
Genomic DNA Extraction: Harvest the bacterial cells and extract the genomic DNA using a standard bacterial genomic DNA extraction kit or protocol (e.g., phenol-chloroform extraction).
-
DNA Quantification: Quantify the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).
-
Agarose Gel Electrophoresis:
-
Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Load equal amounts of genomic DNA (e.g., 1-2 µg) from the treated and untreated samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis: Visualize the DNA bands under UV light. DNA fragmentation in the treated sample will appear as a smear or as DNA fragments of lower molecular weight compared to the intact genomic DNA band in the untreated control.
Enzyme Inhibition Assay
Method: General Spectrophotometric Enzyme Assay
-
Enzyme and Substrate Selection: Choose a specific microbial enzyme that is a potential target for this compound (e.g., a key enzyme in a metabolic pathway). Obtain the purified enzyme and its corresponding substrate.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that maintains the optimal pH and ionic strength for the enzyme's activity.
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, the enzyme at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Measurement of Enzyme Activity: Monitor the rate of the reaction by measuring the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. The wavelength will depend on the substrate and product of the reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Conclusion
The antimicrobial action of this compound is a complex process involving multiple, concurrent mechanisms that ultimately lead to microbial cell death. The primary modes of action include the catalytic generation of reactive oxygen species, leading to extensive oxidative damage; the direct disruption of cell membrane integrity; the inhibition of essential enzymes, particularly those involved in respiration and metabolism; and damage to genomic DNA. The picolinate ligand likely enhances the efficacy of copper by facilitating its transport into the microbial cell. A thorough understanding of these mechanisms, as detailed in this guide, is crucial for the rational design and development of new copper-based antimicrobial agents to combat the growing threat of antibiotic resistance. Further research employing transcriptomic and proteomic approaches will be invaluable in identifying the specific signaling pathways and molecular targets of this compound, providing a more complete picture of its antimicrobial prowess.
References
The Insulin-Mimetic Role of Copper Picolinate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of copper picolinate's role in mimicking insulin activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its hypoglycemic effects and explores its putative molecular mechanisms of action. While direct evidence for the signaling pathways of this compound is still emerging, this paper draws upon research on related copper complexes and the well-established insulin-mimetic properties of other metallopicolinates to propose a potential mechanism.
Introduction: The Therapeutic Potential of Copper Complexes in Diabetes
Diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The therapeutic potential of metal complexes as insulin-mimetic agents has been an area of active research. Vanadium and chromium picolinates, in particular, have been extensively studied for their ability to improve glucose homeostasis. Recent evidence suggests that copper complexes, including this compound, may also exert significant antidiabetic effects. This guide focuses on the available scientific evidence for this compound's insulin-mimetic properties and its potential mechanisms of action.
In Vivo and In Vitro Evidence of Insulin-Mimetic Activity
A pivotal study demonstrated the hypoglycemic effects of a Cu(II)-picolinate complex, referred to as Cu(pa)2, in a streptozotocin (STZ)-induced diabetic mouse model. The study revealed that Cu(pa)2 exhibited a more potent blood glucose-lowering effect compared to the well-characterized insulin-mimetic compound, vanadyl picolinate (VO(pa)2)[1].
In vitro studies have corroborated these findings, showing that this compound inhibits the release of free fatty acids (FFA) from isolated rat adipocytes, a key indicator of insulin-like activity[1].
Table 1: Summary of In Vivo Hypoglycemic Effects of this compound
| Compound | Animal Model | Route of Administration | Key Finding | Reference |
| Cu(II)-picolinate (Cu(pa)2) | STZ-induced diabetic mice | Intraperitoneal injection | Higher hypoglycemic effect than VO(pa)2 | [1] |
Table 2: Summary of In Vitro Insulin-Mimetic Activity of this compound
| Compound | Cell Model | Assay | Key Finding | Reference |
| Cu(II)-picolinate (Cu(pa)2) | Isolated rat adipocytes | Inhibition of FFA release | Potent inhibition of FFA release | [1] |
Putative Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
While direct studies on the signaling pathway of this compound are limited, a compelling body of evidence on other copper complexes suggests a likely mechanism of action: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a major negative regulator of the insulin signaling cascade. It dephosphorylates and thereby deactivates the insulin receptor (IR) and its primary downstream target, Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B would, therefore, prolong the phosphorylated, active state of these key signaling molecules, amplifying the insulin signal.
Several studies have shown that various copper complexes are potent inhibitors of PTP1B[2][3][4]. This inhibitory action is a plausible explanation for the observed insulin-mimetic effects of this compound.
Caption: Putative mechanism of this compound's insulin-mimetic action via PTP1B inhibition.
Further downstream, the activation of the PI3K/Akt pathway is a critical step in insulin signaling, leading to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane of muscle and adipose cells. While one study has shown that copper ions can activate the PI3K/Akt pathway independently of the insulin receptor, there is currently no direct evidence to suggest that this compound induces GLUT4 translocation[5]. In fact, some evidence suggests elevated copper levels do not promote this critical step in glucose uptake.
Experimental Protocols
To further elucidate the precise mechanism of this compound, the following experimental approaches are recommended.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rodents
This is the standard model for inducing Type 1 diabetes to test hypoglycemic agents.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg for rats) dissolved in a citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Animals with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Administration of this compound at various doses via oral gavage or intraperitoneal injection.
-
Outcome Measures: Monitoring of blood glucose levels, insulin levels, and markers of glucose and lipid metabolism.
Caption: Experimental workflow for in vivo testing of this compound.
In Vitro Model: Isolated Rat Adipocytes
This model is used to assess direct insulin-mimetic effects on fat cells.
-
Adipocyte Isolation: Epididymal fat pads are removed from rats and digested with collagenase to isolate adipocytes.
-
Assay: The isolated adipocytes are incubated with epinephrine to stimulate lipolysis (FFA release).
-
Treatment: The cells are co-incubated with varying concentrations of this compound.
-
Outcome Measure: The concentration of FFA in the incubation medium is measured. A reduction in FFA release in the presence of this compound indicates insulin-mimetic activity.
Caption: Workflow for the in vitro Free Fatty Acid (FFA) release assay.
Future Research Directions
The current body of research strongly suggests that this compound is a promising insulin-mimetic agent. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Direct assessment of PTP1B inhibition by this compound: Determining the IC50 value and the mode of inhibition.
-
Investigation of the insulin signaling cascade: Quantifying the effect of this compound on the phosphorylation status of the insulin receptor, IRS-1, and Akt in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).
-
GLUT4 translocation studies: Directly measuring the effect of this compound on the translocation of GLUT4 to the plasma membrane in muscle and fat cells.
-
Comparative studies: Head-to-head comparisons with chromium and vanadium picolinates to understand the relative potency and potential differences in mechanisms of action.
Conclusion
This compound has demonstrated significant hypoglycemic and insulin-mimetic activity in preclinical studies. While the precise molecular mechanism remains to be fully elucidated, the inhibition of PTP1B presents a strong and plausible pathway for its action. The data presented in this technical guide underscores the potential of this compound as a novel therapeutic agent for the management of diabetes and highlights the critical need for further research to unravel its detailed signaling mechanisms.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Potent inhibition of protein tyrosine phosphatase 1B by copper complexes: implications for copper toxicity in biological systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 5. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Copper Picolinate: A Comprehensive Review of its Therapeutic Potential
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, neurotransmission, and antioxidant defense. Its therapeutic applications have been explored for centuries, and modern coordination chemistry has sought to enhance its bioavailability and target specificity. Copper picolinate, a chelate of divalent copper with picolinic acid, has emerged as a compound of significant interest. Picolinic acid, a metabolite of tryptophan, is a natural chelator that facilitates mineral absorption in the small intestine. This enhanced bioavailability, coupled with the intrinsic biological activity of copper, positions this compound as a promising candidate for various therapeutic interventions. This technical guide provides an in-depth review of the current scientific literature on the therapeutic potential of this compound, focusing on its applications in metabolic disorders, oncology, and neurodegenerative diseases.
Antidiabetic and Insulin-Mimetic Properties
Preclinical evidence strongly suggests that this compound possesses significant insulin-mimetic and antidiabetic properties. The primary mechanism is believed to be the activation of key signaling pathways that regulate glucose metabolism.
Mechanism of Action: PI3K/Akt Signaling Pathway
The insulin-mimetic effects of copper ions are hypothesized to stem from their ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in mediating insulin's effects on target cells.[1] Upon activation, this pathway orchestrates a series of downstream events that promote glucose uptake and utilization.
Copper (II) ions have been shown to strongly enhance PI3K activity, leading to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2] Activated Akt then phosphorylates downstream targets, which in turn:
-
Promotes Glucose Uptake: Facilitates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues, thereby increasing glucose entry into the cell.[3]
-
Enhances Glycogen Synthesis: Phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), which relieves its inhibition of Glycogen Synthase (GS), promoting the conversion of glucose into glycogen for storage in the liver and muscles.[3]
This activation of the PI3K/Akt pathway by copper appears to be a crucial molecular mechanism underlying its insulin-like effects.[1]
Preclinical Data
Studies have demonstrated the efficacy of copper(II) picolinate, denoted as Cu(pa)₂, in both in vitro and in vivo models of diabetes.
| Compound/Complex | Model System | Key Finding | Reference |
| Cu(pa)₂ | Isolated rat adipocytes | Higher inhibitory effect on epinephrine-induced free fatty acid release compared to VO(pa)₂. IC₅₀ = 0.24 mM. | [4] |
| Cu(pa)₂ | STZ-induced diabetic mice | Exhibited a higher hypoglycemic effect than the VO(pa)₂ complex after a single intraperitoneal injection. | [4][5] |
| Mn(pa)₃ | Isolated rat adipocytes | Higher inhibitory activity on free fatty acid release than its respective metal ion. IC₅₀ = 0.22 mM. | [4] |
| VO(pa)₂ | Isolated rat adipocytes | Reference compound. IC₅₀ = 0.49 mM. | [4] |
Experimental Protocol: In Vivo Antidiabetic Activity in STZ-Induced Diabetic Mice
This protocol is a representative model based on methodologies described in the literature for evaluating antidiabetic agents.[4][6]
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old) are used.
-
Induction of Diabetes:
-
Animals are fasted overnight.
-
A single intraperitoneal (i.p.) injection of Streptozotocin (STZ), freshly dissolved in citrate buffer (0.1 M, pH 4.5), is administered at a dose of 45-65 mg/kg body weight.
-
Control animals receive an injection of the citrate buffer vehicle alone.
-
After 72 hours, blood is collected from the tail vein, and glucose levels are measured. Animals with fasting blood glucose levels >200 mg/dL are considered diabetic and selected for the study.
-
-
Treatment Protocol:
-
Diabetic animals are divided into groups (n=6-8 per group): Diabetic Control, this compound-treated, and Positive Control (e.g., Glibenclamide or a reference metallodrug like VO(pa)₂).
-
This compound is dissolved in a suitable vehicle (e.g., saline or water) and administered via a single i.p. injection or daily oral gavage for a period of 14-21 days.
-
-
Data Collection and Analysis:
-
Body weight and fasting blood glucose levels are monitored at regular intervals (e.g., day 0, 7, 14, 21).
-
At the end of the study, animals are euthanized, and blood is collected for analysis of serum insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare treated groups with the diabetic control.
-
Anticancer Potential
Copper's role in oncology is multifaceted; it is essential for tumor growth and angiogenesis, making it a therapeutic target.[7] Copper complexes, including those with picolinate derivatives, are being extensively investigated as anticancer agents. They can induce cytotoxicity in cancer cells through various mechanisms, often with greater efficacy and potentially lower toxicity than traditional platinum-based drugs.[8]
Mechanism of Action: ROS-Mediated Apoptosis
A primary anticancer mechanism of copper complexes is the catalytic generation of intracellular Reactive Oxygen Species (ROS).[9] This process involves the redox cycling of copper between its Cu(II) and Cu(I) states, often facilitated by endogenous reducing agents like glutathione (GSH).[10]
-
ROS Generation: The Cu(II)-picolinate complex enters the cell. Intracellular reductants reduce Cu(II) to Cu(I).
-
Fenton-like Reactions: Cu(I) reacts with molecular oxygen and hydrogen peroxide to produce highly cytotoxic ROS, such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH).[10]
-
Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, leading to severe oxidative stress.
-
Apoptosis Induction: Oxidative stress triggers multiple pro-apoptotic signaling pathways:
-
Mitochondrial Pathway: ROS causes mitochondrial membrane permeabilization, leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[11][12]
-
MAPK Pathway: ROS can activate stress-related kinases like JNK and p38, which promote apoptosis.[12][13]
-
NF-κB Inhibition: The disulfiram-copper complex has been shown to inhibit the anti-apoptotic NF-κB pathway, further sensitizing cells to apoptosis.[12]
-
Preclinical Data
Numerous studies have evaluated the cytotoxicity of various copper complexes against a panel of human cancer cell lines. While data specifically for the simple copper(II) bis-picolinate is limited in recent anticancer screens, related complexes show significant activity.
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea | SW480 (Colon) | 3.9 ± 0.8 | [14] |
| Cu(II) with 3-(4-chloro-3-nitrophenyl)thiourea | PC3 (Prostate) | 4.3 ± 0.5 | [14] |
| Cu(II) with quinazolinone Schiff base (Cu-L1) | A549 (Lung) | 1.11 ± 0.01 | [15] |
| Cu(II) with quinazolinone Schiff base (Cu-L2) | MCF-7 (Breast) | 0.64 ± 0.07 | [15] |
| Cisplatin (Reference) | A549 (Lung) | ~126 | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded into 96-well microplates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound complex (e.g., from 0.1 to 100 µM). A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Cisplatin) are included.
-
Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Role in Neurodegenerative Diseases
The brain is a copper-rich organ, and disruption of copper homeostasis is a key feature in several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[16] Copper ions can directly interact with amyloidogenic proteins, such as amyloid-beta (Aβ) and alpha-synuclein (αSyn), influencing their aggregation and toxicity.[17][18]
Mechanism of Action: Modulation of Protein Aggregation
Copper's interaction with amyloidogenic proteins is complex and can have dual effects.
-
Aβ in Alzheimer's Disease: Copper(II) ions bind with high affinity to the Aβ peptide.[16] This binding can promote Aβ aggregation and the formation of β-sheet structures, which are characteristic of amyloid plaques.[16] The Cu-Aβ complex is also redox-active and can generate ROS, contributing to oxidative stress and neurotoxicity.[19]
-
α-Synuclein in Parkinson's Disease: Copper can bind to the N-terminus of αSyn and trigger its aggregation.[17][20] The presence of copper can lead to structural changes in the peptide, enhancing the formation of toxic oligomers and fibrils that constitute Lewy bodies.[18]
The therapeutic strategy in this context is not necessarily to administer this compound but to understand these fundamental interactions to design molecules (like copper chelators or chaperones) that can restore copper homeostasis. However, in cases of copper deficiency-induced neurological symptoms, supplementation with a highly bioavailable form like this compound could be beneficial.[21]
Clinical Data
Currently, there are no large-scale clinical trials specifically investigating this compound for the treatment of primary neurodegenerative diseases like AD or PD. Clinical studies involving copper have primarily focused on supplementation for deficiency states or as part of a multi-nutrient formula.
| Study Type | Population | Intervention | Key Finding | Reference |
| Clinical Trial | 15 adults with copper deficiency | 12 months of copper supplementation | Significant improvement in functional activities of daily living (ADLs). | [21] |
| Randomized Trial | Healthy adults | 2 mg/day copper (as glycinate) for 8 weeks | Raised activities of copper enzymes (SOD1, ceruloplasmin) but did not consistently improve cardiovascular health markers. | [22] |
| Randomized Trial | Prediabetic adults | Combination supplement including Zinc, Chromium, Vitamin C, and Copper | Ongoing study to investigate improvement in glucose profile and reduction of T2DM risk. | [23] |
Pharmacokinetics and Bioavailability
A major advantage of this compound is its purported enhanced bioavailability compared to inorganic copper salts. Picolinic acid acts as a highly efficient ligand, forming a stable, neutral complex with copper that can be more readily absorbed across the intestinal wall. While specific pharmacokinetic parameters for this compound in humans are not well-documented in publicly available literature, studies on other picolinate mineral complexes provide insights. For instance, research on chromium picolinate suggests the complex has a relatively short lifetime in vivo (less than a day), indicating that the mineral is likely released from the picolinate carrier to become metabolically active.[24] Further research is critically needed to establish a detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound to optimize dosing and therapeutic strategies.
Conclusion and Future Directions
This compound demonstrates considerable therapeutic potential across a spectrum of diseases, primarily driven by the biological activity of copper and the enhanced bioavailability afforded by the picolinate ligand.
-
In Diabetes: Its insulin-mimetic properties, mediated through the PI3K/Akt pathway, are strongly supported by preclinical data, positioning it as a potential alternative or adjunct therapy for managing hyperglycemia.
-
In Cancer: The ability of copper complexes to induce ROS-mediated apoptosis presents a compelling strategy for cancer treatment. Further development of picolinate-based copper complexes could yield novel therapeutics with high efficacy and improved safety profiles.
-
In Neurodegeneration: While its direct role as a treatment is unclear, understanding the interaction between copper and amyloidogenic proteins is vital. The use of highly bioavailable this compound may be relevant for addressing neurological symptoms arising from copper deficiency.
For drug development professionals, key areas for future research include:
-
Pharmacokinetic Studies: Conducting rigorous in vivo studies to determine the ADME profile of this compound is essential for clinical translation.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the preclinical findings, particularly for its antidiabetic effects in patients with type 2 diabetes or metabolic syndrome.
-
Targeted Delivery: Developing second-generation this compound derivatives that are targeted to specific tissues (e.g., tumors) could enhance efficacy and minimize potential off-target effects related to systemic copper exposure.
References
- 1. Stimulation of phosphoinositide 3-kinase/Akt signaling by copper and zinc ions: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes [frontiersin.org]
- 4. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic activity enhancement in streptozotocin + nicotinamide–induced diabetic rats through combinational polymeric nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations [frontiersin.org]
- 12. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Role of Copper in the Onset of Alzheimer’s Disease Compared to Other Metals [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Crossroads between copper ions and amyloid formation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper(I/II), α/β‐Synuclein and Amyloid‐β: Menage à Trois? | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Copper supplementation improves functional activities of daily living in adults with copper deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomized trial of copper supplementation effects on blood copper enzyme activities and parameters related to cardiovascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. In vivo distribution of chromium from chromium picolinate in rats and implications for the safety of the dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Electronic Blueprint: A Technical Guide to the Electronic Structure of Copper(II) Picolinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of copper(II) picolinate's electronic structure, a critical aspect for understanding its reactivity, biological interactions, and potential as a therapeutic agent. By integrating experimental data from key analytical techniques with theoretical insights, this document provides a comprehensive overview for researchers in medicinal chemistry, bioinorganic chemistry, and drug development.
Molecular Geometry and Coordination Environment
Copper(II) picolinate, with the chemical formula Cu(C₆H₄NO₂)₂, typically adopts a distorted octahedral or square planar geometry. The picolinate anion acts as a bidentate ligand, coordinating to the copper(II) center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring, significantly influencing the electronic properties of the central copper ion.
The coordination sphere around the Cu(II) ion is subject to Jahn-Teller distortion, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. This distortion is a key feature of the electronic structure of many copper(II) complexes and results in an elongated axial bond. In the solid state, intermolecular interactions, including hydrogen bonding and π-π stacking, can further influence the crystal packing and the local coordination environment of the copper center[1].
Table 1: Selected Bond Lengths and Angles for Copper(II) Picolinate Complexes
| Parameter | Typical Value (Å) | Reference |
| Cu-N (equatorial) | ~2.0 | [2] |
| Cu-O (equatorial) | ~1.96 | [2] |
| Cu-O (axial) | 2.2 - 2.5 | [2] |
| Angle | Typical Value (°) | Reference |
| N-Cu-O (chelate ring) | ~80-85 | - |
| N-Cu-N | ~90 or ~180 | - |
| O-Cu-O | ~90 or ~180 | - |
Note: The exact bond lengths and angles can vary depending on the specific crystalline form and the presence of other coordinating ligands or solvent molecules.
Spectroscopic Characterization and Electronic Transitions
The electronic structure of copper(II) picolinate is elucidated through various spectroscopic techniques, primarily UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.
UV-Visible Spectroscopy
The UV-Vis spectrum of copper(II) picolinate in solution displays characteristic absorption bands that provide insight into its electronic transitions. A strong absorption is typically observed in the ultraviolet region, which is attributed to π-π* transitions within the picolinate ligand. A weaker, broad absorption band in the visible region is characteristic of the d-d transitions of the copper(II) ion[3]. The position and intensity of this d-d band are sensitive to the coordination geometry and the ligand field strength.
Table 2: UV-Visible Spectroscopic Data for Copper(II) Picolinate
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| π-π* (picolinate) | ~270 | ~4 x 10³ | [3] |
| d-d | ~650-670 | 74 - 128 | [3] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for probing the electronic environment of the paramagnetic Cu(II) ion (d⁹ configuration). The EPR spectrum provides information about the g-tensor and the hyperfine coupling constant (A), which are sensitive to the symmetry of the ligand field and the degree of covalency in the metal-ligand bonds.
For a copper(II) complex with a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral geometries, the g-values typically follow the trend g∥ > g⊥ > 2.0023. The hyperfine splitting of the g∥ signal into four lines is due to the interaction of the unpaired electron with the copper nucleus (I = 3/2).
Table 3: Representative EPR Spectroscopic Parameters for Copper(II) Picolinate Complexes
| Parameter | Typical Value | Reference |
| g∥ | 2.25 - 2.29 | - |
| g⊥ | 2.05 - 2.07 | - |
| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 180 | - |
Theoretical and Computational Insights
Density Functional Theory (DFT) calculations are instrumental in complementing experimental data and providing a deeper understanding of the electronic structure of copper(II) picolinate. These calculations can predict the optimized geometry, molecular orbital energies, and spectroscopic parameters.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity of the complex. In copper(II) picolinate, the singly occupied molecular orbital (SOMO) is typically of d(x²-y²) character, with significant contributions from the ligand orbitals, indicating a degree of covalent bonding.
Experimental Protocols
Synthesis of Copper(II) Picolinate
A general and straightforward method for the synthesis of copper(II) picolinate is the reaction of a soluble copper(II) salt with picolinic acid in an aqueous solution.
Protocol:
-
Dissolve picolinic acid in deionized water, warming gently if necessary.
-
In a separate vessel, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) sulfate pentahydrate or copper(II) chloride) in deionized water.
-
Slowly add the copper(II) salt solution to the picolinic acid solution with constant stirring.
-
A precipitate of copper(II) picolinate will form. The color is typically blue or blue-green.
-
Adjust the pH of the solution to between 6 and 7 with a suitable base (e.g., dilute NaOH solution) to ensure complete deprotonation of the picolinic acid and precipitation of the complex.
-
Continue stirring the mixture for a period to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration and wash it with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid in a desiccator or at a low temperature in an oven.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of copper(II) picolinate.
Protocol:
-
Crystal Growth: Grow single crystals of copper(II) picolinate suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a dilute solution of the complex, or by slow diffusion of a precipitating solvent into a solution of the complex.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. The instrument will irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Data Processing: Process the collected diffraction data to obtain a set of structure factors.
-
Structure Solution and Refinement: Use appropriate software to solve the crystal structure (i.e., determine the positions of the atoms in the unit cell) and refine the structural model against the experimental data.
UV-Visible Spectroscopy
Protocol:
-
Sample Preparation: Prepare a solution of copper(II) picolinate of a known concentration in a suitable solvent (e.g., water, methanol, or DMSO).
-
Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum of the copper(II) picolinate solution over a desired wavelength range (e.g., 200-900 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Protocol:
-
Sample Preparation: The sample can be a polycrystalline powder or a frozen solution of the copper(II) picolinate complex. For frozen solution studies, dissolve the complex in a suitable glass-forming solvent or solvent mixture.
-
Instrument Setup: Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (typically at liquid nitrogen temperature, 77 K).
-
Data Acquisition: Place the sample in a quartz EPR tube and insert it into the spectrometer's resonant cavity. Record the EPR spectrum.
-
Data Analysis: Analyze the spectrum to determine the g-values (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥). This is often done by simulating the experimental spectrum using specialized software.
Visualizing the Concepts
The following diagrams illustrate key relationships and workflows in the study of copper(II) picolinate's electronic structure.
Caption: Relationship between molecular structure and electronic properties.
Caption: Experimental workflow for electronic structure determination.
Caption: Simplified molecular orbital interaction diagram.
References
Spectroscopic Characterization of Copper Picolinate Compounds: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize copper picolinate compounds. Picolinic acid, a bidentate ligand, forms stable complexes with copper, typically in the +2 oxidation state.[1][2][3] The coordination of the picolinate ligand to the copper ion occurs through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group.[1][2] This guide will detail the experimental protocols and data interpretation for the key spectroscopic methods employed in the analysis of these complexes, including UV-Visible, Infrared, Electron Paramagnetic Resonance, and Nuclear Magnetic Resonance spectroscopy, as well as single-crystal X-ray crystallography.
Molecular Structure and Coordination
The structural analysis of this compound complexes is fundamental to understanding their chemical and physical properties. Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms.
X-ray Crystallography
Structural studies have revealed that this compound complexes can adopt various coordination geometries. A common motif is a distorted square planar or octahedral geometry around the copper(II) center.[4][5] For instance, in some characterized structures, the copper ion is coordinated by two picolinate ligands, with each ligand binding through a nitrogen and an oxygen atom. Additional coordination sites can be occupied by solvent molecules, such as water, leading to hydrated complexes like [Cu(pic)₂(H₂O)].[6][7] The coordination environment can be further influenced by the presence of other ligands, leading to more complex structures.[5][8]
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is essential for a thorough characterization of this compound compounds, providing insights into their electronic structure, vibrational modes, and the environment of the paramagnetic copper center.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of copper(II) picolinate complexes typically exhibit two main features: a high-intensity band in the UV region and a lower-intensity, broad band in the visible region.[9]
The band in the UV region, often observed around 270 nm, is attributed to π-π* transitions within the picolinate ligand.[9] A ligand-to-metal charge transfer (LMCT) band may also be present in the near-UV region, for example, around 370 nm, corresponding to the transfer of electron density from the picolinate ligand to the copper(II) center.[2]
The broad absorption band in the visible to near-infrared (NIR) region, typically between 650-800 nm, is characteristic of d-d transitions of the copper(II) ion.[9][10] The position and intensity of this band are sensitive to the coordination geometry around the copper center. For example, the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, has a λmax around 780 nm.[11]
Table 1: UV-Visible Spectral Data for Selected this compound Complexes
| Compound/Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| [Cu(picolinate)₂] | ~270 | ~4 x 10³ | π-π* (picolinate) | [9] |
| [Cu(picolinate)₂] | ~370 | Not specified | Ligand-to-Metal Charge Transfer | [2] |
| [Cu(picolinate)₂] | 650-667 | 74-128 | d-d transition | [9] |
| [Cu(picolinate)₃]²⁺ | ~656 (15,290 cm⁻¹) | Not specified | ²E₉ → ²T₂₉ | [10] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for confirming the coordination of the picolinate ligand to the copper ion. The coordination is evidenced by shifts in the vibrational frequencies of the carboxylate group.
Upon coordination, the antisymmetric stretching vibration (νₐₛ(COO⁻)) of the carboxylate group, typically found around 1700 cm⁻¹ in the free ligand, shifts to a lower frequency (e.g., ~1668 cm⁻¹ or ~1628 cm⁻¹).[5][7] Conversely, the symmetric stretching vibration (νₛ(COO⁻)) often shifts to a slightly higher frequency. The IR spectra can also reveal the presence of coordinated water molecules through a broad band in the 3200-3500 cm⁻¹ region.[6][7] The presence of bands in the 420-460 cm⁻¹ region can be assigned to Cu-O and Cu-N stretching vibrations, further confirming the coordination.[7]
Table 2: Key Infrared Vibrational Frequencies for this compound Complexes
| Vibrational Mode | Free Picolinic Acid (cm⁻¹) | Coordinated Picolinate (cm⁻¹) | Reference |
| νₐₛ(COO⁻) | ~1700 | 1628 - 1668 | [5][7] |
| νₛ(COO⁻) | ~1295 | ~1320 - 1385 | [5][7] |
| ν(O-H) of H₂O | - | ~3430 (broad) | [7] |
| ν(Cu-N) | - | ~455 | [7] |
| ν(Cu-O) | - | ~420 | [7] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is particularly useful for studying paramagnetic copper(II) complexes (d⁹ configuration). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the copper ion.
The spectra of copper(II) complexes are often anisotropic and can be described by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) due to the interaction of the unpaired electron with the copper nucleus (I = 3/2).[11] The relationship g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground electronic state, which is common for elongated octahedral or square planar copper(II) complexes.[8] The hyperfine splitting pattern in the g∥ region typically shows four lines due to the copper nuclear spin.[11]
Table 3: EPR Spectral Parameters for Selected Copper(II) Picolinate Complexes
| Complex | g∥ | g⊥ | A∥ (MHz) | A⊥ (MHz) | Ground State | Reference | |---|---|---|---|---|---| | Generic Cu(II) Complex | 2.26 | 2.06 | 520 | < 50 | d(x²-y²) |[11] | | [Cu(dipic)(bzim)(MeOH)] | > g⊥ > 2.0023 | - | - | - | d(x²-y²) |[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is challenging for paramagnetic compounds due to significant line broadening, it can still provide valuable structural information. The presence of the paramagnetic copper(II) ion causes large shifts and short relaxation times for nearby nuclei.[2] These paramagnetic effects can be exploited to gain insight into the structure of the complex in solution. For instance, the absence of significant paramagnetic effects on the protons of a particular part of a ligand can suggest that it is not directly coordinated to the copper ion.[12]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of Copper(II) Picolinate
A typical synthesis involves the reaction of a copper(II) salt, such as copper(II) acetate hydrate, with picolinic acid in an aqueous solution.[2]
-
Materials : Copper(II) acetate monohydrate (Cu₂(CH₃CO₂)₄(H₂O)₂), picolinic acid, deionized water.
-
Procedure :
-
Prepare a solution of picolinic acid in deionized water.
-
Prepare a separate solution of copper(II) acetate monohydrate in deionized water.
-
Add the copper(II) acetate solution to the picolinic acid solution with stirring.
-
A precipitate of copper(II) picolinate will form. The mixture can be gently heated to ensure complete reaction.[2]
-
Collect the solid product by vacuum filtration and wash with deionized water.
-
Dry the product under vacuum.
-
UV-Visible Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
For solution-state measurements, dissolve a known concentration of the this compound complex in a suitable solvent (e.g., water, ethanol).
-
For solid-state measurements, prepare a mull of the solid sample with mineral oil and place it between two transparent plates.[2]
-
-
Data Acquisition :
-
Record a baseline spectrum of the solvent or the mineral oil.
-
Scan the sample over a wavelength range of approximately 200-900 nm.[2]
-
For quantitative measurements, use quartz cuvettes with a defined path length and prepare a series of standard solutions to create a calibration curve.
-
Infrared Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Nujol Mull : Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull between two NaCl or KBr plates.
-
KBr Pellet : Mix a small amount of the finely ground sample with dry KBr powder. Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Electron Paramagnetic Resonance Spectroscopy
-
Instrumentation : An X-band EPR spectrometer.
-
Sample Preparation :
-
For solid-state measurements, place the powdered sample in a quartz EPR tube.
-
For solution measurements, dissolve the sample in a suitable solvent and freeze the solution at low temperature (e.g., 77 K) to obtain a glass.
-
-
Data Acquisition :
-
Tune the spectrometer and record the spectrum at a specific microwave frequency (typically ~9.5 GHz for X-band).
-
The magnetic field is swept over a range appropriate for copper(II) complexes.
-
Spectra are typically recorded as the first derivative of the absorption.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the this compound complex.
-
Data Collection :
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Workflow and Data Integration
The characterization of this compound compounds is a multi-faceted process where each technique provides complementary information. The logical flow of this process is illustrated in the diagram below.
Caption: Workflow for the characterization of this compound compounds.
The following diagram illustrates the relationship between the different spectroscopic techniques and the information they provide about the this compound complex.
Caption: Relationship between techniques and derived information.
References
- 1. excillum.com [excillum.com]
- 2. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 12. mdpi.com [mdpi.com]
The Role of Picolinic Acid in the Biological Activity of Copper Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination of metal ions with organic ligands has paved the way for the development of novel therapeutic agents with a wide spectrum of biological activities. Among these, copper complexes incorporating picolinic acid have garnered significant attention. Picolinic acid, a bidentate chelating agent, forms stable complexes with copper, enhancing its bioavailability and modulating its biological effects.[1] This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted biological activities of copper-picolinate complexes, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antidiabetic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
The Chemistry of Copper-Picolinate Complexes
Picolinic acid (pyridine-2-carboxylic acid) coordinates with copper(II) ions primarily through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[2] This chelation modulates the redox potential of the copper ion and increases the lipophilicity of the complex, which can facilitate its transport across cellular membranes.[3] The coordination geometry of the resulting complex, which can range from square planar to distorted octahedral, is influenced by the stoichiometry of the reactants and the presence of other ancillary ligands.[4][5] These structural variations play a crucial role in determining the biological activity of the complex.
Synthesis and Characterization
The synthesis of copper-picolinate complexes is generally straightforward and can be achieved through various methods. A common approach involves the reaction of a copper(II) salt, such as copper(II) sulfate or copper(II) acetate, with picolinic acid in an aqueous or alcoholic solution.[6][7] The resulting complex often precipitates out of the solution and can be purified by recrystallization.
Characterization of these complexes is crucial to establish their structure and purity. Key analytical techniques employed include:
-
Infrared (IR) Spectroscopy: To confirm the coordination of picolinic acid to the copper ion by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about its coordination environment.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the electronic structure and geometry of the paramagnetic Cu(II) center.[8][9]
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure of the complex in the solid state.
-
Thermal Analysis (TGA/DTA): To assess the thermal stability of the complex and identify the presence of coordinated or lattice water molecules.[10]
Biological Activities and Mechanisms of Action
Copper-picolinate complexes exhibit a diverse range of biological activities, stemming from the synergistic interplay between the copper ion and the picolinic acid ligand.
Antimicrobial Activity
Copper-picolinate complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][11] The proposed mechanism of action involves the disruption of microbial cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, including DNA.[1] The lipophilicity of the complex, conferred by the picolinate ligand, is a key factor in its ability to penetrate microbial cell walls.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Copper-Picolinate Complexes against various microorganisms.
| Complex | Microorganism | MIC (µg/mL) | Reference |
| [Cu(pic)₂] | Staphylococcus aureus | >100 | [4] |
| [Cu(pic)₂] | Escherichia coli | >100 | [4] |
| [Cu(pic)₂] | Candida parapsilosis | >100 | [4] |
Note: 'pic' refers to the picolinate ligand.
Anticancer Activity
The anticancer potential of copper-picolinate complexes is a rapidly growing area of research. These complexes have shown cytotoxicity against various cancer cell lines.[12] The primary mechanisms implicated in their anticancer activity include:
-
Induction of Oxidative Stress: Similar to their antimicrobial action, these complexes can elevate intracellular ROS levels, leading to oxidative damage and triggering apoptosis.[2][13][14][15]
-
DNA Interaction: Copper-picolinate complexes can bind to DNA, potentially through intercalation or groove binding, leading to conformational changes that inhibit DNA replication and transcription. Some complexes also exhibit nuclease activity, directly cleaving the DNA backbone.[5]
-
Inhibition of Signaling Pathways: These complexes have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[16][17][18][19][20]
Table 2: In Vitro Cytotoxicity (IC₅₀) of Copper-Picolinate and Related Complexes against Cancer Cell Lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Cu(II)(DPPA)]·4H₂O | pUC19 DNA | - | [5] |
| [Cu(II)(DPPA)(bpy)]·5H₂O | pUC19 DNA | - | [5] |
| [Cu(II)(DPPA)(phen)]·5H₂O | pUC19 DNA | - | [5] |
Note: DPPA = Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline. The reference indicates DNA binding and cleavage activity rather than a specific IC50 value against a cell line.
Anti-inflammatory Activity
Copper complexes, in general, have been investigated for their anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[17][18][19][20] By inhibiting the activation of NF-κB, these complexes can suppress the expression of pro-inflammatory cytokines and enzymes.
Antidiabetic Activity
Emerging evidence suggests that copper-picolinate complexes may possess antidiabetic properties. Studies have shown that these complexes can exhibit insulin-mimetic effects, potentially by influencing key components of the insulin signaling pathway. Further research is needed to fully elucidate the mechanism of action and therapeutic potential in this area.
Experimental Protocols
Synthesis of Copper(II) Picolinate [Cu(pic)₂]
A general procedure for the synthesis of bis(picolinato)copper(II) is as follows:
-
Dissolve picolinic acid in deionized water, with gentle heating if necessary.
-
Prepare an aqueous solution of a copper(II) salt, such as copper(II) acetate monohydrate.
-
Slowly add the copper(II) salt solution to the picolinic acid solution with constant stirring.
-
A precipitate will form. Continue stirring the reaction mixture for a specified period, sometimes with gentle heating.
-
Collect the precipitate by vacuum filtration and wash it with deionized water and a suitable organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator or under vacuum.[6]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
-
Prepare Media: Sterilize Mueller-Hinton Agar (MHA) by autoclaving and pour it into sterile Petri dishes to a uniform depth.
-
Prepare Inoculum: From a fresh bacterial culture, suspend a few colonies in sterile Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Prepare Wells: Aseptically create wells of a specific diameter in the agar using a sterile borer.
-
Add Test Compound: Prepare different concentrations of the copper-picolinate complex in a suitable solvent. Add a defined volume of each concentration to the respective wells. Include a positive control (a known antibiotic) and a negative control (the solvent).
-
Incubate: Invert the plates and incubate at 37°C for 16-24 hours.
-
Measure and Interpret: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[21]
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the copper-picolinate complex in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the solvent used to dissolve the complex).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.[22][23][24][25][26]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the development and evaluation of copper-picolinate complexes.
Caption: Simplified pathway of ROS-mediated apoptosis induced by copper-picolinate complexes in cancer cells.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
Copper-picolinate complexes represent a versatile class of compounds with significant therapeutic potential across various domains, including infectious diseases, oncology, and inflammatory disorders. The ability of picolinic acid to enhance the bioavailability and modulate the reactivity of copper is central to their biological activity. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these complexes, along with detailed experimental protocols to aid in future research.
Further investigations should focus on elucidating the precise molecular targets and signaling pathways affected by these complexes. Structure-activity relationship studies are crucial to optimize the design of new complexes with enhanced efficacy and reduced toxicity. Moreover, in vivo studies are essential to validate the therapeutic potential of promising candidates and to assess their pharmacokinetic and pharmacodynamic profiles. The continued exploration of copper-picolinate complexes holds great promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses, Crystal Structures and Antimicrobial Activity of Copper(II) Complexes with the Ligand N,N'-Bis(4-bromosalicylidene)propane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. odinity.com [odinity.com]
- 7. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 8. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Reactive oxygen species generation is likely a driver of copper based nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-induced formation of reactive oxygen species causes cell death and disruption of calcium homeostasis in trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 26. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Methodological & Application
experimental protocol for copper picolinate synthesis in the lab
Application Notes: Synthesis of Copper(II) Picolinate
Introduction Copper(II) picolinate, the coordination complex formed between the Cu²⁺ ion and the picolinate ligand, is a compound of significant interest in various scientific fields. Picolinic acid, an endogenous metabolite of tryptophan, acts as a natural chelating agent. The resulting copper complex has applications ranging from dietary supplements to potential therapeutic agents and catalysts. The picolinate ligand chelates to the copper(II) ion through the pyridine ring nitrogen and a carboxylate oxygen atom.[1] This document provides two detailed protocols for the laboratory synthesis of copper(II) picolinate, a summary of its key characterization data, and a workflow diagram for the experimental procedure.
Principle of Synthesis The synthesis of copper(II) picolinate is typically achieved through a straightforward ligand substitution reaction in an aqueous solution.[2][3] A soluble copper(II) salt, such as copper(II) acetate or copper(II) sulfate, is reacted with picolinic acid (pyridine-2-carboxylic acid). The picolinic acid is deprotonated in solution to form the picolinate anion, which then coordinates with the Cu²⁺ ions to form the stable chelate complex, Cu(C₆H₄NO₂)₂.[1][2] The product, being sparingly soluble in water, precipitates out of the solution and can be isolated by filtration.
Experimental Protocols
Protocol 1: Synthesis from Copper(II) Acetate
This protocol is adapted from a common laboratory procedure utilizing copper(II) acetate as the copper source.[2] It is a reliable method that yields a high-purity product.
Materials and Apparatus:
-
Picolinic acid (C₆H₅NO₂)
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Deionized or Millipore water
-
Beakers (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatula and weighing paper
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare Reactant Solutions:
-
In a 50 mL beaker, dissolve 2.02 x 10⁻³ mol (0.248 g) of picolinic acid in 10 mL of deionized water.
-
In a separate 50 mL beaker, prepare a solution of 5.04 x 10⁻⁴ mol (0.211 g) of copper(II) acetate monohydrate in 10 mL of deionized water.[2] Note: This represents a 2:1 molar ratio of picolinic acid to copper.
-
-
Reaction:
-
Place the beaker containing the picolinic acid solution on a magnetic stirrer.
-
While stirring, slowly add the copper(II) acetate solution to the picolinic acid solution.
-
A blue suspension will form immediately.[2]
-
-
Heating and Stirring:
-
Gently heat the reaction mixture while continuing to stir for approximately 20 minutes.[2] This helps to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the blue solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.[2]
-
-
Drying:
-
Final Product:
-
Weigh the final blue powder product and calculate the percent yield. The expected product is copper(II) picolinate, Cu(pic)₂.
-
Protocol 2: Synthesis from Copper(II) Sulfate
This protocol is based on an industrialized preparation method and uses copper(II) sulfate as the copper source, with an added pH adjustment step.[4]
Materials and Apparatus:
-
Picolinic acid (C₆H₅NO₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., liquid caustic soda) for pH adjustment
-
Deionized water
-
Reaction kettle or round-bottom flask with heating mantle and condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
-
Filtration apparatus (centrifuge or vacuum filtration)
-
Drying oven
Procedure:
-
Dissolve Picolinic Acid:
-
Add picolinic acid and deionized water to the reaction vessel (e.g., a 2:3 weight ratio).
-
Heat the mixture to 90 °C with stirring until the picolinic acid is fully dissolved.[4]
-
-
pH Adjustment:
-
Reaction with Copper Salt:
-
Add copper(II) sulfate pentahydrate to the solution. The molar ratio of picolinic acid to copper sulfate should be approximately 2:1.
-
Heat the reaction mixture to 90-98 °C and maintain this temperature for 1.7-3 hours to complete the reaction.[4]
-
-
Isolation and Drying:
-
Cool the reaction mixture to room temperature to allow the product to fully precipitate.
-
Separate the solid blue product by centrifugation or vacuum filtration.
-
Dry the final product at 90 °C to obtain a blue powder.[4]
-
Characterization Data
The following table summarizes key quantitative data for synthesized copper(II) picolinate as reported in the literature.
| Parameter | Value | Source(s) |
| Appearance | Blue powder / Blue crystalline solid | [2][4] |
| Yield | 91% (from Copper Acetate) | [2] |
| 94.11% - 94.31% (from Copper Sulfate) | [4] | |
| Purity | >99% | [4] |
| UV-Vis Absorption | Peak at 370 nm (Ligand-to-metal charge transfer) | [2] |
| Infrared (IR) Spectra | Absorption bands around 420 cm⁻¹ (Cu-O) and 455 cm⁻¹ (Cu-N) are characteristic. | [5] |
| Crystal Structure | Triclinic crystal system, space group P-1 | [5] |
| Distorted octahedral geometry around the Cu(II) ion | [5] | |
| Bond Distances | Cu-O: ~1.96 Å; Cu-N: ~1.96 Å | [5] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis procedure as described in Protocol 1.
References
- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Copper Picolinate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of copper complexes, with a focus on copper picolinate, against various cancer cell lines. The protocols and data herein serve as a guide for the preclinical evaluation of this compound as a potential anticancer agent.
Introduction
Copper is an essential trace element vital for numerous physiological processes. However, elevated levels of copper have been shown to be toxic to cancer cells, making copper-based compounds a promising area of cancer research.[1][2] Copper complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of the proteasome, and induction of apoptosis.[1][3] this compound, a complex of copper and picolinic acid, is of particular interest due to the potential for picolinic acid to facilitate the transport of copper into cells. This document outlines the standard assays to determine the cytotoxic effects of this compound and elucidates the potential underlying molecular mechanisms.
Data Presentation: Cytotoxicity of Copper Complexes
While specific IC50 values for this compound are not extensively available in the public domain, the following tables summarize the cytotoxic activity of various other copper complexes against a panel of human cancer cell lines, as determined by the MTT assay. This data illustrates the potent anticancer activity of copper-containing compounds and provides a benchmark for the evaluation of this compound.
Table 1: IC50 Values (µM) of Copper(II) Complexes with 1,3-Disubstituted Arylthioureas after 72h Exposure
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | HaCaT (Normal Keratinocytes) |
| Complex 1 | 4.7 ± 0.3 | 3.3 ± 0.2 | 9.7 ± 0.1 | > 100 |
| Complex 3 | 8.8 ± 0.8 | 10.8 ± 2.6 | 8.8 ± 0.8 | > 100 |
| Complex 5 | 19.2 ± 1.1 | 10.8 ± 2.6 | 20.1 ± 1.5 | > 100 |
| Complex 7 | 9.1 ± 0.8 | 20.5 ± 1.9 | 10.8 ± 1.3 | > 100 |
| Complex 8 | 3.9 ± 0.8 | 17.8 ± 1.3 | 4.3 ± 0.5 | > 100 |
| Copper(II) chloride | 96.3 ± 5.1 | 101.2 ± 6.3 | 109.4 ± 7.2 | > 100 |
Data adapted from a study on copper (II) complexes with halogenated 1,3-disubstituted arylthioureas.[4]
Table 2: IC50 Values (µM) of Copper(II) Complexes with 8-Hydroxyquinoline Derivatives in MCF-7 Cells after 24h Exposure
| Compound | IC50 (µM) |
| Complex 1 (-CN functionality) | 1.86 ± 0.27 |
| Complex 2 (-COOH functionality) | 0.77 ± 0.12 |
| Ligand 1 | 7.9 ± 1.1 |
| Ligand 2 | 5.6 ± 0.7 |
Data from a study on copper(II) complexes bearing 8-hydroxyquinoline derivatives.[5]
Table 3: IC50 Values (µg/mL) of a Copper(II) Complex on HepG2 and L929 Cells
| Cell Line | 24h Exposure | 48h Exposure |
| HepG2 (Hepatocellular Carcinoma) | 58 | 55 |
| L929 (Normal Fibroblast) | 105.3 | 83 |
Data from a study on a novel copper(II) complex.[6]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity and cell death assays are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for three controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis via ROS generation.
Discussion of Potential Mechanisms
The cytotoxic effects of copper complexes are often attributed to their ability to generate reactive oxygen species (ROS) through Fenton-like reactions.[1] This increase in intracellular ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins.[3] Damaged DNA and mitochondrial dysfunction are potent triggers for the intrinsic pathway of apoptosis.[7] This pathway involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria.[7] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7] The Annexin V/PI assay is instrumental in confirming apoptosis as a mode of cell death induced by this compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of this compound's anticancer properties in vitro. By employing these standardized assays, researchers can obtain reliable and reproducible data on the dose-dependent cytotoxicity, mode of cell death, and potential mechanisms of action of this promising compound. The provided data on other copper complexes suggest that this compound holds potential as a cytotoxic agent against cancer cells, warranting further investigation.
References
- 1. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper Picolinate Supplementation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element in cell culture, playing a critical role as a cofactor for a multitude of enzymes involved in cellular respiration, antioxidant defense, and protein synthesis. Supplementation of cell culture media with copper has been demonstrated to enhance cell growth, viability, and the yield of recombinant proteins, particularly in Chinese Hamster Ovary (CHO) cells. While copper sulfate is traditionally used, the delivery of copper in a chelated form, such as copper picolinate, may offer advantages in terms of bioavailability and reduced cytotoxicity. Picolinic acid is a natural chelator that can facilitate the uptake of metal ions.[1]
These application notes provide a comprehensive guide to utilizing this compound as a supplement in cell culture media, with a focus on optimizing cell performance and recombinant protein production. The protocols and data presented are synthesized from studies on copper supplementation, primarily with copper sulfate, and the known properties of picolinate chelates. Researchers are advised to use these as a starting point and to perform cell line-specific optimization.
Key Effects of Copper Supplementation
Copper supplementation has been shown to have several beneficial effects on cell cultures:
-
Enhanced Cell Growth and Viability: Adequate copper levels are essential for cellular proliferation and survival.
-
Increased Recombinant Protein Yield: Copper has been shown to increase the specific productivity of recombinant proteins, including monoclonal antibodies and coagulation factors.[2][3][4]
-
Improved Lactate Metabolism: Copper can induce a metabolic shift from lactate production to lactate consumption, which is beneficial for culture longevity and productivity.[2][5]
-
Facilitation of Disulfide Bond Formation: As a catalyst for cysteine oxidation, copper promotes proper protein folding and the formation of disulfide bonds.[2][4]
-
Modulation of Glycosylation: Copper concentration can influence the glycosylation profile of recombinant proteins.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on copper supplementation in CHO cell cultures. While most of this data is from studies using copper sulfate, it provides a valuable reference for determining the optimal concentration range for this compound.
Table 1: Effective Copper Concentrations for Improved Cell Culture Performance
| Parameter | Effective Copper Concentration Range | Cell Line | Notes | Reference |
| Increased Cell Growth & IgG Yield | 50 nM - 50 µM | CHO | Positive correlation observed. | [2][4] |
| Reduced Lactate Accumulation | 50 µM | CHO | Significantly decreased lactate levels. | [7] |
| Reduced Protein Aggregation | 5 µM | CHO | Lower concentration beneficial for reducing aggregation. | [7] |
| Induction of Lactate Consumption | >13 nM | CHO | A minimum level of copper is required. | [5] |
| Increased Recombinant Protein Expression | 0.5 µM - 10.0 µM | Mammalian Cells (CHO, BHK) | Increased cell-specific productivity. | [3] |
Table 2: Effects of Copper Supplementation on Recombinant Protein Titer
| Cell Line | Recombinant Protein | Copper Concentration | Fold Increase in Titer | Reference |
| CHO | IgG-fusion protein | 50 µM | Significant increase | [7] |
| CHO | Monoclonal Antibody | Not specified | Higher titers observed | [2] |
| CHO | Coagulation Factors | 0.5 µM - 10.0 µM | Dramatic increase | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in cell culture media.
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
Copper(II) Picolinate (powder)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm filter
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of copper(II) picolinate is 289.73 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder in an appropriate volume of cell culture grade water in a sterile 50 mL conical tube. For example, to make 10 mL of a 10 mM stock solution, dissolve 28.97 mg of this compound in 10 mL of water.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear blue color.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Label the tube with "10 mM this compound," the date of preparation, and your initials.
-
Store the stock solution at 2-8°C, protected from light. The solution is typically stable for several months.
Protocol 2: Supplementation of Cell Culture Media with this compound
Materials:
-
Prepared 10 mM this compound stock solution
-
Basal cell culture medium
-
Cell culture flasks or plates
-
Cells of interest (e.g., CHO cells)
Procedure:
-
Determine the desired final concentration of this compound in your cell culture medium. Based on the data for copper sulfate, a starting range of 1 µM to 10 µM is recommended for initial optimization.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final concentration of 5 µM this compound, you would add 5 µL of the 10 mM stock solution.
-
Aseptically add the calculated volume of the this compound stock solution to your basal cell culture medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
Use the supplemented medium for your cell culture experiments.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and application. Test a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and assess cell viability, growth, and protein production.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Copper bioavailability and requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015143512A2 - Enhancement of recombinant protein expression with copper - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of copper on CHO cells: cellular requirements and product quality considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016061424A1 - Copper supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
- 7. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper Picolinate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous physiological and biochemical processes. Copper picolinate, a chelated form of copper, is utilized in research to investigate the roles of copper in various biological systems, including its potential therapeutic effects. These application notes provide a detailed overview of the dosage and administration of this compound in animal models, compiled from available scientific literature. This document aims to furnish researchers with the necessary information to design and execute methodologically sound preclinical studies.
Data Presentation
The following tables summarize the quantitative data available for the administration of copper complexes, including this compound and similar compounds, in rodent models. Due to the limited specific data on this compound, information on other copper salts is provided for reference.
Table 1: Intraperitoneal Administration of Copper Complexes in Mice
| Compound | Animal Model | Dosage | Frequency | Vehicle | Observed Effects | Reference |
| Copper (II) Picolinate | Streptozotocin-induced diabetic mice | Not explicitly stated, single injection | Single | Not explicitly stated | Higher hypoglycemic effect compared to VO(pa)2 complex | [1] |
| Copper Nicotinate | Mice | 40 mg/kg or less | Not specified | Not specified | No mortalities observed | [2] |
| Copper Nicotinate | Mice | 310 mg/kg | Not specified | Not specified | Lethal dose for all animals | [2] |
Table 2: Oral Administration of Copper Complexes in Rodents
| Compound | Animal Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |
| Copper (II)-Alanine Complex | Alloxan-induced diabetic mice | 50, 100, and 200 µg/kg BW | Oral (p.o.) | Daily for 15 days | Dose-dependent reduction in blood glucose levels | |
| Copper Nicotinate | Rats | 0.8 and 4.0 mg/kg BW | Oral | Daily for 6-8 weeks | Minimal hematological changes and minor serum biochemical alterations | [2] |
| Copper Nicotinate | Mice | 500 mg/kg or less | Oral | Not specified | No fatalities observed | [2] |
| Copper Nicotinate | Mice | 1750 mg/kg | Oral | Not specified | Lethal dose for all animals | [2] |
Table 3: Toxicity Data for Copper Compounds in Rodents
| Compound | Animal Model | LD50 (Oral) | LD50 (Intraperitoneal) | Reference |
| Copper Nicotinate | Mice | 1104.17 mg/kg | 128.33 mg/kg | [2] |
| Picolinic Acid | Sprague-Dawley Rats | ≥500 mg/kg/day (Vascular-neurotoxic) | Not available | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Diabetic Mouse Model
This protocol is based on a study investigating the antidiabetic effects of copper (II)-picolinate.[1]
1. Objective: To assess the hypoglycemic effect of a single intraperitoneal injection of this compound in streptozotocin (STZ)-induced diabetic mice.
2. Materials:
- Copper (II) Picolinate (Cu(pa)₂)
- Sterile, pyrogen-free saline solution or Phosphate Buffered Saline (PBS)[4]
- Streptozotocin (STZ)
- Citrate buffer (for STZ preparation)
- Male mice (e.g., C57BL/6)
- Insulin syringes (28-30 gauge)
- Glucometer and test strips
- Animal balance
3. Animal Model Preparation (Induction of Diabetes):
- Acclimatize mice for at least one week under standard laboratory conditions.
- Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg) dissolved in cold citrate buffer (pH 4.5) immediately before use.
- Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
4. Preparation of this compound Solution:
- Note: The original study does not specify the vehicle or concentration. The following is a general recommendation.
- Dissolve Copper (II) Picolinate in a suitable sterile vehicle such as saline or PBS.[4] The use of a small amount of a solubilizing agent like DMSO (0.5% - 5%) may be considered if solubility is an issue, followed by dilution with saline or PBS.[4]
- The final concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 mL/kg body weight.
- Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
5. Administration Procedure:
- Weigh the diabetic mice to determine the exact injection volume.
- Administer a single intraperitoneal injection of the prepared this compound solution.
- A control group of diabetic mice should receive an injection of the vehicle only.
6. Post-administration Monitoring:
- Monitor blood glucose levels at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-injection.
- Observe the animals for any signs of toxicity or adverse effects.
Protocol 2: Oral Gavage Administration of a Copper Complex in a Diabetic Mouse Model
This protocol is adapted from a study on the oral administration of a copper-alanine complex and general rodent oral gavage procedures.
1. Objective: To evaluate the effect of daily oral administration of a copper complex on blood glucose levels in alloxan-induced diabetic mice.
2. Materials:
- This compound
- Vehicle (e.g., distilled water, 0.5% methylcellulose)
- Alloxan monohydrate
- Male mice
- Oral gavage needles (flexible, ball-tipped, appropriate size for mice)
- Syringes
- Glucometer and test strips
- Animal balance
3. Animal Model Preparation (Induction of Diabetes):
- Acclimatize mice as described in Protocol 1.
- Induce diabetes with a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg) in saline.
- Confirm diabetes as described in Protocol 1.
4. Preparation of this compound Suspension:
- Based on a study with a similar copper complex, prepare suspensions of this compound in the chosen vehicle to achieve desired dosages (e.g., 50, 100, and 200 µg/kg BW).
- Ensure the suspension is homogenous by vortexing or stirring before each administration.
5. Administration Procedure:
- Weigh the mice daily before administration to adjust the volume.
- Administer the this compound suspension orally using a gavage needle once daily for the duration of the study (e.g., 15 days).
- The administration volume should typically be 5-10 mL/kg.
- Control groups should receive the vehicle alone.
6. Post-administration Monitoring:
- Monitor blood glucose levels and body weight regularly throughout the study.
- At the end of the study, tissues can be collected for further analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Copper has been shown to modulate several key signaling pathways. The following diagrams illustrate the potential involvement of copper in these pathways.
Caption: Copper's role in the MAPK signaling pathway.
Caption: Copper's inhibitory effect on the cAMP signaling pathway.
Caption: Copper's role in activating the Ubiquitin-Proteasome System.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for the Quantification of Copper Picolinate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper picolinate, a coordination complex of copper and picolinic acid, is utilized in various applications, including as a dietary supplement. The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and understanding its metabolic fate. This document provides detailed analytical methods for the determination of both the intact this compound complex and total copper in biological samples such as plasma, urine, and tissue. The primary recommended method for the intact complex is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. For total copper analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice due to its exceptional sensitivity for elemental analysis.
Method 1: Quantification of Intact this compound by LC-MS/MS
This protocol describes a method for the quantification of the intact this compound complex in biological samples, adapted from established methods for similar metal-picolinate complexes.[1][2]
Principle
The intact this compound complex is extracted from the biological matrix using protein precipitation followed by solid-phase extraction (SPE) for cleanup. The analyte is then separated from endogenous components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[1] Quantification is achieved by comparing the analyte's peak area to that of a calibration curve prepared with known standards.
Experimental Protocol
1. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 10% methanol in water.
-
-
Urine:
-
Tissue Homogenate:
-
Homogenize 100 mg of tissue in 1 mL of phosphate-buffered saline (PBS).
-
Proceed with the protein precipitation step as described for plasma/serum.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge (e.g., Supelclean™ LC-18) with 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Load the reconstituted or diluted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
This compound (Cu(C₆H₄NO₂)₂): Propose monitoring the molecular ion [M+H]⁺. The exact m/z would be calculated based on the isotopic distribution of copper. For ⁶³Cu, the mass would be approximately 308.0 Da. A potential fragmentation could involve the loss of a picolinate ligand.
-
Note: The specific MRM transitions would need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation: Method Performance Characteristics (Based on Analogue Data)
The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on a validated method for chromium picolinate.[1]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.02 - 2 mg/kg (matrix dependent) |
| Accuracy (Recovery) | 95% - 106% |
| Precision (RSD) | Intra-day: < 7%, Inter-day: < 7% |
Diagram: LC-MS/MS Workflow for Intact this compound
Caption: Workflow for the quantification of intact this compound by LC-MS/MS.
Method 2: Quantification of Total Copper by ICP-MS
This protocol is for the determination of the total copper concentration in biological samples, which is useful for understanding the overall copper distribution following administration of this compound.
Principle
Biological samples are subjected to acid digestion to break down the organic matrix and release all copper into an ionic form. The total copper content is then quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers extremely low detection limits.[5]
Experimental Protocol
1. Sample Preparation (Acid Digestion)
-
Accurately weigh or pipette the biological sample (e.g., 100-500 mg of tissue or 100-500 µL of plasma/urine) into a microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).[6]
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for another 15 minutes.
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water. The final acid concentration should be around 2%.[5]
2. ICP-MS Analysis
-
Instrument: Any modern ICP-MS system.
-
Sample Introduction: Use a standard nebulizer and spray chamber suitable for the sample matrix.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow to ensure stable plasma and minimize interferences.
-
Mass Analyzer:
-
Isotopes to Monitor: ⁶³Cu and ⁶⁵Cu. Monitoring both can help identify and correct for potential isobaric interferences.
-
Internal Standard: Use an internal standard such as Yttrium (⁸⁹Y) or Rhodium (¹⁰³Rh) to correct for matrix effects and instrument drift.
-
-
Calibration: Prepare a series of external calibration standards from a certified copper standard solution in a matrix matching the final acid concentration of the samples.
Data Presentation: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/L (ppb) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/L |
| Accuracy (Recovery) | 90% - 110% (using certified reference materials) |
| Precision (RSD) | < 5% |
Diagram: ICP-MS Workflow for Total Copper Analysis
References
- 1. Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICP-MS Sample Preparation | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application of Copper Picolinate in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper picolinate, a coordination complex of copper and picolinic acid, has garnered significant interest for its potential as an antimicrobial agent. The growing threat of antimicrobial resistance necessitates the exploration of novel compounds like this compound for therapeutic applications. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial susceptibility of this compound against a range of microbial pathogens. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for the specific properties of metal complexes.
Mechanism of Action
The antimicrobial activity of copper complexes, including this compound, is multifaceted. While the precise signaling pathways specific to this compound are still under investigation, the general mechanisms of copper's antimicrobial action are well-documented. These include:
-
Disruption of Cell Membranes: Copper ions can interact with the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions.[2][3][4] This oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[2][3][4]
-
Protein Denaturation: Copper ions can bind to sulfhydryl groups in amino acids, leading to the denaturation and inactivation of essential enzymes and other proteins.[1]
-
DNA Damage: The interaction of copper with microbial DNA can lead to its degradation and inhibition of replication.[2][5]
Data Presentation
The following tables summarize the reported minimum inhibitory concentrations (MICs) and zones of inhibition for this compound against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria. [3][6]
| Bacterial Species | MIC (mg/mL) |
| Staphylococcus aureus | 0.5 |
| Proteus vulgaris | 0.5 |
| Micrococcus luteus | 0.5 |
| Lactococcus lactis | 0.5 |
| Escherichia coli | 0.5 |
| Serratia marcescens | 0.5 |
| Proteus mirabilis | 0.5 |
| Klebsiella pneumoniae | 1.0 |
| Enterobacter cloacae | 1.5 |
| Bacillus cereus | 2.0 |
| Bacillus subtilis | 2.0 |
Table 2: Zone of Inhibition of this compound against various bacteria. [3]
| Bacterial Species | Zone of Inhibition (mm) |
| Staphylococcus aureus | 13.0 |
| Proteus vulgaris | 11.5 |
| Micrococcus luteus | 12.5 |
| Lactococcus lactis | 12.0 |
| Escherichia coli | 11.0 |
| Serratia marcescens | 12.0 |
| Proteus mirabilis | 11.5 |
| Klebsiella pneumoniae | 9.0 |
| Enterobacter cloacae | 8.0 |
| Bacillus cereus | 7.0 |
| Bacillus subtilis | 7.5 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
This compound
-
Sterile distilled water or a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve in a minimal amount of a suitable solvent (if necessary) and then bring to the final volume with sterile distilled water to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a range of concentrations.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 10 µL of the diluted bacterial suspension to each well, including the positive control wells.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculated with the test organism.
-
Negative Control (Sterility Control): A well containing only CAMHB (no antimicrobial agent or inoculum).
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Disk Diffusion Method for Zone of Inhibition
This protocol is adapted from the CLSI M02 guidelines for disk diffusion susceptibility testing.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic disks
-
Blank disks (negative control)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 1 mg/disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disk, a positive control antibiotic disk, and a blank disk (impregnated with the solvent only) onto the surface of the inoculated MHA plate.
-
Ensure the disks are pressed down firmly to make complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Caption: General antimicrobial mechanism of this compound.
Caption: Broth microdilution experimental workflow.
Caption: Agar disk diffusion experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering copper and copper-based materials for a post-antibiotic era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anti-Tumor Effects of Copper Picolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper is an essential trace element vital for various physiological processes. However, its dysregulation is strongly linked with cancer progression, where elevated copper levels are observed in many tumor tissues and the serum of cancer patients.[1][2] This has led to the exploration of copper-binding compounds as potential anti-cancer agents. Copper picolinate, a coordination complex of copper and picolinic acid, is one such compound of interest. The rationale for its investigation lies in the ability of copper complexes to induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[3][4] These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-tumor effects of this compound, from initial in vitro screening to in vivo validation.
In Vitro Evaluation Protocols
A series of in vitro assays are essential for determining the cytotoxic and mechanistic effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50), a key measure of its potency. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][7] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium and add 100 µL to the wells to achieve a range of final concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C until formazan crystals are visible.[8][9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.[8][10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., from an apoptosis detection kit).[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Intracellular Reactive Oxygen Species (ROS) Detection
Copper complexes are known to generate ROS, leading to oxidative stress and cell death.[11][12] This can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Seed cells in a 12-well plate or a black-walled 96-well plate and treat with this compound at the desired concentration for various time points (e.g., 6, 12, 24 hours).[10]
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in green fluorescence indicates a higher level of intracellular ROS.[14]
Cell Cycle Analysis
Copper complexes can cause cell cycle arrest at different phases, inhibiting proliferation.[3][7] This is analyzed by staining cellular DNA with propidium iodide (PI) and measuring DNA content via flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
In Vivo Evaluation Protocol
Human Tumor Xenograft Model
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft model using immunodeficient mice is a standard approach.[15][16]
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, which readily accept human tissue grafts.[17] All animal procedures must be approved by an Institutional Animal Care and Use Committee.[18]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (resuspended in a medium like Matrigel) into the flank of each mouse.[19]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).[17]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group should receive the vehicle only.
-
Efficacy Endpoints: Monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health.[17]
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size limit. Tumors can then be excised, weighed, and processed for further analysis (e.g., histology or Western blot).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Data Presentation
Quantitative data should be presented in clear, concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of a this compound-Containing Compound
| Cell Line | Cancer Type | IC50 (µM) after 72h | Citation |
| A549 | Lung Cancer | 25.0 | [7] |
| MCF-7 | Breast Cancer | 24.24 | [7] |
| HepG2 | Liver Cancer | 21.56 | [7] |
Table 2: Template for In Vivo Tumor Growth Inhibition Data
| Treatment Group | Dose and Schedule | Average Initial Tumor Volume (mm³) | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | N/A | N/A | |||
| This compound | [Dose] mg/kg, [Schedule] | ||||
| Positive Control | [e.g., Cisplatin] |
Visualizations
Diagrams created using Graphviz to illustrate workflows and biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Copper in cancer: from limiting nutrient to therapeutic target [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Anti-tumoral and Anti-bacterial Activity of an Octamolybdate Cluster-Based Hybrid Solid Incorporated with a this compound Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Oxygen Species: A Key Constituent in Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Use of Copper Picolinate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper picolinate, a coordination complex of copper and picolinic acid, is a compound of interest in various biological studies. While primarily known as a dietary supplement for copper, its potential as an enzyme inhibitor is an emerging area of research. The copper ion (Cu²⁺) is known to inhibit a variety of enzymes through several mechanisms, including binding to sulfhydryl groups, displacing essential metal cofactors, or catalyzing the production of reactive oxygen species that can damage the enzyme structure.[1][2] The picolinate ligand can facilitate the transport of copper into cells and modulate its redox activity, making this compound a unique candidate for enzyme inhibition studies.
These application notes provide an overview of the potential applications of this compound in enzyme inhibition research and detailed protocols for assessing its inhibitory effects on selected enzymes.
Potential Applications in Enzyme Inhibition
-
Antimicrobial Drug Development: Many essential enzymes in bacteria and fungi are susceptible to inhibition by heavy metal ions. This compound could be investigated as a potential antimicrobial agent by targeting these enzymes.
-
Anticancer Research: Certain enzymes, such as matrix metalloproteinases (MMPs) and some kinases, are overexpressed in cancer cells and contribute to tumor growth and metastasis.[3][4] Copper complexes have shown anticancer activity, and this compound could be explored for its ability to inhibit these cancer-related enzymes.[5]
-
Dermatology and Cosmetics: Tyrosinase, a copper-containing enzyme, is the key enzyme in melanin synthesis.[6][7] Inhibitors of tyrosinase are sought after for skin-lightening products and to treat hyperpigmentation disorders.[8][9] The ability of this compound to interact with copper-dependent enzymes makes it a candidate for tyrosinase inhibition studies.
-
Neurodegenerative Disease Research: Oxidative stress is a key factor in the progression of neurodegenerative diseases.[10] Copper complexes with superoxide dismutase (SOD) mimetic activity can help to mitigate oxidative damage.[11][12] Investigating the SOD-like activity of this compound could provide insights into its potential neuroprotective effects.
Data Presentation: Inhibitory Activities of Copper and Related Compounds
The following table summarizes the inhibitory concentrations (IC50) of copper and related copper complexes against various enzymes, providing a reference for expected potency.
| Compound/Ion | Target Enzyme | IC50 Value | Reference |
| Copper (Cu²⁺) | Molybdenum-reducing enzyme | 0.099 mg/L | [13] |
| Copper (Cu²⁺) | Na⁺/K⁺-ATPase | 0.1 µmol/L | [14] |
| Copper Complex (PyHis) | Superoxide Dismutase (SOD) mimic | 147 ± 15 µM | [12] |
| Copper Complex (PydiHis) | Superoxide Dismutase (SOD) mimic | 0.64 ± 0.07 µM | [12] |
| Dithiocarbazate-copper complex | Pancreatic Cancer Cells (AsPC-1) | 0.41 µM | [5] |
Experimental Protocols
Protocol 1: Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity. Tyrosinase is a copper-containing enzyme responsible for melanogenesis, and its inhibition is relevant for cosmetics and medicine.[6][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution (200 U/mL final concentration) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (1 mM final concentration).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Superoxide Dismutase (SOD) Mimetic Activity Assay
Objective: To evaluate the SOD-like activity of this compound. This assay measures the ability of the compound to scavenge superoxide radicals.[10][15]
Materials:
-
Xanthine
-
Xanthine Oxidase (EC 1.17.3.2)
-
Nitroblue Tetrazolium (NBT)
-
This compound
-
Phosphate Buffer (50 mM, pH 7.4) with 0.1 mM EDTA
-
DMSO
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Xanthine in the phosphate buffer.
-
Prepare a unit/mL stock solution of Xanthine Oxidase in the phosphate buffer.
-
Prepare a 1 mM stock solution of NBT in the phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of Xanthine solution.
-
Add 50 µL of NBT solution.
-
Add 10 µL of various concentrations of this compound solution.
-
Initiate the reaction by adding 50 µL of Xanthine Oxidase solution.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
The SOD mimetic activity is calculated as the percentage of inhibition of NBT reduction: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining enzyme inhibition by this compound.
Caption: General mechanism of signaling pathway inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of digestive enzyme activities by copper in the guts of various marine benthic invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes as Promising Matrix Metalloproteinases Regulators | MDPI [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mmpc.org [mmpc.org]
- 11. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Development of an inhibitive enzyme assay for copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superoxide dismutase-like activities of copper(II) complexes tested in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bioavailability of Copper Picolinate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for assessing the bioavailability of copper picolinate, a chelated form of the essential trace mineral copper. Accurate determination of bioavailability is crucial for establishing efficacy and safety in the development of dietary supplements and therapeutic agents. This document outlines both in vitro and in vivo protocols, data presentation guidelines, and visual representations of key biological pathways.
Introduction to Copper Bioavailability
Copper is an essential nutrient involved in a myriad of physiological processes, including energy production, iron metabolism, connective tissue formation, and neurotransmission. The bioavailability of copper, which is the fraction of an ingested dose that is absorbed and utilized by the body, can be influenced by its chemical form. This compound is a complex of copper with picolinic acid, an organic molecule that is thought to enhance the mineral's absorption.[1] The methods described herein provide a framework for quantifying the bioavailability of this compound, often in comparison to a standard inorganic salt like copper sulfate.
Part 1: In Vitro Assessment of this compound Permeability using the Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[2] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express transporters relevant to nutrient absorption. This assay is instrumental in predicting the oral absorption of compounds like this compound.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol details the steps for evaluating the transport of this compound across a Caco-2 cell monolayer.
1. Caco-2 Cell Culture and Maintenance:
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 1% (v/v) Non-Essential Amino Acids (NEAA), and 1% (v/v) Penicillin-Streptomycin solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days upon reaching 80-90% confluency.
2. Seeding Cells on Transwell® Inserts:
-
Seed Caco-2 cells at a density of approximately 2.6 × 10^5 cells/cm² onto polycarbonate filter inserts (e.g., 12-well Transwell® plates).
-
Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer.
3. Monolayer Integrity Assessment:
-
Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be ≥200 Ω·cm².
-
Alternatively, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured.
4. Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) and equilibrate for 30 minutes.
-
Prepare dosing solutions of this compound and a control (e.g., copper sulfate) in the transport buffer.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, and 120 minutes), replacing the volume with fresh transport buffer.
-
Samples from the apical chamber should be taken at the beginning and end of the experiment.
5. Sample Analysis:
-
Determine the concentration of copper in the collected samples using a sensitive analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][4]
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of copper appearance in the basolateral chamber (μmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of copper in the apical chamber (μmol/mL).
-
-
Data Presentation: In Vitro Permeability
| Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Reference |
| This compound | 10 | [Data to be inserted] | [Citation] |
| Copper Sulfate | 10 | [Data to be inserted] | [Citation] |
| Propranolol (High Permeability Control) | 10 | >10 | [General Reference] |
| Atenolol (Low Permeability Control) | 10 | <1 | [General Reference] |
Note: The Papp values for this compound and copper sulfate are illustrative and should be replaced with experimental data.
Workflow for Caco-2 Permeability Assay
Part 2: In Vivo Bioavailability Assessment in a Rat Model
In vivo studies using animal models, such as rats, are essential for understanding the systemic bioavailability of this compound. The depletion-repletion model is a common and effective design for such studies.[5][6]
Experimental Protocol: Rat Depletion-Repletion Study
This protocol outlines the key steps for a comparative bioavailability study of this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar weanling rats.
-
Housing: House rats individually in stainless steel or plastic cages to prevent copper contamination. Provide deionized water.
2. Depletion Phase (4 weeks):
-
Feed all rats a copper-deficient basal diet (<1 mg copper/kg diet) for 28 days. This will deplete their copper stores.[6]
-
Monitor animal health and weight regularly.
3. Repletion Phase (2 weeks):
-
Divide the copper-deficient rats into experimental groups (n=8-10 per group).
-
Group 1 (Control): Continue on the copper-deficient diet.
-
Group 2 (Copper Sulfate): Feed the basal diet supplemented with a known level of copper from copper sulfate (e.g., 5 mg copper/kg diet).
-
Group 3 (this compound): Feed the basal diet supplemented with the same level of copper from this compound.
-
Continue the respective diets for 14 days.
4. Sample Collection:
-
At the end of the repletion phase, anesthetize the rats and collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the animals and collect the liver for tissue copper analysis, as it is the primary storage organ for copper.[7]
5. Sample Analysis:
-
Determine serum copper and ceruloplasmin levels. Ceruloplasmin is a copper-dependent enzyme and a sensitive indicator of copper status.
-
Analyze liver copper concentrations using Atomic Absorption Spectrometry (AAS) after acid digestion of the tissue.[8][9]
6. Data Analysis:
-
Compare the mean serum and liver copper concentrations between the different dietary groups using appropriate statistical tests (e.g., ANOVA).
-
The relative bioavailability of this compound compared to copper sulfate (set at 100%) can be calculated using the slope-ratio assay, where the response (e.g., liver copper concentration) is regressed against the copper intake for each source.
Data Presentation: In Vivo Bioavailability
Table 1: Effect of Copper Source on Serum and Liver Copper in Rats
| Dietary Group | Serum Copper (µg/dL) | Liver Copper (µg/g dry weight) |
| Copper Deficient | [Data to be inserted] | [Data to be inserted] |
| Copper Sulfate | [Data to be inserted] | [Data to be inserted] |
| This compound | [Data to be inserted] | [Data to be inserted] |
Note: Values are illustrative and should be replaced with experimental data (Mean ± SD).
Table 2: Relative Bioavailability of this compound
| Bioavailability Indicator | Relative Bioavailability (%) (Copper Sulfate = 100%) |
| Liver Copper Accumulation | [Calculated Value] |
| Serum Copper Level | [Calculated Value] |
Note: Values are illustrative and should be calculated from experimental data. Studies on other organic copper forms, such as copper proteinate, have shown bioavailability values ranging from similar to significantly higher than copper sulfate, depending on the experimental conditions.[10][11]
Workflow for Rat Depletion-Repletion Study
Part 3: Cellular Copper Absorption Pathway
Understanding the mechanism of copper absorption is key to interpreting bioavailability data. Dietary copper, primarily in its oxidized form (Cu²⁺), must be reduced to Cu⁺ before it can be transported into intestinal enterocytes by the high-affinity copper transporter 1 (CTR1).[2][12] Once inside the cell, copper is bound by chaperones and transported across the basolateral membrane into the bloodstream by the copper-transporting ATPase, ATP7A.[7] Chelated forms like this compound may utilize alternative or more efficient absorption pathways, potentially involving amino acid transporters.
Diagram of Intestinal Copper Absorption
References
- 1. Copper bioavailability and requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of serum copper by atomic absorption, with use of the graphite cuvette - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated determination of copper in undiluted serum by atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of copper in isolated soybean protein using the rat as an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repletion of copper-deficient rats with dietary copper restores duodenal hephaestin protein and iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Copper- Determination by AAS | OIV [oiv.int]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability of copper proteinate and copper carbonate relative to copper sulfate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Copper Picolinate in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a global metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The intricate pathophysiology of diabetes involves oxidative stress and impaired insulin signaling pathways, making these attractive targets for therapeutic intervention. Copper, an essential trace element, plays a crucial role in various physiological processes, including antioxidant defense as a cofactor for superoxide dismutase (SOD). Copper picolinate, a coordination complex of copper and picolinic acid, has emerged as a compound of interest in diabetes research due to its potential to modulate glucose metabolism and combat oxidative stress.
These application notes provide a comprehensive guide for the pre-clinical evaluation of this compound in the context of diabetes. Detailed protocols for both in vitro and in vivo experimental designs are outlined to assess its effects on glucose uptake, insulin signaling, and antioxidant status.
Mechanism of Action: A Proposed Model
This compound is hypothesized to exert its anti-diabetic effects through a dual mechanism:
-
Enhancement of Insulin Signaling: By potentially activating key components of the insulin signaling cascade, such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), this compound may promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of insulin-sensitive cells (e.g., muscle and adipose tissue), thereby increasing glucose uptake from the bloodstream.
-
Antioxidant Activity: Copper is an integral component of copper-zinc superoxide dismutase (Cu/Zn-SOD), a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals. By providing a bioavailable source of copper, this compound may bolster the cellular antioxidant defense system, mitigating the oxidative stress implicated in diabetic complications.
Experimental Design and Protocols
Part 1: In Vitro Evaluation of this compound
Objective: To investigate the direct effects of this compound on glucose uptake, GLUT4 translocation, and insulin signaling in a skeletal muscle cell line.
Cell Line: L6 rat skeletal myoblasts.
-
Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM containing 2% horse serum. Allow differentiation to proceed for 4-6 days, with media changes every 48 hours.
-
Serum Starvation: Differentiated L6 myotubes in 24-well plates are serum-starved for 3-4 hours in DMEM.
-
Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or insulin (100 nM, as a positive control) in KRH buffer for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) to each well and incubate for 10 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Measurement: Lyse the cells with 0.1 M NaOH. Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the protein concentration of each well.
-
Cell Seeding: Seed L6 myoblasts expressing myc-tagged GLUT4 (L6-GLUT4myc) on glass coverslips in 12-well plates and differentiate as described in Protocol 1.1.
-
Serum Starvation and Treatment: Perform serum starvation and treatment with this compound or insulin as described in Protocol 1.2.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Immunostaining (Non-permeabilized): To detect surface GLUT4myc, incubate the non-permeabilized cells with an anti-myc antibody for 1 hour at room temperature.
-
Secondary Antibody: After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the fluorescence intensity on the cell surface.
-
Cell Lysis: Following treatment as in Protocol 1.2, lyse the L6 myotubes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against phospho-PI3K (p85), phospho-Akt (Ser473), total PI3K, total Akt, and GLUT4 overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Part 2: In Vivo Evaluation of this compound
Objective: To assess the anti-diabetic and antioxidant effects of this compound in a rodent model of type 1 diabetes.
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Animals: Use male Wistar rats (180-220 g).
-
Induction: Administer a single intraperitoneal injection of STZ (60 mg/kg body weight) dissolved in freshly prepared cold 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Group 1: Normal Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic Control (diabetic, vehicle-treated)
-
Group 3: Diabetic + this compound (diabetic, treated with this compound, e.g., 5 mg/kg body weight, orally)
-
Group 4: Diabetic + Metformin (diabetic, treated with metformin, e.g., 100 mg/kg body weight, orally, as a positive control)
Treatment Duration: 4 weeks.
-
Blood Glucose and Plasma Insulin: Measure fasting blood glucose weekly. At the end of the study, collect blood samples for the determination of plasma insulin levels using an ELISA kit.
-
Tissue Collection: At the end of the 4-week treatment period, euthanize the animals and collect liver and skeletal muscle tissues.
-
Antioxidant Enzyme Assays (Liver Homogenate):
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Assay based on the decomposition of hydrogen peroxide (H₂O₂), measured by the decrease in absorbance at 240 nm.
-
-
Western Blot Analysis (Skeletal Muscle): Perform Western blotting on skeletal muscle lysates as described in Protocol 1.4 to analyze the expression and phosphorylation of PI3K, Akt, and GLUT4.
Data Presentation
Table 1: In Vitro Effects of this compound on Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration (µM) | Glucose Uptake (pmol/mg protein/min) | % Increase vs. Control |
| Control | - | 15.2 ± 1.8 | - |
| Insulin | 0.1 | 35.8 ± 3.1 | 135.5% |
| This compound | 1 | 18.5 ± 2.0 | 21.7% |
| This compound | 10 | 25.1 ± 2.5 | 65.1% |
| This compound | 100 | 30.7 ± 2.9 | 102.0% |
Data are presented as mean ± SD (n=6). Representative data.
Table 2: In Vivo Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (5 mg/kg) | Diabetic + Metformin (100 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 380 ± 25 | 185 ± 15 | 150 ± 12 |
| Plasma Insulin (µU/mL) | 12.5 ± 1.1 | 4.2 ± 0.5 | 8.9 ± 0.8 | 9.5 ± 0.9 |
| Liver SOD Activity (U/mg protein) | 150 ± 12 | 85 ± 9 | 125 ± 11 | 118 ± 10 |
| Liver CAT Activity (U/mg protein) | 45 ± 4 | 22 ± 3 | 38 ± 3 | 35 ± 4 |
Data are presented as mean ± SD (n=8). Representative data.
Visualizations
Troubleshooting & Optimization
improving the aqueous solubility of copper picolinate for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with copper picolinate. The information is designed to address common challenges related to the aqueous solubility of this compound in the context of in vitro studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions for cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | - Concentration exceeds solubility limit in the chosen solvent.- Improper solvent selection. | - Prepare a more dilute stock solution.- Utilize Dimethyl Sulfoxide (DMSO) as the primary solvent for the stock solution.[1][2][3] |
| Precipitate Forms in Cell Culture Media | - "Salting out" effect due to high salt concentration in the media.- pH shift between the stock solution and the media.[4] | - Pre-warm the cell culture media to 37°C before adding the stock solution.- Add the stock solution to the media slowly while gently swirling the flask or plate.- Ensure the final concentration of the co-solvent (e.g., DMSO) in the media is kept low (typically ≤0.5%) to minimize toxicity and precipitation.[5][6] |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Degradation of the compound in solution. | - After preparing the stock solution, ensure complete dissolution by gentle vortexing or brief sonication.- Prepare fresh dilutions in cell culture media for each experiment from a frozen stock solution to ensure consistency. |
| Cell Viability Issues | - Toxicity from the co-solvent (e.g., DMSO) at high concentrations.- Cytotoxicity of this compound at the tested concentrations. | - Perform a dose-response curve for the co-solvent alone to determine the maximum tolerable concentration for your specific cell line.- Always include a vehicle control (media with the same concentration of co-solvent) in your experiments.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2] It is an effective solvent for a wide array of organic materials and many inorganic salts, including transition metal complexes.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, you can perform a serial dilution. First, dilute the DMSO stock in a small volume of media, and then add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This allows for gradual dissolution and prevents localized high concentrations that can lead to precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to maintain cell health and improve compound solubility.[5][6]
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution of this compound in water or PBS at high concentrations is challenging due to its poor aqueous solubility. While it is synthesized in aqueous solutions, achieving the concentrations typically required for stock solutions is difficult. For in vitro studies, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is the most reliable method.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C.[5] This prevents degradation from repeated freeze-thaw cycles.
Quantitative Data Presentation
| Solvent | Solubility | Notes |
| Water | Poor | Synthesis is possible in aqueous solutions, but achieving high concentrations for stock solutions is difficult. |
| Phosphate-Buffered Saline (PBS) | Poor | The presence of salts may further decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing concentrated stock solutions.[2] |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent, but DMSO is generally more effective for initial stock preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 307.75 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out 3.08 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.
-
While gently swirling the tube, add 1 µL of the 10 mM this compound stock solution to the medium. This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Gently mix the solution by inverting the tube several times.
-
Use the freshly prepared working solution for your in vitro experiments immediately.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential copper-modulated signaling pathways.
References
Technical Support Center: Stability of Copper Picolinate in Different Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of copper picolinate in various buffer solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound stability.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation upon dissolving this compound in buffer. | pH-dependent solubility: The pH of the buffer may be unfavorable for this compound solubility, leading to precipitation. Buffer interaction: The buffer components (e.g., phosphate) may form a less soluble complex with copper. | - Adjust the pH of the buffer solution gradually while monitoring for dissolution. - Consider using a different buffer system. For instance, if precipitation occurs in a phosphate buffer, try an acetate or citrate buffer. - Decrease the concentration of the this compound solution. |
| Inconsistent or non-reproducible analytical results (e.g., HPLC, UV-Vis). | Incomplete dissolution: The sample may not be fully dissolved before analysis. Degradation during sample preparation: The compound might be degrading before the analysis is performed. Instrumental drift: The analytical instrument may not be properly calibrated or stabilized. | - Ensure complete dissolution of the sample by vortexing or sonicating. Visually inspect for any particulate matter. - Prepare samples immediately before analysis to minimize degradation. - Perform system suitability tests and calibrate the instrument according to the manufacturer's protocol before running the samples. |
| Unexpected peaks in HPLC chromatogram. | Degradation products: this compound may be degrading under the experimental conditions, leading to the formation of new chemical species. Buffer interference: Components of the buffer solution may be interfering with the detection method. Contamination: Impurities in the solvent, buffer, or on the glassware can introduce extraneous peaks. | - Conduct forced degradation studies to identify potential degradation products and their retention times. - Run a blank sample containing only the buffer and mobile phase to check for interfering peaks. - Use high-purity solvents and reagents, and ensure all glassware is thoroughly cleaned. |
| Color change of the solution over time. | Change in copper coordination sphere: The coordination environment of the copper ion may be changing due to interactions with buffer components or degradation of the picolinate ligand. This can alter the d-d electronic transitions of the copper ion, resulting in a color change. Redox reactions: The Cu(II) center might be undergoing reduction or oxidation. | - Monitor the UV-Vis spectrum of the solution over time to track changes in the absorption bands corresponding to the copper complex. - Use de-gassed buffers and protect the solution from light to minimize redox reactions. |
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of this compound in buffer solutions?
The stability of this compound is primarily influenced by:
-
pH: The pH of the buffer solution can affect the protonation state of the picolinate ligand and the formation of copper hydroxide species, thereby influencing the stability of the complex.
-
Buffer Composition: The anions of the buffer (e.g., phosphate, citrate, acetate) can compete with picolinate for coordination to the copper(II) ion, potentially leading to the formation of mixed-ligand complexes or dissociation of the this compound complex.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Presence of Oxidizing or Reducing Agents: These agents can alter the oxidation state of the copper ion, leading to the breakdown of the complex.
2. How can I determine the stability constant of this compound in a specific buffer?
The stability constant can be determined using techniques such as pH-metric titration or spectrophotometry.
-
pH-Metric Titration: This involves titrating a solution containing copper(II) ions and picolinic acid with a standard base.[1][2] The resulting titration curve can be analyzed to calculate the formation constants of the complex.[1][2]
-
Spectrophotometry: By measuring the absorbance of solutions containing varying concentrations of copper(II) and picolinate at a wavelength where the complex absorbs, methods like Job's method of continuous variation can be used to determine the stoichiometry and stability constant of the complex.[3]
3. What is a suitable analytical method to monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust technique for monitoring the degradation of this compound.[4][5][6][7] This method can separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound over time. The development of such a method often involves forced degradation studies to generate and identify potential degradants.[8][9][10]
4. How does the coordination geometry of this compound complexes affect their stability?
The coordination geometry plays a crucial role in the stability of copper(II) picolinate complexes. Studies on more complex copper chelates containing a picolinate moiety have shown that five-coordinate, distorted trigonal-bipyramidal structures can be more chemically inert to redox-mediated changes compared to six-coordinate, Jahn-Teller distorted octahedral structures.[11][12][13] This suggests that the overall ligand design significantly impacts the metabolic and chemical stability of the copper complex.[11][12][13]
Experimental Protocols
Protocol 1: Determination of Stability Constant by pH-Metric Titration
This protocol outlines the general steps for determining the stability constant of copper(II) picolinate using the Irving-Rossotti titration technique.[1][2]
Materials:
-
Standardized copper(II) nitrate solution
-
Picolinic acid
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃) solution
-
Potassium nitrate (KNO₃) for maintaining ionic strength
-
Selected buffer solution (e.g., acetate, phosphate)
-
Calibrated pH meter with a combined glass electrode
-
Magnetic stirrer
-
Thermostated water bath
Procedure:
-
Prepare the following solutions in a thermostated beaker at a constant temperature (e.g., 25 °C) and constant ionic strength (e.g., 0.2 M KNO₃):
-
Solution A: Free acid (e.g., 0.01 M HNO₃)
-
Solution B: Free acid (0.01 M HNO₃) + Picolinic acid (e.g., 2 x 10⁻⁴ M)
-
Solution C: Free acid (0.01 M HNO₃) + Picolinic acid (2 x 10⁻⁴ M) + Copper(II) nitrate (e.g., 4 x 10⁻⁵ M)
-
-
Titrate each solution against a standard NaOH solution.
-
Record the pH values after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves, calculate the proton-ligand stability constant (pK) for picolinic acid and the metal-ligand stability constant (log K) for this compound using established calculation methods.[1]
Protocol 2: Stability Study using HPLC-UV
This protocol describes a general procedure for assessing the stability of this compound in a buffer solution over time.
Materials:
-
This compound
-
Selected buffer solution (e.g., phosphate buffer pH 7.4)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Reagents for mobile phase (e.g., trifluoroacetic acid or ammonium acetate)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Aliquot the solution into several vials and store them under the desired conditions (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample.
-
Dilute the sample appropriately with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., the λmax of this compound).
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the concentration or peak area of this compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Proton-Ligand and Metal-Ligand Stability Constants of Picolinic Acid and its Copper(II) Complex
| Ligand | Metal Ion | pK (Proton-Ligand Stability Constant) | log K (Metal-Ligand Stability Constant) | Ionic Strength (M) | Temperature (°C) | Reference |
| Picolinic Acid | - | 4.1 - 4.352 | - | 0.2 | Ambient | [1] |
| Picolinic Acid | Cu(II) | - | Varies with conditions | 0.2 | Ambient | [1] |
| Picolinic Acid | Co(II) | - | Varies with conditions | 0.2 | Ambient | [1] |
| Picolinic Acid | Fe(II) | - | Varies with conditions | 0.2 | Ambient | [1] |
Note: The stability of the this compound complex is influenced by the specific experimental conditions. The presence of buffer anions can affect the observed stability.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
- 7. A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Copper Picolinate Precipitation in Cell Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation of copper picolinate in cell culture media. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving this compound Precipitation
Issue: I observed a precipitate in my cell culture medium after adding this compound.
Troubleshooting Steps:
-
Visual Inspection and Confirmation:
-
Question: Is the precipitate crystalline, amorphous, or flocculant?
-
Action: Observe the precipitate under a microscope. Crystalline structures are often indicative of salt precipitation, while amorphous precipitates might suggest protein aggregation or complex formation.
-
-
Identify the Stage of Precipitation:
-
Question: Did the precipitate form immediately upon addition to the media, or did it develop over time in the incubator?
-
Immediate Precipitation: This often points to issues with the stock solution, solvent shock, or high final concentration.
-
Delayed Precipitation: This may be due to temperature fluctuations, pH shifts in the media, or interactions with secreted cellular components.
-
-
Review Preparation Protocol:
-
Question: What solvent was used to prepare the this compound stock solution? What was the stock concentration?
-
Action: Refer to the experimental protocol below for recommended solvents and concentrations. High stock concentrations in organic solvents can lead to "solvent shock" upon dilution in aqueous media.
-
-
Evaluate Media Conditions:
-
Question: What is the pH of your cell culture medium? Are you using a serum-free or serum-containing medium?
-
Action: Ensure the pH of the medium is within the optimal physiological range (typically 7.2-7.4). The solubility of metal complexes can be pH-dependent. In serum-containing media, proteins like albumin can help chelate and solubilize copper, while in serum-free media, the absence of these proteins can increase the likelihood of precipitation.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Addition to Cell Culture Media
This protocol provides a standardized method to prepare and introduce this compound into cell culture media while minimizing the risk of precipitation.
Materials:
-
Copper (II) Picolinate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of copper (II) picolinate powder. b. Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. c. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. d. Visually inspect the solution to ensure there are no undissolved particles. e. Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Addition to Cell Culture Media: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Perform a serial dilution of the this compound stock solution in pre-warmed media to achieve the final desired working concentration. d. Crucially, add the this compound solution dropwise to the pre-warmed media while gently swirling or vortexing the media. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. e. Visually inspect the final supplemented medium for any signs of precipitation before adding it to your cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: Several factors can contribute to the precipitation of this compound:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.
-
High Concentration: The final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
pH of the Medium: The solubility of metal complexes can be highly dependent on pH. Cell culture media is typically buffered around pH 7.2-7.4, but deviations from this can affect solubility.
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can impact the solubility of dissolved compounds.[2] Repeated freeze-thaw cycles should also be avoided.[2]
-
Interactions with Media Components: Copper ions can interact with components in the media, such as phosphate and bicarbonate ions, forming insoluble salts.[1][2] It can also form precipitates with amino acids like cysteine.
Q2: Can the type of cell culture medium affect the solubility of this compound?
A2: Yes, the composition of the cell culture medium can significantly impact solubility. Media with higher concentrations of certain ions or proteins may be more prone to causing precipitation. For instance, the absence of serum proteins, which can chelate and stabilize copper ions, in serum-free media can increase the likelihood of precipitation.[1]
Q3: Is it advisable to filter out the precipitate?
A3: No, filtering the medium after a precipitate has formed is not recommended. This will remove the precipitated this compound, leading to an unknown and lower final concentration in your experiment, which will affect the accuracy and reproducibility of your results. The better approach is to troubleshoot the cause of the precipitation and optimize the preparation protocol.
Q4: Can I use a different solvent for my stock solution?
A4: DMSO is a common choice due to its ability to dissolve a wide range of organic compounds. If you continue to experience precipitation, you could consider alternative solvents or co-solvent systems, but you must first verify their compatibility with your specific cell line and experimental goals, as they can be cytotoxic.
Q5: How does serum in the media affect this compound stability?
A5: Serum contains various proteins, such as albumin, that can bind to copper ions. This chelation can help to keep the this compound in solution and prevent it from precipitating. Therefore, you may observe less precipitation in serum-containing media compared to serum-free formulations.[1]
Data Presentation
Table 1: Factors Influencing this compound Precipitation in Cell Culture Media
| Factor | Observation | Potential Cause | Recommended Action |
| Solvent | Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: Rapid change in polarity when an organic stock is added to aqueous media. | Prepare stock solution in a solvent compatible with your cells (e.g., DMSO). Add the stock solution dropwise to pre-warmed media while mixing. |
| Concentration | Precipitation occurs at higher desired final concentrations. | Exceeding Solubility Limit: The concentration of this compound is above its saturation point in the media. | Determine the optimal working concentration for your experiments. Consider using a lower concentration or performing a dose-response curve. |
| pH | Media appears cloudy or contains precipitate, especially after pH adjustment. | pH-Dependent Solubility: The solubility of this compound is sensitive to the pH of the medium. | Ensure the pH of your cell culture medium is stable and within the physiological range (7.2-7.4). |
| Temperature | Precipitate appears after warming cold media or after freeze-thaw cycles. | Temperature-Induced Precipitation: Changes in temperature can decrease the solubility of dissolved compounds. | Pre-warm media to 37°C before adding this compound. Avoid repeated freeze-thaw cycles of stock solutions and supplemented media. |
| Media Components | Precipitation is observed more frequently in certain types of media. | Interaction with Media Components: Copper ions may react with phosphates, bicarbonates, or amino acids in the media. | If possible, test the solubility in different media formulations. In serum-free media, consider the use of chelating agents if compatible with your experiment. |
Mandatory Visualizations
Caption: A flowchart outlining the steps to diagnose and resolve this compound precipitation.
Caption: An overview of the PI3K/Akt and MAPK/ERK signaling pathways modulated by copper.
References
Technical Support Center: Optimizing Copper Picolinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of copper picolinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering step-by-step solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | - Ensure the reaction goes to completion by stirring for the recommended time (1-3 hours). - Maintain the optimal reaction temperature (90-98°C).[1] - Verify the correct molar ratio of reactants as specified in the protocol. |
| Suboptimal pH. | - Adjust the pH of the picolinic acid solution to the optimal range of 6-7 using a suitable base (e.g., liquid caustic soda) before adding the copper salt.[1] An incorrect pH can hinder the reaction.[1] | |
| Product loss during workup. | - Ensure efficient collection of the precipitate by using vacuum filtration. - Wash the product with a minimal amount of cold deionized water to avoid dissolving the product. | |
| Product is a Greenish or Brownish Powder Instead of Blue | Formation of copper hydroxide or copper oxide impurities. | - Strictly control the pH; a pH higher than the optimal range can lead to the formation of copper hydroxide.[1] - Avoid excessive temperatures during the reaction, as this can cause the formation of copper oxide.[1] |
| Presence of unreacted starting materials. | - Ensure the picolinic acid is fully dissolved before adding the copper salt.[1] - Use the correct stoichiometric amounts of reactants. | |
| Inconsistent Crystal Formation | Rapid cooling of the reaction mixture. | - Allow the reaction mixture to cool to room temperature slowly to promote the formation of uniform crystals. For larger crystals, the filtrate can be left at room temperature for several weeks.[2] |
| Impurities in the reaction mixture. | - Use high-purity reagents and deionized water to prevent the incorporation of impurities into the crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of copper(II) picolinate typically involves the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) sulfate, with picolinic acid in an aqueous solution.[1][2][3] The picolinic acid is deprotonated to form the picolinate anion, which then coordinates with the Cu²⁺ ion.[2]
Q2: What is a typical yield for this compound synthesis?
A2: With optimized protocols, yields can be quite high. Reported yields are often in the range of 91% to over 94%.[1][3]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The most critical parameters to control are the reaction temperature, pH, and reaction time. The optimal temperature is generally between 90-98°C, and the pH should be adjusted to 6-7 before the addition of the copper salt.[1] A reaction time of 1.7 to 3 hours is recommended.[1]
Q4: How can I confirm the formation of this compound?
A4: The successful synthesis of this compound is indicated by the formation of a blue powder.[1][3] Further characterization can be performed using techniques such as infrared (IR) spectroscopy to confirm the coordination of the picolinate ligand to the copper center.[3]
Q5: Can the synthesis be performed at room temperature?
A5: While some procedures mention synthesis at room temperature, heating the reaction mixture is common to ensure a complete reaction and achieve a higher yield in a shorter time frame.[1][2][3]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from established procedures.
Protocol 1: High-Yield Synthesis from Copper(II) Acetate
This protocol is adapted from a method reporting a 91% yield.[3]
-
Preparation of Solutions:
-
Prepare a solution of copper(II) acetate monohydrate (Cu₂(CH₃CO₂)₄(H₂O)₂) in deionized water.
-
Prepare a separate solution of picolinic acid in deionized water.
-
-
Reaction:
-
Add the copper(II) acetate solution to the picolinic acid solution while stirring. A blue suspension will form.
-
Gently heat the mixture and continue stirring for 20 minutes.
-
-
Isolation and Purification:
-
Collect the blue solid product by vacuum filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum for 24 hours.
-
Protocol 2: Industrialized Preparation from Copper(II) Sulfate
This protocol is based on an industrialized method with yields around 94%.[1]
-
Dissolution of Picolinic Acid:
-
Add picolinic acid to a reaction vessel with water.
-
Heat the mixture to 90°C with stirring until the picolinic acid is completely dissolved.
-
-
pH Adjustment:
-
Cool the solution to 70-78°C.
-
Adjust the pH to 6-7 with liquid caustic soda and stir for 1-2 hours.
-
-
Reaction:
-
Add copper(II) sulfate pentahydrate to the solution.
-
Heat the reaction mixture to 90-98°C and maintain for 1.7-3 hours.
-
-
Product Isolation:
-
Cool the mixture to room temperature.
-
Separate the product by centrifugation.
-
Dry the resulting blue powder at 90°C.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the described synthesis protocols.
| Parameter | Protocol 1 (from Copper Acetate)[3] | Protocol 2 (from Copper Sulfate)[1] |
| Reactants | Copper(II) acetate monohydrate, Picolinic acid | Copper(II) sulfate pentahydrate, Picolinic acid |
| Solvent | Deionized Water | Water |
| Temperature | Light heating | 90-98°C |
| pH | Not specified | 6-7 |
| Reaction Time | 20 minutes | 1.7-3 hours |
| Reported Yield | 91% | ~94% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
References
preventing the degradation of copper picolinate during storage
Technical Support Center: Copper Picolinate Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing solid this compound?
A1: For long-term stability, solid this compound should be stored at 20°C.[1] It is crucial to keep containers tightly closed in a dry, cool, and well-ventilated place.[2] For certain high-purity or radiolabeled analogs, refrigeration may be necessary to ensure stability.
Q2: How does humidity affect the stability of this compound?
A2: this compound is susceptible to degradation in the presence of moisture. It is essential to store it in a dry environment and protect it from air and moisture.[3] The presence of water can facilitate hydrolysis and other degradation pathways. Using desiccants within the storage container is a recommended practice.
Q3: Is this compound sensitive to light?
A3: While specific studies on the photodegradation of this compound are not extensively detailed in the provided results, many coordination complexes are light-sensitive. As a precautionary measure, it is best to store this compound in amber vials or in a dark place to prevent potential photodegradation.
Q4: What is the expected shelf-life of this compound under optimal conditions?
A4: When stored at 20°C in a dry, well-sealed container, this compound has a shelf life of approximately 2 years.[1] However, this can be affected by the purity of the compound and the specific storage conditions.
Q5: Can the coordination geometry of the complex influence its stability?
A5: Yes, the coordination geometry of copper(II) picolinate chelate complexes significantly influences their metabolic and chemical stability.[4][5] Studies have shown that five-coordinate, distorted trigonal-bipyramidal structures are more chemically inert to redox-mediated structural changes than their six-coordinate counterparts.[4][5] This highlights the importance of ligand design in enhancing stability.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (e.g., from purple to a different hue) | 1. Hydration State Change: Absorption of atmospheric moisture.2. Degradation: Chemical breakdown due to improper storage (heat, light, moisture).3. Contamination: Reaction with impurities. | 1. Verify the compound's integrity using analytical methods like UV-Vis or FTIR spectroscopy.2. Ensure storage in a desiccator or with a desiccant.3. Review storage conditions against recommendations (cool, dark, dry).[2][3] |
| Poor Solubility in Expected Solvents | 1. Degradation: Formation of insoluble degradation products.2. Polymorphism: Change in the crystalline structure over time.3. Incorrect Solvent: The solvent may not be appropriate for the specific form of the complex. | 1. Analyze the material for degradation products using HPLC or TLC.2. Use powder X-ray diffraction (PXRD) to check for polymorphic changes.3. Confirm the appropriate solvent for your specific batch and consider gentle heating or sonication to aid dissolution. |
| Inconsistent Experimental Results | 1. Batch-to-Batch Variability: Differences in purity or synthesis method.2. Degradation during Experiment: The complex may be unstable under specific experimental conditions (e.g., pH, temperature).3. Stock Solution Degradation: The stock solution may have degraded over time. | 1. Characterize each new batch of this compound upon receipt.2. Perform stability studies under your experimental conditions.3. Prepare fresh stock solutions for each experiment. For solutions, storage at 4°C can maintain stability for several days, but stability decreases at higher temperatures.[6] |
| Precipitate Formation in Solution | 1. Supersaturation: The concentration exceeds the solubility limit.2. pH Change: The pH of the solution may have shifted, causing the complex to precipitate.3. Degradation: Formation of an insoluble degradation product. | 1. Ensure the concentration is within the known solubility range.2. Buffer the solution to maintain a stable pH.3. Analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method can be adapted to quantify this compound and detect degradation products.
-
Objective: To assess the purity of a this compound sample and identify any degradation products.
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to maintain a constant pH.
-
Standard Solution Preparation: Prepare a stock solution of high-purity this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at a wavelength determined by the absorption maximum of this compound (e.g., around 260 nm). A more sensitive method for trace copper analysis involves derivatization and fluorescence detection.[7]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The peak area of this compound in the sample can be used to determine its concentration. Any additional peaks may indicate impurities or degradation products.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A decision-making flowchart for troubleshooting this compound degradation.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathways for this compound under stress conditions.
References
- 1. cobalt-nickel.net [cobalt-nickel.net]
- 2. fishersci.com [fishersci.com]
- 3. Copper - ESPI Metals [espimetals.com]
- 4. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study of copper antitumor coordination compound loaded into liposomes [publichealthtoxicology.com]
- 7. A Sensitive Method for the Measurement of Copper at Trace Levels Using an HPLC-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Copper Picolinate Dosage to Minimize Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper picolinate. The aim is to help refine experimental dosages to minimize cytotoxicity in normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal cells?
A1: The cytotoxicity of this compound on normal cells is dose-dependent. While specific IC50 values for this compound are not widely reported across a broad range of normal human cell lines, studies on related copper compounds and copper ions provide some insights. For instance, a study on human fibroblasts showed that copper sulfate began to significantly decrease cell viability at concentrations of 500 µM and above after 24 hours of exposure[1]. In human umbilical vein endothelial cells (HUVECs), copper sulfate at 5 µM was found to promote proliferation, while 25 µM started to show inhibitory effects[2]. It is crucial to perform a dose-response curve for your specific normal cell line to determine the precise cytotoxic range.
Q2: What are the primary mechanisms of copper-induced cytotoxicity in normal cells?
A2: Copper-induced cytotoxicity is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA.[3] Copper can also interfere with essential cellular processes by binding to proteins and enzymes, potentially leading to their inactivation.[4] A recently identified form of copper-dependent cell death is "cuproptosis," which is triggered by the accumulation of copper and involves the aggregation of lipoylated mitochondrial proteins.[5]
Q3: Which signaling pathways are known to be affected by copper in normal cells?
A3: Copper ions have been shown to modulate several key signaling pathways in normal cells, which may also be relevant for this compound. These include:
-
PI3K/Akt Pathway: Copper ions can activate the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation. This activation has been observed in human skin fibroblasts at concentrations as low as 3 µM.[6][7][8]
-
MAPK Pathways: Copper can activate stress-related MAP kinase pathways, such as JNK/SAPK and p38, which are involved in cellular responses to stress, including apoptosis.[9][10][11]
-
NF-κB Pathway: The role of copper in regulating the NF-κB pathway is complex and appears to be cell-type specific. Some studies report activation of NF-κB by copper, which can lead to inflammatory responses, while others show an inhibitory effect.[5][12][13][14]
Data Presentation: Cytotoxicity of Copper Compounds in Normal Cells
Disclaimer: Data for this compound is limited. The following tables summarize available data for copper sulfate and other copper complexes in normal cell lines to provide a general reference.
Table 1: Cytotoxicity of Copper Sulfate (CuSO₄) in Normal Human Cells
| Cell Line | Exposure Time | IC50 / Effect | Reference |
| Human Fibroblasts (WI-38) | 24 hours | 96.4% viability at 250 µM; 41.0% viability at 500 µM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 48 hours | Proliferation at 5 µM; Inhibition at 25 µM | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 48 hours | Two-fold increase in cell number at 500 µM | [15] |
| Human Dermal Fibroblasts | 48 hours | No proliferation stimulated by CuSO₄ | [15] |
Table 2: Cytotoxicity of Other Copper Complexes in Normal Human Cells
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Cu(II)-thiourea complex 1 | HaCaT (Keratinocytes) | 72 hours | > 100 | [16] |
| Cu(II)-thiourea complex 8 | HaCaT (Keratinocytes) | 72 hours | > 100 | [16] |
| [Cu(Lap)₂(batho)] | MRC-5 (Fibroblasts) | 24 hours | 2.3 | [17] |
| [Cu(Lap)(H₂O)(terpy)]NO₃ | MRC-5 (Fibroblasts) | 24 hours | 3.2 | [17] |
| Copper(I)-NSAID complex 1 | BEAS-2B (Bronchial Epithelium) | 72 hours | 4.32 | [18] |
| Copper(I)-NSAID complex 2 | BEAS-2B (Bronchial Epithelium) | 72 hours | 4.11 | [18] |
| Copper(I)-NSAID complex 3 | BEAS-2B (Bronchial Epithelium) | 72 hours | 3.53 | [18] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound in normal cells.
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | - Contamination of media.- Direct reduction of MTT by this compound.- Phenol red or serum interference. | - Use sterile technique and fresh media.- Run a control with this compound in cell-free media to check for direct MTT reduction. If it occurs, consider an alternative assay like Neutral Red.[19][20]- Use phenol red-free media and reduce serum concentration during MTT incubation.[21] |
| Inconsistent or non-dose-dependent results | - Incomplete solubilization of formazan crystals.- Precipitation of this compound in media.- Variation in cell seeding density. | - Ensure complete dissolution by gentle agitation or switching to a stronger solubilization buffer.- Visually inspect for precipitates. Prepare fresh dilutions and ensure the compound is fully dissolved before adding to cells. Consider the use of a chelating agent in the stock solution if precipitation is persistent.[3][22][23]- Use a consistent and optimized cell number for seeding. |
| Poor cell adherence after treatment | - Cytotoxic effect of this compound.- Suboptimal culture surface.- Oxidative stress affecting attachment proteins. | - Lower the concentration of this compound.- Use cultureware pre-coated with extracellular matrix proteins (e.g., fibronectin, collagen).- Supplement media with antioxidants like N-acetylcysteine to mitigate oxidative stress. |
| Conflicting results between different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Assay-specific interference by the compound. | - Use multiple assays that measure different endpoints to get a comprehensive view of cytotoxicity.- Be aware of potential interferences; for example, copper compounds can inhibit LDH activity, making the LDH assay unreliable.[19] |
References
- 1. Copper ability to induce premature senescence in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of copper-ion on proliferation and differentiation of vascular endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. COPPER ACTIVATION OF NF-κB SIGNALING IN HEPG2 CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of phosphoinositide 3-kinase/Akt signaling by copper and zinc ions: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating copper loss during cell culture media preparation - American Chemical Society [acs.digitellinc.com]
- 10. C1q-bearing immune complexes induce IL-8 secretion in human umbilical vein endothelial cells (HUVEC) through protein tyrosine kinase- and mitogen-activated protein kinase-dependent mechanisms: evidence that the 126 kD phagocytic C1q receptor mediates immune complex activation of HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ionophoric Activity of a Pro-Apoptotic VEGF165 Fragment on HUVEC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper stimulates proliferation of human endothelial cells under culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
overcoming limitations of copper picolinate in therapeutic applications
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the limitations of copper picolinate in therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: We are observing very low solubility of our synthesized this compound in aqueous buffers (e.g., PBS, pH 7.4). Why is this happening and what can we do?
A: This is a common challenge. Copper (II) complexes, including this compound, often exhibit poor water solubility and lipophilicity.[1] This inherent physicochemical property limits their dissolution in aqueous media, which is a critical first step for biological activity and absorption.[2][3]
To address this, consider the following strategies:
-
pH Adjustment: While having a limited range in physiological buffers, slight pH modifications can sometimes improve the solubility of certain complexes.
-
Co-solvents: The use of biocompatible co-solvents like ethanol, glycerol, or PEG 400 can increase the solubility of nonpolar compounds.[4] However, this must be carefully optimized as high concentrations can be toxic in cell culture or in vivo.
-
Encapsulation into a Delivery System: This is the most robust and widely used strategy. Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles like PLGA) can dramatically improve its aqueous dispersibility and stability.[1][5]
Q2: What are the primary reasons for the low oral bioavailability of this compound, and how do delivery systems help?
A: Low oral bioavailability is a direct consequence of its poor aqueous solubility and potential instability in the acidic environment of the stomach.[1] For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gastric fluids.[2] If a compound has low solubility, it cannot achieve a sufficient concentration gradient to be effectively absorbed across the intestinal membrane.[6]
Drug delivery systems, particularly nanoformulations, overcome this by:
-
Protecting the Payload: The carrier shields the this compound from the harsh acidic and enzymatic environment of the GI tract.[1]
-
Improving Solubility & Dissolution: By encapsulating the hydrophobic compound within a more hydrophilic shell, the overall formulation becomes dispersible in aqueous fluids, enhancing the dissolution rate.[5][6]
-
Controlling Release: The system can be designed for sustained or targeted release, ensuring the compound is available at the site of absorption over an extended period.[1]
Q3: We are concerned about the potential for off-target cytotoxicity with copper-based compounds. What is the mechanism of copper toxicity and how can it be mitigated?
A: Copper's therapeutic effects are often linked to its ability to induce cell death, but this can also cause toxicity in healthy cells.[7] Excess intracellular copper can trigger cell death through multiple mechanisms, including:
-
Oxidative Stress: Copper's redox activity can lead to the generation of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA.[7][8]
-
Mitochondrial Dysfunction: Excessive copper can accumulate in mitochondria, disrupting respiration and leading to apoptosis (programmed cell death).[7][9]
-
Cuproptosis: A recently identified form of cell death where copper directly binds to lipoylated proteins in the tricarboxylic acid (TCA) cycle, causing them to aggregate and leading to proteotoxic stress and cell death.[9]
Mitigation Strategies:
-
Dose Optimization: Carefully determine the therapeutic window where efficacy is maximized and toxicity is minimized.
-
Targeted Delivery: Encapsulating this compound in nanoparticles that are functionalized with targeting ligands (e.g., antibodies or peptides specific to cancer cells) can significantly increase the drug concentration at the tumor site while minimizing exposure to healthy tissues.[9]
-
Controlled Release Formulations: Using systems like hydrogels or polymeric nanoparticles ensures a slow, sustained release of copper, preventing the sudden spike in concentration that often leads to acute toxicity.[1]
Troubleshooting Guides
Problem 1: Low therapeutic effect in vivo despite promising in vitro IC50 values.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Bioavailability | The most likely cause is that the compound is not reaching the target tissue in sufficient concentrations. The transition from a 2D cell culture environment to a complex biological system introduces absorption, distribution, metabolism, and excretion (ADME) barriers.[1][5] Solution: Formulate the this compound into a drug delivery system. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a well-characterized, biodegradable, and biocompatible option for improving the systemic delivery of copper complexes.[10] |
| Rapid Clearance | The compound may be rapidly cleared from circulation by the kidneys or the reticuloendothelial system (RES). Solution: Encapsulation in PEGylated nanoparticles ("stealth" nanoparticles) can help evade the RES, prolonging circulation time and increasing the probability of reaching the target site.[1] |
| In Vivo Inactivation | The complex may be unstable in the bloodstream or may be inactivated by binding to plasma proteins.[1] Solution: A nanoparticle carrier protects the copper complex from degradation and unwanted interactions until it reaches the target cell.[1] |
Problem 2: High cytotoxicity observed in non-target cells or control cell lines.
| Possible Cause | Troubleshooting Steps & Solutions |
| Non-specific Cellular Uptake | Free copper complexes can be taken up non-specifically by many cell types, leading to off-target toxicity.[11] Solution: Implement a targeted delivery strategy. Design a nanocarrier system with surface ligands that bind to receptors overexpressed on your target cells (e.g., cancer cells). This approach concentrates the therapeutic agent where it is needed, reducing systemic toxicity.[9] |
| Excessive Local Concentration | A bolus administration of the compound can lead to a high local concentration that overwhelms the cell's natural copper homeostasis mechanisms, causing acute toxicity.[7][12] Solution: Utilize a controlled-release formulation. Embedding the this compound within a polymeric matrix (nanoparticles or hydrogels) allows for a slow and sustained release, maintaining the drug concentration within the therapeutic window.[1] |
Data Presentation: Nanoparticle Formulation
Encapsulating copper complexes into polymeric nanoparticles can significantly improve their therapeutic profile. The table below summarizes typical characterization data for copper complexes encapsulated in PLGA nanoparticles, based on published findings.[10]
| Parameter | Optimized PLGA Nanoparticles | Unformulated Copper Complex |
| Particle Size (nm) | < 200 | N/A |
| Polydispersity Index (PDI) | < 0.1 | N/A |
| Preparation Yield | > 95% | N/A |
| Encapsulation Efficiency | 20% - 25% | N/A |
| Morphology | Spherical, smooth surface | Crystalline solid |
| Aqueous Dispersibility | High (colloidal suspension) | Very Low |
Data compiled from studies on encapsulating copper complexes in PLGA.[10]
Experimental Protocols
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a modified water-in-oil-in-water (W/O/W) emulsion solvent diffusion method for encapsulating a hydrophilic copper complex like this compound into PLGA nanoparticles.[10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Prepare Aqueous Phase (W1): Dissolve 5-10 mg of this compound in 0.5 mL of deionized water.
-
Prepare Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of DCM in a glass vial.
-
Form Primary Emulsion (W1/O): Add the aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator on ice for 60 seconds (e.g., 40% amplitude, pulse on/off 5s/5s) to create the primary W1/O emulsion.
-
Prepare External Aqueous Phase (W2): Prepare a 10 mL solution of 2% (w/v) PVA in deionized water.
-
Form Secondary Emulsion (W1/O/W2): Immediately add the primary emulsion to the external aqueous phase (W2) and sonicate again under the same conditions for 120 seconds to form the final double emulsion.
-
Solvent Evaporation: Transfer the W1/O/W2 emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, which hardens the nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at ~15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Caption: Logical relationship between the bioavailability problem and its solution.
References
- 1. Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Encapsulation of antitumor copper coordination compounds into liposomes [publichealthtoxicology.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial-Targeted Copper Delivery for Cuproptosis-Based Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and physicochemical characterization of copper complexes-loaded PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and cytostatic activity of copper(II) complexes. Importance of the speciation for the correct interpretation of the in vitro biological results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Copper Picolinate for Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of copper picolinate for drug delivery.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, formulation, and in vitro/in vivo testing of this compound complexes.
Issue 1: Precipitation of this compound During Synthesis or in Aqueous Solutions
Question: My this compound complex is precipitating out of solution. What are the possible causes and how can I resolve this?
Answer:
Precipitation of this compound can be attributed to several factors, primarily related to solubility and pH.
-
Low Aqueous Solubility: this compound complexes can have limited solubility in aqueous solutions, especially at neutral pH.
-
pH-Dependent Solubility: The solubility of copper complexes is often pH-dependent. At higher pH values (above 8.0), the formation of copper hydroxide precipitates can occur, reducing the concentration of soluble copper.[1][2]
-
Aggregation: The complex may self-aggregate, leading to the formation of larger, insoluble particles.[3][4]
Troubleshooting Steps:
-
Adjust pH: Carefully control the pH of your solution. For many copper complexes, a slightly acidic to neutral pH is optimal for maintaining solubility.[1] Avoid highly basic conditions.
-
Use of Co-solvents: If working with a poorly soluble derivative, consider using a co-solvent system (e.g., water/ethanol, water/DMSO) to increase solubility.
-
Incorporate Chelating Agents: The presence of stronger chelating agents can sometimes lead to the precipitation of a less soluble complex. Ensure your starting materials and buffers are free from contaminating chelators. Conversely, for certain applications, the addition of a specific chelating agent can prevent the precipitation of other copper species.
-
Temperature Control: Assess the effect of temperature on solubility. Some complexes may be more soluble at elevated or reduced temperatures.
-
Monitor for Aggregation: Use techniques like dynamic light scattering (DLS) to monitor for the formation of aggregates and adjust formulation parameters accordingly.
Issue 2: Instability of the this compound Complex due to Redox Reactions
Question: I am observing degradation of my this compound complex, likely due to redox instability. How can I mitigate this?
Answer:
Copper(II) complexes are susceptible to reduction to copper(I) under physiological conditions, which can lead to complex dissociation and loss of efficacy.[5]
Key Factors Contributing to Redox Instability:
-
Jahn-Teller Distortion: Six-coordinate copper(II) complexes are prone to Jahn-Teller distortion, which makes them kinetically labile and more susceptible to reduction.[5]
-
Presence of Reducing Agents: Biological environments contain endogenous reducing agents like glutathione and ascorbic acid that can reduce Cu(II) to Cu(I).[6]
Stabilization Strategies:
-
Ligand Design:
-
Five-Coordinate Complexes: Design ligands that favor a five-coordinate, distorted trigonal-bipyramidal geometry around the copper center. These have been shown to be more resistant to redox-mediated structural changes compared to their six-coordinate counterparts.[5]
-
Macrocyclic Chelators: Employ macrocyclic ligands (e.g., those based on cyclen or cyclam) to enhance both thermodynamic and kinetic stability.[7]
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating the this compound complex within liposomes can shield it from reducing agents in the surrounding environment.
-
-
Experimental Conditions:
-
Deoxygenated Solutions: When studying the complex in vitro, using deoxygenated solutions can help minimize oxidation of Cu(I) back to Cu(II) if the Cu(I) state is of interest, or prevent redox cycling that can lead to degradation.[8]
-
Workflow for Assessing and Mitigating Redox Instability
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in many copper(II) picolinate complexes intended for drug delivery?
A1: The primary cause of instability often stems from the d9 electronic configuration of copper(II), which leads to Jahn-Teller distortion in six-coordinate complexes. This distortion results in the kinetic lability of the ligands. Furthermore, under physiological conditions, the complex can be reduced to copper(I), which can lead to significant structural rearrangement and dissociation of the picolinate ligand.[5]
Q2: How can I improve the in vivo stability of my this compound complex?
A2: A key strategy is to use polydentate, macrocyclic chelators that create a five-coordinate, distorted trigonal-bipyramidal or square-pyramidal geometry around the copper ion.[5] This coordination environment is more chemically inert to redox-mediated changes.[5] Another effective method is to encapsulate the complex in a drug delivery system, such as liposomes, to protect it from the biological environment.
Q3: What analytical techniques are essential for assessing the stability of this compound?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To quantify the intact complex and detect any degradation products.
-
Cyclic Voltammetry (CV): To study the redox behavior and predict its stability in a reducing environment.
-
In Vitro Stability Assays: Incubating the complex in solutions containing biological reductants (e.g., glutathione, ascorbic acid) or in human serum, followed by HPLC analysis, can provide a good indication of its metabolic stability.[6][9]
Q4: Does the pH of the formulation buffer affect the stability of this compound?
A4: Yes, pH is a critical factor. The solubility and stability of this compound complexes can be highly pH-dependent.[1] It is crucial to determine the optimal pH range for your specific complex to avoid precipitation and degradation. Generally, extreme pH values should be avoided.
Q5: I am observing aggregation of my this compound complex. What can I do to prevent this?
A5: Aggregation can be influenced by factors such as concentration, pH, ionic strength, and temperature. To prevent aggregation:
-
Optimize the concentration of the complex.
-
Screen different buffer conditions (pH, ionic strength).
-
Consider the addition of excipients that can prevent aggregation, such as certain polymers or surfactants, though their compatibility with the final application must be verified.
-
For protein-based this compound conjugates, the addition of a ligand that stabilizes the native state of the protein may prevent aggregation.[10]
Quantitative Data Summary
The stability of copper complexes can be quantitatively compared using thermodynamic stability constants (log KML) and in vivo biodistribution data.
Table 1: Comparative Stability Constants of Selected Copper(II) Complexes
| Chelator | Log KML | Coordination | Notes |
| [Cu(NOTA)]⁻ | 21.9 | Six-coordinate | High thermodynamic stability.[5] |
| [Cu(nompa)]⁺ | 21.07 | Five-coordinate | High thermodynamic stability, comparable to [Cu(NOTA)]⁻.[5] |
| Cu(II) with Glycine | 8.60, 15.54 | - | Stability constants for different complex species.[1] |
| Cu(II) with Citric Acid | 4.35, 14.2 | - | Stability constants for different complex species.[1] |
| Cu(II) with Histidine | 18.1 | - | High stability constant.[1] |
Table 2: In Vivo Stability of 64Cu-Labeled Picolinate Derivatives (2 hours post-injection)
| Compound | % Intact in Urine | Liver Uptake (%ID/g) | Target-to-Nontarget Tumor Ratio |
| 64Cu(nompa)-DUPA | >50% | ~11-16% | Improved |
| 64Cu(nompa-ac)-DUPA | <10% | ~11-16% | Lower |
| 64Cu(mpatcn)-DUPA | <10% | ~11-16% | Lower |
| 64Cu(NODAGA)-DUPA | <10% | ~3.8% | Vastly Improved |
%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study on PSMA-targeting derivatives.[5]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Hepatocytes
This protocol provides a general framework for assessing the metabolic stability of a this compound complex using cryopreserved hepatocytes.
-
Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the manufacturer's instructions and resuspend them in the appropriate incubation medium.
-
Prepare Incubation Plate: In a multi-well plate, add the hepatocyte suspension.
-
Initiate Reaction: Add the this compound complex (test compound) to the wells to initiate the metabolic reaction. Include positive and negative controls.
-
Incubation: Incubate the plate on an orbital shaker at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from each well.[11]
-
Quench Reaction: Immediately stop the metabolic activity in the collected aliquots by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Process the quenched samples for analysis (e.g., centrifugation to remove protein, evaporation of solvent, and reconstitution in mobile phase).
-
LC-MS/MS or HPLC Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t1/2) by plotting the percentage of the parent compound remaining versus time.
Experimental Workflow for In Vitro Metabolic Stability
Protocol 2: Cyclic Voltammetry for Redox Stability Analysis
This protocol outlines the basic steps for performing cyclic voltammetry on a this compound complex.
-
Prepare the Electrochemical Cell:
-
Prepare the Analyte Solution: Dissolve the this compound complex in the electrolyte solution to a known concentration (e.g., 1 mM).
-
Deoxygenate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Perform the Cyclic Voltammetry Scan:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected redox potential of the Cu(II)/Cu(I) couple.
-
Apply a linear potential sweep and record the resulting current. The potential is swept from a starting potential to a switching potential and then back to the starting potential.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Plot the current versus the applied potential to obtain a cyclic voltammogram.
-
Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the formal reduction potential (E0') as the average of Epa and Epc.
-
The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).
-
Logical Relationships in Cyclic Voltammetry Data Interpretation
Protocol 3: HPLC Method for Stability Analysis
This protocol provides a general method for analyzing the stability of this compound using reverse-phase HPLC.
-
Prepare Mobile Phase: A common mobile phase for picolinate complexes is a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape. A typical starting point could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Prepare Standard Solutions: Prepare a series of standard solutions of the this compound complex at known concentrations to generate a calibration curve.
-
Prepare Samples:
-
For in vitro stability studies, take the quenched samples, centrifuge to remove precipitated proteins, and inject the supernatant.
-
For formulation stability, dilute the formulation to an appropriate concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.
-
Inject the standard solutions and samples.
-
Run a suitable gradient to elute the this compound complex and any potential degradation products.
-
Detect the analytes using a UV-Vis detector at a wavelength where the complex has a strong absorbance (e.g., around 260-270 nm for the picolinate moiety).[5]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the intact this compound complex in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the percentage of the complex remaining at each time point to assess stability.
-
Disclaimer: These protocols are intended as general guidelines. Specific parameters such as mobile phase composition, gradient, flow rate, and column type should be optimized for each specific this compound complex.
References
- 1. The influence of gastrointestinal pH on speciation of copper in simulated digestive juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for assessing the potential for copper complexes to function as radiopharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ossila.com [ossila.com]
- 13. scribd.com [scribd.com]
Navigating the Nuances of Copper Picolinate: A Technical Support Center for Researchers
For Immediate Release
To address the growing need for clarity and consistency in experimental outcomes involving copper picolinate, a new comprehensive technical support center is now available for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help navigate the complexities of working with this multifaceted coordination compound.
The initiative aims to mitigate experimental inconsistencies by providing a centralized repository of practical information, focusing on the critical factors that can influence the stability, reactivity, and biological activity of this compound. By addressing common challenges head-on, this support center will empower researchers to achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
General
1. What is this compound? Copper (II) picolinate is a coordination complex formed between a copper (II) ion and picolinate ions, which are derived from picolinic acid.[1] Picolinic acid, a derivative of pyridine, acts as a chelating agent, binding to the copper ion through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group.[1][2] This chelation results in a stable complex with various biological activities, including potential antidiabetic and anticancer properties.[3][4]
2. What are the common forms of this compound encountered in research? this compound can exist in different forms, including anhydrous and hydrated states (e.g., monohydrate).[1] The coordination geometry around the copper (II) ion can also vary, with square planar and five-coordinate square-pyramidal or distorted trigonal-bipyramidal geometries being reported.[5][6][7][8] These structural variations can influence the compound's stability and reactivity.[5][8]
Synthesis and Characterization
3. My synthesized this compound has a different color than expected. What could be the reason? Variations in color can be attributed to several factors:
-
Hydration state: The presence of water molecules in the crystal lattice can affect the color. The synthesis process can yield either anhydrous or monohydrate forms.[1]
-
Coordination environment: The geometry of the copper (II) complex (e.g., square planar vs. octahedral) influences its electronic properties and, consequently, its color.[6][7][9]
-
Impurities: The presence of unreacted starting materials or side products can alter the appearance of the final product.
4. How can I confirm the identity and purity of my synthesized this compound? A combination of analytical techniques is recommended for comprehensive characterization:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the picolinate ligand to the copper ion by observing shifts in the vibrational frequencies of the carboxylate group.[9]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties of the complex in solution and calculate molar absorptivity.[1]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.[9]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the presence of coordinated or lattice water molecules.[9]
-
X-ray Crystallography: To definitively determine the molecular structure, including bond lengths, bond angles, and coordination geometry.[6][7]
Experimental Inconsistencies & Troubleshooting
5. I am observing inconsistent results in my cellular uptake studies with this compound. What are the potential causes? Inconsistencies in cellular uptake can arise from several sources:
-
Complex Stability in Media: The stability of this compound can be influenced by the components of the cell culture medium. Ligand dissociation can occur, leading to the presence of free copper ions, which have different uptake mechanisms.[5]
-
Cell Line Variability: Different cell lines can have varying expression levels of copper transporters, leading to differences in uptake rates.[10][11]
-
pH of the Medium: The pH of the culture medium can affect the speciation of the copper complex and the surface charge of the cells, thereby influencing uptake.[12][13]
-
Efflux Pumps: Some cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which can actively transport the complex out of the cell, although some studies suggest certain this compound complexes are not substrates for P-gp.[14]
6. My experiments on the antioxidant/pro-oxidant effects of this compound are yielding conflicting data. Why might this be happening? The dual antioxidant and pro-oxidant nature of copper complexes is a well-documented phenomenon.[15][16] The observed effect can depend on:
-
Redox Environment: In the presence of reducing agents and reactive oxygen species (ROS) like hydrogen peroxide, copper complexes can catalyze the formation of highly reactive hydroxyl radicals (pro-oxidant effect).[15][16][17]
-
Concentration: The concentration of the this compound complex can influence its activity.
-
Presence of Other Molecules: The presence of other antioxidants or biomolecules can shift the balance between antioxidant and pro-oxidant activities.[18]
-
Experimental Assay: The specific assay used to measure antioxidant/pro-oxidant activity can influence the outcome.
7. How does pH affect the stability and reactivity of this compound in my experiments? The pH of the experimental solution is a critical parameter that can significantly impact the behavior of this compound:
-
Ligand Protonation: At low pH, the picolinate ligand can become protonated, leading to the dissociation of the complex and the release of free copper ions.
-
Hydroxide Formation: At higher pH values, copper (II) ions can form hydroxide precipitates, reducing the concentration of the active complex.[19]
-
Biological Activity: The toxicity and bioavailability of copper have been shown to be pH-dependent in biological systems.[12][13][20]
Troubleshooting Guides
Issue: Poor Reproducibility in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Complex Instability in Solution | Prepare fresh solutions of this compound for each experiment. Characterize the complex in the experimental buffer or medium using UV-Vis spectroscopy to check for changes over time. Consider using ligands that form more kinetically inert complexes.[5] |
| Variable pH | Strictly control and monitor the pH of all experimental solutions. Use appropriate buffer systems. |
| Batch-to-Batch Variation | Synthesize and characterize a single, large batch of this compound for a series of experiments. If using a commercial source, obtain a certificate of analysis and consider performing your own characterization. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. |
Issue: Conflicting Antioxidant/Pro-oxidant Results
| Potential Cause | Troubleshooting Steps |
| Presence of Redox-Active Species | Analyze the composition of your experimental medium for the presence of reducing agents or sources of reactive oxygen species. |
| Inappropriate Assay | Use multiple, mechanistically distinct assays to assess the antioxidant and pro-oxidant properties. |
| Concentration Dependence | Perform dose-response experiments over a wide range of concentrations to identify the crossover point between antioxidant and pro-oxidant activity. |
Data Presentation
Table 1: Comparison of Copper (II) Picolinate Complex Geometries and Properties
| Complex | Coordination Geometry | Key Structural Features | Relative Stability | Reference |
| [Cu(pic)₂(H₂O)₂] | Distorted Octahedral | Two bidentate picolinate ligands and two water molecules. | - | [21] |
| [Cu(DPPA)]·4H₂O | Square Planar | Picolinic acid based bifunctional ligand. | Good binding affinity to CT-DNA. | [7] |
| [Cu(DPPA)(bpy)]·5H₂O | Square-Pyramidal | Additional 2,2'-bipyridine ligand. | Higher DNA binding affinity than the square planar complex. | [7] |
| Azamacrocycle-based Cu(II) complexes | Distorted Trigonal-Bipyramidal | Five-coordinate system. | More chemically inert to redox-mediated structural changes. | [5][8] |
Experimental Protocols
Protocol 1: Synthesis of Copper (II) Picolinate Monohydrate
This protocol is adapted from a procedure for the synthesis of classical coordination compounds.[1]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Picolinic acid (picH)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of picolinic acid in distilled water.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution to deprotonate the picolinic acid, forming sodium picolinate.
-
In a separate beaker, dissolve a stoichiometric amount of copper (II) sulfate pentahydrate in distilled water.
-
Slowly add the copper (II) sulfate solution to the sodium picolinate solution with constant stirring.
-
A precipitate of copper (II) picolinate will form.
-
Continue stirring the reaction mixture at room temperature for a specified time.
-
Collect the precipitate by vacuum filtration and wash with distilled water followed by ethanol.
-
Dry the product in a desiccator. The reaction can yield either the anhydrous material or the monohydrate.[1]
Protocol 2: Characterization by UV-Vis Spectroscopy
Objective: To determine the molar absorptivity of the this compound complex.[1]
Procedure:
-
Prepare a stock solution of the synthesized this compound of known concentration in a suitable solvent (e.g., water or a buffered solution).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).
Mandatory Visualizations
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.
Caption: The dual role of this compound in inducing oxidative stress and interacting with cellular antioxidant defenses.
References
- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Presenilins Promote the Cellular Uptake of Copper and Zinc and Maintain Copper Chaperone of SOD1-dependent Copper/Zinc Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human transporter de-oligomerization regulates copper uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of pH on the uptake and toxicity of copper and zinc in a tropical freshwater alga (Chlorella sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper toxicity, oxidative stress, and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The effect of pH on chronic copper toxicity to Ceriodaphnia dubia within its natural pH niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjpbcs.com [rjpbcs.com]
Validation & Comparative
A Comparative Analysis of Copper Picolinate and Copper Glycinate in Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of mineral supplementation and therapeutic development, the chemical form of a mineral can significantly influence its bioavailability, efficacy, and overall physiological impact. Copper, an essential trace element, is no exception. This guide provides a comparative analysis of two popular chelated forms of copper—copper picolinate and copper glycinate—drawing upon available scientific research to inform researchers, scientists, and drug development professionals. While direct comparative human clinical trials are notably scarce, this guide synthesizes existing in vitro and in vivo data to offer a comprehensive overview.
Overview of Copper Chelates
Copper chelates are formulations in which copper is bound to an organic molecule, typically an amino acid or an organic acid. This binding is intended to protect the mineral from interactions within the digestive tract and enhance its absorption.[1][2][3]
-
This compound: In this form, copper is chelated to picolinic acid, a metabolite of the amino acid tryptophan. Picolinic acid is a natural chelator in the human body and is thought to facilitate the absorption of several minerals.[4]
-
Copper Glycinate: Here, copper is bound to the amino acid glycine. Amino acid chelates, in general, are believed to be well-absorbed as they can be transported via amino acid uptake pathways in the intestine.[1][5]
Comparative Bioavailability and Efficacy
A direct comparison of the bioavailability of this compound and copper glycinate in humans is not well-documented in published research. However, inferences can be drawn from studies on each compound individually and from research on similar mineral chelates.
Copper Glycinate: Evidence from In Vitro and Human Studies
Research suggests that copper glycinate exhibits favorable absorption characteristics. An in vitro study comparing the bioaccessibility of different copper forms found that copper amino acid chelates (like copper glycinate) had significantly higher bioaccessibility than copper sulfate.[6]
A human clinical trial investigating the effects of copper glycinate supplementation (2 mg/day for 8 weeks) in healthy adults demonstrated a significant increase in the activity of two key copper-dependent enzymes: erythrocyte superoxide dismutase 1 (SOD1) and plasma ceruloplasmin. This indicates that the supplemented copper was absorbed and utilized by the body.
Table 1: In Vitro Bioaccessibility of Different Copper Forms
| Copper Form | Bioaccessibility in Purified Diet System (%) |
| Copper Sulfate | 47 ± 4 |
| Copper Amino Acid Chelate | 63 ± 5 |
| Copper Proteinate | 60 ± 4 |
| Data sourced from an in vitro digestion model simulating intestinal conditions.[6] |
This compound: Indirect Evidence and Theoretical Advantages
While direct human bioavailability data for this compound is lacking, the chelating agent, picolinic acid, has been shown to enhance the absorption of other minerals like chromium and zinc.[4][7] This suggests a potential for enhanced copper absorption as well. The mechanism is thought to involve the formation of a stable, neutral complex that can be more easily transported across the intestinal wall.
Experimental Methodologies
To provide a deeper understanding of the available data, this section outlines the experimental protocols from key studies.
In Vitro Bioaccessibility of Copper Amino Acid Chelate
Objective: To determine the proportion of copper that becomes soluble and available for absorption from different copper supplements under simulated gastrointestinal conditions.
Methodology:
-
Sample Preparation: Copper sulfate, copper amino acid chelate, and copper proteinate were incorporated into a purified diet system.
-
Simulated Digestion: The samples were subjected to a two-stage in vitro digestion process mimicking the stomach and small intestine.
-
Gastric Phase: Incubation with pepsin at pH 2.0.
-
Intestinal Phase: Incubation with pancreatin and bile salts at pH 7.0.
-
-
Dialysis: A dialysis membrane was used to separate the soluble, bioaccessible fraction of copper from the undigested components.
-
Quantification: The copper content in the dialysate was measured using atomic absorption spectrometry to determine the percentage of bioaccessibility.[6]
Human Clinical Trial of Copper Glycinate Supplementation
Objective: To assess the effect of copper glycinate supplementation on the activity of copper-dependent enzymes in healthy adults.
Methodology:
-
Participants: A cohort of healthy middle-aged adults.
-
Intervention: Participants were randomly assigned to receive either a placebo or 2 mg of copper per day as copper glycinate for 8 weeks.
-
Data Collection: Blood samples were collected at the beginning and end of the 8-week period.
-
Biochemical Analysis: The activity of erythrocyte superoxide dismutase 1 (SOD1) and plasma ceruloplasmin were measured using established enzymatic assays.
Cellular Uptake and Transport of Copper
The absorption of copper from any supplemental form ultimately relies on cellular transport mechanisms in the intestine. The primary transporter for copper uptake into enterocytes is the copper transporter 1 (CTR1).[8][9] Once inside the cell, copper is bound by chaperones and transported to various cellular compartments for use in enzymes or for export into the bloodstream.[10][11][12]
The proposed advantage of chelated forms like picolinate and glycinate lies in their ability to deliver copper to the intestinal cell surface in a form that is more readily taken up, potentially by avoiding precipitation and interaction with dietary inhibitors.[2][5] Amino acid chelates may even utilize amino acid transport systems to facilitate absorption.[1][5]
Logical Flow of Bioavailability Assessment
The assessment of a mineral supplement's bioavailability involves a multi-step process, from initial in vitro screening to human clinical trials.
Conclusion and Future Directions
The available evidence, although indirect for this compound, suggests that both this compound and copper glycinate are likely to be well-absorbed forms of copper, superior to inorganic salts like copper sulfate. Copper glycinate has demonstrated good bioaccessibility in vitro and proven efficacy in increasing copper-dependent enzyme activity in humans. The theoretical advantages of picolinic acid as a chelator support the potential for high bioavailability of this compound, though this is yet to be confirmed by direct human studies.
For researchers and drug development professionals, the choice between these two forms may depend on the specific application, formulation considerations, and the existing body of evidence for the intended use. There is a clear need for well-designed, head-to-head clinical trials in humans to definitively compare the bioavailability and efficacy of this compound and copper glycinate. Such studies would provide invaluable data for formulating optimal copper supplements and therapeutic agents.
References
- 1. san-mix.com [san-mix.com]
- 2. wbcil.com [wbcil.com]
- 3. Chelated Minerals: Types, Benefits, and Recommendation [healthline.com]
- 4. droracle.ai [droracle.ai]
- 5. 10 Mechanisms by Which Amino Acids May Enhance Mineral Absorption in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro bioaccessibility of inorganic and organic copper in different diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human copper transporters: mechanism, role in human diseases and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cellular copper transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular copper transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umu.se [umu.se]
Validating the Antimicrobial Efficacy of Copper Picolinate Against Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, metal complexes have garnered significant interest, with copper compounds demonstrating broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of copper picolinate against various resistant bacterial and fungal strains. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in the field.
Executive Summary
This compound exhibits significant antimicrobial activity against a range of resistant bacterial and fungal pathogens. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is comparable to or, in some cases, exceeds that of traditional antimicrobial agents. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and disruption of cellular processes. This guide presents a compilation of experimental data, detailed methodologies for antimicrobial susceptibility testing, and visual representations of the proposed mechanisms of action and resistance.
Comparative Antimicrobial Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound and other copper compounds against various resistant bacterial and fungal strains, compared with standard antimicrobial agents.
Table 1: Antibacterial Efficacy of this compound and Comparators against Resistant Bacteria
| Microorganism | Strain Characteristics | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 500 | >100 | 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | Not Available | Not Available | >256 |
| Escherichia coli | ESBL-producing | 500 | >1024[1] | Not Applicable |
| Pseudomonas aeruginosa | Multi-drug Resistant | Enhanced activity observed[2] | Not Available | Not Applicable |
Table 2: Antifungal Efficacy of this compound and Comparators against Resistant Fungi
| Microorganism | Strain Characteristics | This compound (µg/mL) | Fluconazole (µg/mL) | Miconazole (µg/mL) |
| Candida albicans | Fluconazole-Resistant | Strongest antifungal effect observed[2] | ≥64 | 0.5[3] |
| Candida glabrata | Fluconazole-Tolerant | Synergistic with fluconazole[4] | 64[4] | Not Available |
| Candida krusei | Intrinsically Fluconazole-Resistant | 31.25 (as part of a complex)[5] | >64 | Not Available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following is a detailed methodology for determining the MIC and MBC of this compound based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6][4][7]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.
-
Microbial Suspension: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottom plates.
2. Broth Microdilution Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate wells containing the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial suspension to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial suspension.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
3. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
4. Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, subculture a 10 µL aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizing Mechanisms of Action and Resistance
Proposed Antimicrobial Mechanism of Copper Compounds
The antimicrobial activity of copper compounds, including this compound, is multifaceted. A primary mechanism is the generation of reactive oxygen species (ROS) through Fenton-like reactions. These highly reactive molecules can cause widespread damage to cellular components.
Bacterial Copper Resistance: The Cue and Cus Systems
Bacteria have evolved sophisticated mechanisms to counteract copper toxicity. In Gram-negative bacteria, the Cue and Cus systems are well-characterized copper resistance determinants.
Synergistic Antifungal Action of Copper with Fluconazole
Studies have shown that copper can act synergistically with azole antifungals like fluconazole, particularly against tolerant strains such as Candida glabrata. This synergistic effect is attributed to multiple factors, including the inhibition of drug efflux pumps.
Conclusion
This compound demonstrates significant potential as an antimicrobial agent against a variety of resistant pathogens. The data compiled in this guide suggests that its efficacy is noteworthy, particularly its synergistic effects with existing antifungal drugs. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive profile of its activity against a broader range of clinically relevant resistant strains. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings. The visualization of the proposed signaling pathways aims to facilitate a deeper understanding of the molecular interactions involved in both the antimicrobial action and the development of resistance.
References
- 1. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Promising Copper(II) Complex as Antifungal and Antibiofilm Drug against Yeast Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antioxidant Properties of Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of copper complexes has garnered significant attention, particularly for their ability to modulate oxidative stress, a key factor in a myriad of pathological conditions. These complexes often exhibit potent antioxidant activities, primarily by mimicking the function of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2] This guide provides a comparative analysis of the antioxidant properties of different classes of copper complexes, supported by experimental data and detailed methodologies to inform the rational design of novel therapeutic agents.
Dual Nature of Copper Complexes: Antioxidants and Pro-oxidants
It is crucial to recognize the dual role that copper complexes can play. While they can act as protective antioxidants by neutralizing harmful reactive oxygen species (ROS), they can also exhibit pro-oxidant behavior, generating free radicals that can induce oxidative damage to biomolecules such as proteins and nucleic acids.[3] This pro-oxidant activity is also being explored as a mechanism for inducing apoptosis in tumor cells.[3] The balance between these opposing activities is a critical consideration in the development of copper-based therapeutics.
Comparative Antioxidant Activities
The antioxidant efficacy of copper complexes is profoundly influenced by the nature of the coordinating ligands. Variations in the ligand structure, such as the type of amino acid, dipeptide, or other organic moiety, can significantly impact the complex's stability, redox potential, and ultimately its biological activity.[4]
Below is a summary of the superoxide dismutase (SOD)-like activity for various copper(II) complexes, a key measure of their antioxidant potential. SOD enzymes are a primary cellular defense, catalyzing the dismutation of the superoxide radical.[2]
| Copper Complex Ligand | Assay Method | IC50 (µM) | Relative Activity (%) | Reference |
| Ac-FHVHAGPHFNGGHVG-NH2 (L2(15)) | Cytochrome c reduction | 0.49 | 93 | [5] |
| Ac-FHVHEGPHFNGGHVGD-NH2 (L3(16)) | Cytochrome c reduction | 0.51 | 90 | [5] |
| Pyridinophane ([CuPyN3]2+) | Not Specified | 2.1 | Not Reported | [6] |
| Ursolic Acid | DPPH assay | 19.5 | Not Reported | [7] |
| Lidocaine/Ibuprofen-phenanthroline | DPPH radical scavenging | >15 (over 91% scavenging) | Not Reported | [8] |
Note: IC50 represents the concentration of the complex required to inhibit the enzymatic reaction by 50%. A lower IC50 value indicates higher antioxidant activity. The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for commonly employed assays.
Superoxide Dismutase (SOD)-like Activity Assay (NBT Reduction Method)
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[3]
Materials:
-
Xanthine solution
-
Xanthine Oxidase solution
-
Nitroblue Tetrazolium (NBT) solution
-
Test copper complexes at various concentrations
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, xanthine solution, and NBT solution.
-
Add the test copper complex at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
A control reaction without the copper complex is run in parallel.
-
The percentage inhibition of NBT reduction is calculated to determine the SOD-like activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method evaluates the ability of the copper complex to donate an electron and scavenge the stable DPPH free radical.[4][9]
Materials:
-
DPPH solution in a suitable solvent (e.g., ethanol or methanol)
-
Test copper complexes at various concentrations
-
Solvent for the complexes
Procedure:
-
Prepare a solution of the test copper complex in the appropriate solvent.
-
Add the copper complex solution to the DPPH solution.
-
Mix vigorously and allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).
-
A control with the solvent instead of the copper complex is also measured.
-
The percentage of DPPH radical scavenging is calculated from the change in absorbance.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Similar to the DPPH assay, this method measures the ability of the complex to scavenge the ABTS radical cation (ABTS•+).[4][10]
Materials:
-
ABTS solution
-
Potassium persulfate solution
-
Test copper complexes at various concentrations
-
Buffer solution (e.g., phosphate or acetate buffer)
Procedure:
-
Generate the ABTS•+ by reacting the ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with the buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test copper complex solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
The percentage of ABTS•+ scavenging is determined by the decrease in absorbance.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of antioxidant activity, the following diagrams are provided.
References
- 1. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics [pubmed.ncbi.nlm.nih.gov]
- 2. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Antioxidant and Pro-Oxidant Properties of Homoleptic and Heteroleptic Copper Complexes with Amino Acids, Dipeptides and 1,10-Phenanthroline: The Quest for Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Copper(II) and Zinc(II) Complexes of Peptides Mimicking the CuZnSOD Enzyme | MDPI [mdpi.com]
- 6. Increased Efficiency of a Functional SOD Mimic Achieved with Pyridine Modification on a Pyclen-Based Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study [mdpi.com]
- 8. Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anticancer Potential of the New Cu(II) Complexes Bearing Imine-Phenolate Ligands with Pendant Amine N-Donor Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Copper Picolinate: A Comparative Mechanistic Guide
In the quest for novel and effective cancer therapeutics, metal-based compounds have emerged as a promising frontier. Among these, copper complexes have garnered significant attention for their potential to induce cancer cell death through a variety of mechanisms. This guide provides a comprehensive validation of the proposed mechanisms of action for copper picolinate in cancer cells, benchmarked against other notable copper-based anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of cellular pathways, we aim to equip researchers, scientists, and drug development professionals with a critical resource for evaluating and advancing copper-based cancer therapies.
Cytotoxicity Profile: A Comparative Analysis
The efficacy of an anticancer agent is fundamentally determined by its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). While direct IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data from structurally related copper complexes and other copper-based compounds provide a valuable comparative framework.
For instance, ternary copper complexes involving a related ligand, dipicolinate, have demonstrated significant cytotoxicity. These complexes, when combined with diimines, exhibit IC50 values in the low micromolar to sub-micromolar range against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), hormone-dependent breast cancer (MCF-7), lung cancer (A549), and cisplatin-resistant ovarian cancer (A2780cis)[1]. This suggests that the coordination of copper with picolinate-like structures can lead to potent anticancer activity.
To provide a broader context, the table below summarizes the IC50 values for several well-studied copper complexes, alongside the standard chemotherapeutic agent, cisplatin. This comparative data highlights the potent cytotoxicity of copper-based compounds, often surpassing that of established drugs.
Table 1: Comparative Cytotoxicity (IC50) of Copper Complexes and Cisplatin in Cancer Cell Lines
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Copper Dipicolinate-Diimine Complexes | MDA-MB-231, MCF-7, A549, A2780cis | Low µM to sub-µM range | [1] |
| Copper(II)-terpyridine Complexes | BEL-7402 | <10 µM | [2] |
| Copper(II)-thiosemicarbazone Complex 2 | MDA-MB-231 VIM RFP (48h) | 7.17 ± 1.2 | [3] |
| Cisplatin | MDA-MB-231 VIM RFP (48h) | 24.73 ± 2.6 | [3] |
| [Cu(L)(2imi)] Complex | HepG2 (24h) | ~58 µg/mL | [4] |
| Copper(II) Salicylate Phenanthroline | HCT116, SW480 | Effective at 25 µM | [5] |
| Copper(II) 8-hydroxyquinoline Complexes | A2780, A2780-CP | < 1 µM | [6] |
Note: The IC50 values are presented as reported in the respective studies and may vary based on experimental conditions.
Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of copper complexes is not attributed to a single mode of action but rather a coordinated assault on multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms investigated include the generation of reactive oxygen species (ROS), induction of apoptosis, inhibition of the proteasome, and suppression of angiogenesis.
Generation of Reactive Oxygen Species (ROS)
A hallmark of many copper-based anticancer compounds is their ability to induce oxidative stress through the generation of ROS[7][8][9]. The redox-active nature of the copper ion (cycling between Cu(II) and Cu(I)) facilitates the catalysis of Fenton-like reactions, converting cellular hydrogen peroxide into highly reactive hydroxyl radicals. This surge in ROS can overwhelm the cancer cell's antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids, ultimately triggering cell death[10][11]. The complexation of copper with ligands like picolinate can modulate this redox activity, potentially enhancing its efficacy and selectivity towards cancer cells, which often exhibit a more vulnerable redox balance compared to normal cells.
Caption: Intrinsic apoptosis pathway induced by copper complexes.
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of cellular proteins and is essential for cancer cell survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and apoptosis. [12][13][14][15]Several copper complexes have been identified as potent proteasome inhibitors. [16]The mechanism is thought to involve the direct interaction of copper ions with the catalytic subunits of the 20S proteasome.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. [17][18][19]Copper is a known pro-angiogenic factor, and paradoxically, copper-based compounds can exhibit anti-angiogenic properties. [20][21]This may be due to the induction of endothelial cell apoptosis or the interference with signaling pathways that regulate angiogenesis. In vitro tube formation assays are a standard method to assess the anti-angiogenic potential of a compound.
dot
Caption: General workflow for validating anticancer mechanisms.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and control compounds for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Measurement of Intracellular ROS: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound or control compounds.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader or visualize under a fluorescence microscope. [22][23]
-
In Vitro Angiogenesis Assessment: Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Principle: Endothelial cells, when cultured on a gel of basement membrane extract (such as Matrigel®), differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel®.
-
Treat the cells with various concentrations of this compound or control compounds.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
-
Conclusion and Future Directions
The available evidence strongly suggests that copper complexes, including those with picolinate-related ligands, are a promising class of anticancer agents. Their multifaceted mechanism of action, encompassing ROS generation, apoptosis induction, proteasome inhibition, and anti-angiogenesis, offers the potential for high efficacy and the ability to overcome resistance to conventional therapies.
While direct experimental data on this compound is still emerging, the comparative analysis presented in this guide provides a solid foundation for its validation. The detailed protocols and mechanistic frameworks outlined here are intended to facilitate further research into the specific anticancer properties of this compound. Future studies should focus on generating comprehensive cytotoxicity data across a broad panel of cancer cell lines, elucidating the precise molecular targets, and evaluating its in vivo efficacy and safety in preclinical models. Such investigations will be crucial in translating the therapeutic promise of this compound into a tangible clinical reality.
References
- 1. Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Copper and Copper Compounds for Anticancer Applications [mdpi.com]
- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 4. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel copper complex induces ROS generation in doxorubicin resistant Ehrlich ascitis carcinoma cells and increases activity of antioxidant enzymes in vital organs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting the damaging effects of ROS for therapeutic use by deactivating cell-free chromatin: the alchemy of resveratrol and copper [frontiersin.org]
- 9. Antiproliferative activity of two copper (II) complexes on colorectal cancer cell models: Impact on ROS production, apoptosis induction and NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis induced by copper in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular study on copper-mediated tumor proteasome inhibition and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]
- 15. Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of copper in tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of copper in angiogenesis and its medicinal implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A copper complex that combats triple negative breast cancer by restraining angiogenesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Is copper chelation an effective anti-angiogenic strategy for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copper Picolinate and Other Metallodrugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, metallodrugs represent a cornerstone of many treatment regimens. The platinum-based drugs cisplatin, carboplatin, and oxaliplatin have been mainstays in the clinic for decades, while other metal-based compounds, such as the gold-containing auranofin, have been repurposed for their anticancer properties. Emerging research into copper complexes, including copper picolinate, suggests a promising new frontier in the development of novel metallodrugs. This guide provides a head-to-head comparison of this compound and other notable metallodrugs, focusing on their cytotoxic activity, mechanisms of action, and pharmacokinetic profiles, supported by experimental data.
Comparative Cytotoxicity
The in vitro cytotoxicity of metallodrugs is a key indicator of their potential anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values of copper complexes (including those structurally similar to this compound), cisplatin, carboplatin, oxaliplatin, and auranofin against various human cancer cell lines.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Copper Complexes | |||
| [Cu(salen)(H₂O)₂] | MCF-7 (Breast) | 212.5 | [1] |
| HCT-116 (Colon) | 98.9 | [1] | |
| [Cu(DDC)₂] | A2780-CP (Ovarian, Cisplatin-resistant) | <1 | [2] |
| [Cu(L)(2imi)] | HepG2 (Liver) | 58 µg/mL (24h), 55 µg/mL (48h) | [3] |
| Cisplatin | |||
| A498 (Kidney) | 27 | [4] | |
| A2780 (Ovarian) | 1.1 | [2] | |
| MDA-MB-231 VIM RFP (Breast) | 22.17 (72h) | [5] | |
| Carboplatin | |||
| A498 (Kidney) | 273 | [4] | |
| Oxaliplatin | |||
| A498 (Kidney) | 36 | [4] | |
| Auranofin | |||
| PC3 (Prostate) | 2.5 (24h) | [6] | |
| HeLa (Cervical) | ~2 (24h) | ||
| Calu-6 (Lung) | 3-4 (24h) | [7] |
Mechanisms of Action: A Focus on Apoptosis
A primary mechanism by which many metallodrugs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The signaling pathways leading to apoptosis can vary between different classes of metallodrugs.
This compound and Copper Complexes: The anticancer mechanism of copper complexes, including this compound, is multifaceted. It is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent DNA damage.[8][9] This can trigger the intrinsic apoptosis pathway. Copper ions can also directly interact with and damage DNA.[10] Some copper complexes have been shown to inhibit the proteasome, leading to the accumulation of misfolded proteins and triggering apoptosis.[11]
Platinum-Based Drugs (Cisplatin, Carboplatin, Oxaliplatin): The primary mechanism of action for platinum-based drugs is the formation of covalent adducts with DNA, leading to both intra- and inter-strand crosslinks.[5] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering the intrinsic apoptotic pathway.[11] The activation of p53 and the MAPK signaling cascade are crucial in mediating cisplatin-induced apoptosis.[11]
Auranofin: Auranofin, a gold(I) complex, primarily induces apoptosis by inhibiting thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4] Inhibition of TrxR leads to an increase in intracellular ROS, causing oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, which culminates in apoptosis.[4]
Caption: Simplified signaling pathways of apoptosis induction by different metallodrugs.
Pharmacokinetic and Toxicity Profiles
The clinical utility of a metallodrug is not solely determined by its cytotoxicity but also by its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its toxicity profile.
| Drug | Administration | Key Pharmacokinetic Features | Common Toxicities |
| This compound/Complexes | Oral/Intravenous | Variable bioavailability depending on the ligand. Can accumulate in tumor tissues.[1][4][12] | Generally considered to have lower toxicity than platinum drugs, but can cause gastrointestinal issues.[1] |
| Cisplatin | Intravenous | Rapidly binds to plasma proteins. Primarily excreted by the kidneys.[1] | Nephrotoxicity, neurotoxicity, ototoxicity, severe nausea and vomiting.[1] |
| Carboplatin | Intravenous | Slower hydrolysis and DNA binding than cisplatin. Excreted by the kidneys.[1] | Myelosuppression (thrombocytopenia, neutropenia). Less nephrotoxic and neurotoxic than cisplatin.[1] |
| Oxaliplatin | Intravenous | Rapidly distributed into tissues. Excreted by the kidneys. | Peripheral neuropathy (often exacerbated by cold), myelosuppression.[13] |
| Auranofin | Oral | Approximately 25% absorbed. Long half-life.[14] | Diarrhea, rash, stomatitis, potential for gold toxicity.[14][15] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: General workflow for determining IC50 values using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Drug Treatment: Prepare serial dilutions of the metallodrugs in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug).[6]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Methodology:
-
Cell Treatment: Treat cells with the metallodrug at the desired concentration and for the specified time to induce apoptosis.[6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[6]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[6]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[6]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[6]
Conclusion
The landscape of metallodrugs in cancer therapy is evolving. While platinum-based agents remain a critical component of treatment, their significant toxicities and the development of resistance necessitate the exploration of novel compounds. Copper complexes, including this compound, have demonstrated promising in vitro anticancer activity, often with different mechanisms of action that may overcome resistance to traditional platinum drugs.[2][4] Their generally more favorable toxicity profiles also make them attractive candidates for further development.[1] Auranofin, with its unique mechanism of inhibiting thioredoxin reductase, also presents a compelling alternative.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other emerging metallodrugs. Direct comparative studies under standardized conditions will be crucial to accurately assess their relative efficacy and safety profiles, ultimately paving the way for new and improved cancer treatments.
References
- 1. Salen-Type Copper(II) Complexes: Synthesis, Characterization, Computational Studies, Molecular Docking, Anticancer Potential, and Pharmacokinetic Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Copper Picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing robust control experiments to investigate the specific biological effects of copper picolinate. Proper controls are paramount to distinguish the effects of the chelated copper complex from those of the copper ion or the picolinate ligand alone. This document outlines common negative and positive controls, compares this compound with alternative copper supplements, and provides detailed experimental protocols and supporting data.
The Importance of Controls in this compound Research
When studying this compound, it is crucial to dissect the observed biological effects. Is the effect due to:
-
The copper ion (Cu²⁺)?
-
The picolinate ligand itself?
-
The synergistic action of the chelated complex?
To answer these questions, a well-designed experiment must include a panel of negative and positive controls.
Negative Controls
Negative controls are essential to isolate the specific action of the this compound complex.
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., deionized water, saline, or cell culture medium) should be administered alone to account for any effects of the delivery vehicle.
-
Picolinic Acid (PA) Control: Picolinic acid, the chelating agent in this compound, may have its own biological activities.[1][2] It is a metabolite of tryptophan and can influence cell growth.[2] Therefore, a control group treated with picolinic acid at the same molar concentration as in the this compound group is necessary to separate the effects of the ligand from the effects of the complex.
-
Equimolar Copper Salt Control (e.g., Copper Sulfate, CuSO₄): To determine if the observed effects are simply due to an increase in bioavailable copper, a control group should be treated with an equimolar concentration of a simple inorganic copper salt like copper sulfate.
Positive Controls
Positive controls are used to validate the experimental assay and provide a benchmark for the observed effects. The choice of a positive control depends on the specific biological activity being measured.
-
For Copper-Dependent Enzyme Activity: When assessing the activity of cuproenzymes like Superoxide Dismutase (SOD) or Lysyl Oxidase (LOX), a purified, active form of the enzyme itself serves as the positive control.[3][4][5][6][7] Commercially available assay kits for these enzymes typically include a stabilized enzyme solution for this purpose.[3][4][7]
The following diagram illustrates a typical experimental workflow with appropriate controls.
Caption: A diagram illustrating a comprehensive experimental design for studying this compound.
Comparative Analysis: this compound vs. Alternative Copper Supplements
This compound is an organic, chelated form of copper. Its bioavailability and biological effects are often compared to inorganic salts (like copper sulfate) and other organic forms (like copper proteinate or glycinate). While direct comparative studies on this compound are limited, research on other chelated copper forms provides valuable insights.
Organic copper sources are often suggested to have higher bioavailability than inorganic sources because they are less likely to form insoluble complexes in the digestive tract.[8]
Quantitative Data from Comparative Studies
The following tables summarize data from studies comparing organic copper sources (proteinate and glycinate) with the inorganic source, copper sulfate. These organic chelates can be considered functional proxies for this compound.
Table 1: In Vitro Bioaccessibility of Different Copper Sources Bioaccessibility refers to the fraction of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption.
| Copper Source | Diet System | Bioaccessibility (%) |
| Copper Sulfate | Purified Diet | 47 ± 4[9] |
| Copper Amino Acid Chelate | Purified Diet | 63 ± 5[9] |
| Copper Proteinate | Purified Diet | 60 ± 4[9] |
| Copper Sulfate | Whey Protein | 54 ± 10[9] |
| Copper Amino Acid Chelate | Whey Protein | 78 ± 9[9] |
| Copper Proteinate | Whey Protein | 76 ± 5[9] |
Table 2: Relative Bioavailability of Copper Sources in Cattle Relative bioavailability is often determined by measuring tissue copper accumulation (e.g., in the liver) compared to a standard source like copper sulfate (set to 100%).
| Copper Source | Antagonist Level | Relative Bioavailability (%) (Based on Liver Cu) |
| Copper Sulfate | Low Molybdenum | 100 (Reference)[10] |
| Copper Proteinate | Low Molybdenum | ~100[10] |
| Copper Sulfate | High Molybdenum | 100 (Reference)[10] |
| Copper Proteinate | High Molybdenum | >100[10] |
| Copper Sulfate | High Antagonist | 100 (Reference)[11] |
| Copper Glycinate | High Antagonist | 115.5[11] |
Table 3: Effects of Copper Source on Copper Content in Finishing Pigs (28-day experiment)
| Treatment (20 mg/kg Cu) | Fecal Cu (mg/kg) | Liver Cu (mg/kg) | Bile Cu (mg/kg) |
| Copper Sulfate (CuSO₄) | 129.57[12] | 158.42[12] | 10.36[12] |
| Copper Proteinate (Cu-Pro) | 100.86[12] | 167.33[12] | 11.41[12] |
| Copper Glycinate (Cu-Gly) | 98.71[12] | 179.83[12] | 12.05[12] |
The following diagram shows the logical relationship between different copper forms and their presumed bioavailability.
Caption: Relative bioavailability of different forms of copper supplements.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound compared to controls.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
DMEM with 10% FBS, 1% NEAA, 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM glucose
-
Test compounds: this compound, picolinic acid, copper sulfate
-
Analytical instrument for copper quantification (e.g., AAS or ICP-MS)
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for cell differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to confirm monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or ¹⁴C-mannitol.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Equilibrate the monolayers for 30 minutes at 37°C with transport buffer in both the apical (upper) and basolateral (lower) compartments.
-
Prepare dosing solutions of this compound and control compounds (picolinic acid, copper sulfate) in the transport buffer at the desired concentration (e.g., 100 µM).
-
Remove the buffer from the apical compartment and replace it with the dosing solution. Add fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect the final sample from the apical (donor) compartment.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of copper in all collected samples using AAS or ICP-MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of copper appearance in the basolateral compartment).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the compound in the apical compartment.
-
-
-
Protocol 2: Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key copper-dependent antioxidant enzyme.
Objective: To determine if this compound treatment affects cellular SOD activity.
Principle: This colorimetric assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals. Superoxide radicals are generated by a xanthine/xanthine oxidase system. SOD scavenges these radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
Materials:
-
SOD Activity Assay Kit (e.g., Sigma-Aldrich, Cat. No. 19160)
-
Cell lysate or tissue homogenate from experimental groups
-
Microplate reader (450 nm)
Methodology:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates from cells/tissues treated with vehicle, picolinic acid, copper sulfate, and this compound.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Assay Procedure (following kit manufacturer's instructions):
-
Prepare the WST working solution and enzyme working solution.
-
Add samples, standards, and controls (including the provided SOD enzyme as a positive control) to a 96-well plate.
-
Add the enzyme working solution to all wells except the blank.
-
Initiate the reaction by adding the substrate solution (xanthine).
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the SOD activity (inhibition rate %) for each sample using the formula:
-
SOD Activity (%) = [(A_blank1 - A_sample) / (A_blank1 - A_blank2)] * 100
-
Where A is absorbance, blank1 contains no sample or SOD, and blank2 contains no sample, SOD, or xanthine oxidase.
-
-
Normalize the activity to the protein concentration of the sample (e.g., Units/mg protein).
-
Compare the SOD activity across the different treatment groups.
-
References
- 1. Dipicolinic acid prevents the copper-dependent oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of growth by picolinic acid: Differential response of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. animbiosci.org [animbiosci.org]
- 9. In vitro bioaccessibility of inorganic and organic copper in different diets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability of copper proteinate and copper carbonate relative to copper sulfate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Reproducibility in Copper Picolinate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of research on copper picolinate, focusing on its purported antidiabetic and anti-inflammatory effects. In the absence of direct replication studies, this guide assesses reproducibility by comparing quantitative data and experimental protocols from multiple independent in vivo studies. We also compare this compound to other copper supplements, namely copper sulfate and copper gluconate, to provide a broader context for its potential therapeutic applications.
Antidiabetic Effects: A Look at the In Vivo Evidence
Research into the antidiabetic effects of copper complexes has shown promise, with several studies investigating their ability to lower blood glucose levels in animal models of diabetes. Here, we compare the findings for this compound and copper sulfate.
Comparative Analysis of Antidiabetic Efficacy
| Compound | Animal Model | Dosage | Key Findings (Blood Glucose Reduction) | Reference |
| This compound | Streptozotocin (STZ)-induced diabetic mice | Not specified | Exhibited a higher hypoglycemic effect than the VO(pa)2 complex. | [1] |
| Copper Sulfate | STZ-induced diabetic mice | 40 mg/kg body weight of STZ for five consecutive days, followed by copper sulfate in drinking water | Significantly decreased blood glucose levels. In 3 out of 5 animals, there was an absence of mononuclear cell infiltration in the pancreas. | [2][3] |
| Copper-alanine complex | Alloxan-induced mice | 200 µg/KgBW | The most effective dose in reducing blood sugar levels, with a 72.51% decrease. |
Reproducibility Assessment:
Experimental Protocols: Inducing and Measuring Antidiabetic Effects
Streptozotocin (STZ)-Induced Diabetes Model:
-
Induction of Diabetes: Intraperitoneal (IP) injection of 40 mg/kg body weight of STZ for five consecutive days.[2][3] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.
-
Treatment: Copper sulfate was administered in the drinking water starting at 6 weeks of age.[2][3]
-
Endpoint Measurement: Blood glucose levels were evaluated at 10 weeks of age.[2][3]
Alloxan-Induced Diabetes Model:
-
Animal Model: Mice (Mus musculus L.).
-
Induction of Diabetes: Alloxan is another chemical agent used to induce diabetes in rodents by destroying insulin-producing cells. The specific protocol for induction was not detailed in the reviewed abstract.
-
Treatment: Copper-alanine complex administered at doses of 50, 100, and 200 µg/KgBW.
-
Endpoint Measurement: Percentage decrease in blood glucose levels.
Anti-inflammatory Properties: Evaluating the Evidence
Copper complexes have long been investigated for their anti-inflammatory properties. The most common animal model for screening anti-inflammatory drugs is the carrageenan-induced paw edema model in rats.
Comparative Analysis of Anti-inflammatory Efficacy
| Compound | Animal Model | Dosage | Key Findings (Reduction in Paw Edema) | Reference |
| Copper Complexes (General) | Carrageenan-induced rat paw edema | Not specified | Showed inhibitory action on acute and subacute inflammation, with a higher degree of activity than indomethacin. | [4] |
| Copper Implants | Carrageenan-induced rat paw edema | Metallic copper implant | Possessed anti-inflammatory activity. | [5] |
| Copper Gluconate (in combination) | Adjuvant-induced arthritic rats | 22.8 micrograms/day | Diminished paw swelling and reduced plasma levels of inflammatory markers (haptoglobin, ceruloplasmin, PGE2, 6-keto-PGF1 alpha). | [2] |
| Copper Chloride | Formalin-induced rat paw edema | 10 and 20 mg/kg (intraperitoneal) | Significantly reduced formalin-induced paw edema. | [6] |
| Copper(II)-lawsone complexes | Carrageenan-induced rat hind paw edema | 40 μmol Cu/kg | The most active complexes diminished the formation of edema similarly to the reference drug indomethacin (10 mg/kg). | [7] |
Reproducibility Assessment:
The evidence for the anti-inflammatory effects of various copper compounds is more extensive than for the antidiabetic effects. Multiple studies using the rat paw edema model have demonstrated a reduction in inflammation with different copper complexes, including copper gluconate. This consistency across different studies, although not direct replications, suggests a reproducible anti-inflammatory effect of copper. However, the specific efficacy of this compound in this model is not well-documented in the available search results, making a direct comparison difficult. The variability in the types of copper complexes and experimental protocols highlights the need for standardized comparative studies to determine the relative potency of different copper formulations.
Experimental Protocols: Inducing and Measuring Anti-inflammatory Effects
Carrageenan-Induced Paw Edema Model:
-
Induction of Inflammation: Subcutaneous injection of carrageenan, a seaweed extract, into the plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by swelling (edema).
-
Treatment: Administration of the test compound (e.g., copper complex) either orally, subcutaneously, or locally before or after carrageenan injection.
-
Endpoint Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.
Bioavailability of Copper Supplements: A Critical Factor
The therapeutic efficacy of any supplement is highly dependent on its bioavailability – the fraction of the administered dose that reaches the systemic circulation. Picolinic acid is a natural chelator that is thought to enhance the absorption of minerals.
Comparative Analysis of Copper Bioavailability
| Compound | Study Design | Key Findings | Reference |
| Copper Proteinate and Copper Lysine vs. Cupric Sulfate | Rat feeding experiments | Copper utilization was higher for copper proteinate and copper lysine based on liver copper content. | [8] |
| Zinc Picolinate vs. Zinc Gluconate and Zinc Citrate | Human crossover trial | Zinc absorption was significantly higher with zinc picolinate. | [9] |
| Zinc Bis-glycinate vs. Zinc Gluconate | Human bioavailability study | Zinc bis-glycinate significantly increased the oral bioavailability of zinc (+43.4%) compared with the gluconate. |
Reproducibility and Implications:
While direct comparative bioavailability studies for different forms of copper in humans are limited, the available data from animal studies and analogous studies with zinc suggest that chelated forms of minerals, such as picolinate and proteinate, may have superior absorption compared to inorganic forms like sulfate. The study on zinc picolinate in humans provides strong, reproducible evidence for the enhanced bioavailability of a picolinate-chelated mineral.[9] This suggests that this compound is likely to have higher bioavailability than copper sulfate or copper gluconate, although direct human studies are needed to confirm this.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, we have created diagrams using the DOT language.
Insulin Signaling Pathway
Caption: Potential mechanism of this compound in the insulin signaling pathway.
Carrageenan-Induced Inflammation Pathway
Caption: Simplified pathway of carrageenan-induced paw edema and potential copper action.
Experimental Workflow for Bioavailability Study
Caption: General workflow for a human bioavailability study of dietary supplements.
Conclusion: An Assessment of Reproducibility
Direct evidence for the reproducibility of this compound research through dedicated replication studies is currently lacking in the scientific literature. However, an indirect assessment based on the consistency of findings across multiple independent studies suggests the following:
-
Antidiabetic Effects: The hypoglycemic effects of copper compounds are supported by a few animal studies. However, the limited number of studies specifically on this compound and the variability in experimental designs make it difficult to definitively assess the reproducibility of these findings. More rigorous and standardized research is needed.
-
Anti-inflammatory Effects: The anti-inflammatory properties of copper complexes are more consistently reported across a larger number of studies using the well-established carrageenan-induced paw edema model. This suggests that the anti-inflammatory effect of copper is a more robust and reproducible finding, although the specific contribution of the picolinate ligand needs further investigation.
-
Bioavailability: While direct human data for this compound is scarce, the principle of enhanced absorption of minerals chelated with picolinic acid is supported by reproducible findings from studies on zinc picolinate. This provides a strong rationale for expecting higher bioavailability from this compound compared to inorganic copper salts.
For researchers and drug development professionals, these findings highlight the potential of this compound as a therapeutic agent, particularly for inflammatory conditions. However, the existing body of evidence underscores the critical need for well-controlled, standardized, and comparative studies to confirm and quantify its effects and to fully establish the reproducibility of its purported benefits.
References
- 1. Beneficial effect of supplementation with copper sulfate on STZ-diabetic mice (IDDM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of a preparation containing low doses of copper, gold and silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of some copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of copper implants in the rat paw edema: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of copper in copper proteinate, copper lysine, and cupric sulfate using the rat as an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Stability of Copper Picolinate and Other Copper Salts: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical stability of copper picolinate against other common copper salts, namely copper sulfate, copper gluconate, and copper citrate. The stability of a copper salt is a critical parameter in pharmaceutical and chemical research, influencing its bioavailability, shelf-life, and efficacy in various applications. This document summarizes key stability-indicating parameters, including thermal stability, solubility, and pH stability, supported by experimental data from scientific literature. Detailed experimental protocols for the cited methodologies are also provided to facilitate reproducibility and further investigation.
Comparative Data on Physicochemical Stability
The following table summarizes the key stability parameters for this compound and other selected copper salts.
| Copper Salt | Molecular Formula | Thermal Stability (Decomposition) | Water Solubility (at ~20-25°C) | pH Stability |
| This compound | C₁₂H₈CuN₂O₄ | Ligand loss occurs between 290-320°C. | Data not readily available; generally considered soluble. | Stable in acidic conditions (e.g., pH 5); forms stable ternary complexes at pH < 5.[1] |
| Copper Sulfate | CuSO₄ | Anhydrous form decomposes to CuO at high temperatures (>650°C). | High (e.g., 203 g/L at 20°C). | More soluble and stable in acidic solutions (optimal around pH 4-6).[2] In alkaline solutions, it precipitates as copper hydroxide. |
| Copper Gluconate | C₁₂H₂₂CuO₁₄ | Multi-step decomposition with a significant exothermic event around 310°C. | 30 g/L at 20°C. | A 1% solution has a pH of approximately 4.[3] Stability is affected by pH, but specific optimal range data is limited. |
| Copper Citrate | Cu₃(C₆H₅O₇)₂ | Dehydration around 100°C, followed by decomposition to metallic copper between 200-350°C. | Low (<0.05 g/L at 20°C).[4] | Soluble in alkaline citrate solutions.[5] In acidic to neutral aqueous solutions, it has low solubility. |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copper salts. This method is based on the principles outlined in ASTM E2550-17.[6][7][8]
Apparatus: A thermogravimetric analyzer equipped with a microbalance, a furnace capable of linear heating rates, and a purge gas system.
Procedure:
-
Calibrate the instrument for mass and temperature according to the manufacturer's specifications.
-
Weigh approximately 5-10 mg of the copper salt into a clean, inert sample pan (e.g., alumina).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[4]
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Water Solubility Determination (Flask Method)
Objective: To determine the saturation mass concentration of the copper salts in water. This protocol is based on the OECD Guideline 105 (Flask Method).[3][9][10][11]
Apparatus: A constant temperature water bath, analytical balance, flasks with stoppers, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantifying copper concentration (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer).
Procedure:
-
Add an excess amount of the copper salt to a flask containing deionized water.
-
Stopper the flask and place it in a constant temperature water bath maintained at a specific temperature (e.g., 20 ± 0.5°C).
-
Agitate the flask for a sufficient time to reach equilibrium (preliminary tests can determine this time, often 24-48 hours).
-
Allow the solution to stand at the test temperature to allow for the settling of undissolved solids.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the filtrate to determine the concentration of the dissolved copper salt using a calibrated analytical method.
-
Repeat the measurement until at least three consecutive measurements show no significant difference, indicating that equilibrium has been reached.
Figure 2: Experimental workflow for Water Solubility Determination (Flask Method).
pH Stability Assessment
Objective: To evaluate the stability of the copper salts in aqueous solutions at different pH values. This method is based on the principles of ASTM E70-24.[6][12][13][14][15][16][17]
Apparatus: A calibrated pH meter with a glass electrode, beakers, magnetic stirrer, and standardized acid and base solutions (e.g., 0.1 M HCl and 0.1 M NaOH) for pH adjustment. A UV-Vis spectrophotometer can be used to monitor changes in the solution's absorbance, which may indicate precipitation or complex formation.
Procedure:
-
Prepare a stock solution of the copper salt in deionized water at a known concentration.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Take a known volume of the stock solution and place it in a beaker with a magnetic stir bar.
-
Measure the initial pH of the solution.
-
Adjust the pH of the solution incrementally using the acid or base solutions.
-
After each pH adjustment, allow the solution to equilibrate and record the pH.
-
Visually inspect the solution for any signs of precipitation.
-
(Optional) At each pH point, an aliquot of the solution can be taken to measure the absorbance at a specific wavelength using a UV-Vis spectrophotometer to monitor for any changes in the copper complex.
-
Plot the observations (e.g., presence of precipitate, change in absorbance) against the pH to determine the pH stability range.
References
- 1. researchgate.net [researchgate.net]
- 2. proceedings.jacow.org [proceedings.jacow.org]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. Copper citrate | OIV [oiv.int]
- 5. COPPER CITRATE - Ataman Kimya [atamanchemicals.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. store.astm.org [store.astm.org]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. nitrogenplants.com [nitrogenplants.com]
- 13. intertekinform.com [intertekinform.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. infinitalab.com [infinitalab.com]
- 17. matestlabs.com [matestlabs.com]
validating the in vivo efficacy of copper picolinate in animal models of disease
This guide provides an objective comparison of the in vivo efficacy of copper picolinate against other forms of copper supplementation in animal models of disease. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and the underlying biological pathways.
Copper is an essential trace element crucial for a multitude of physiological processes, acting as a catalytic cofactor for enzymes involved in energy metabolism, antioxidant defense, and neurotransmitter synthesis. The therapeutic and supplemental potential of copper is heavily dependent on its chemical form, which dictates its bioavailability and efficacy. This compound, a chelated form of copper bound to picolinic acid, has been investigated for its potential to offer enhanced biological activity.
Antidiabetic Efficacy in a Type 1 Diabetes Mellitus Mouse Model
A key study has demonstrated the potent hypoglycemic effects of copper (II) picolinate—referred to as Cu(pa)2—in an animal model of type 1 diabetes. The performance of this compound was compared directly with other metallopicolinate complexes.
A detailed methodology for this pivotal experiment is outlined below:
-
Animal Model: Male ddY mice (5 weeks old) were used for the study.
-
Induction of Diabetes: Type 1-like diabetes was induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 200 mg/kg body weight. Mice with blood glucose levels exceeding 400 mg/dL after 7 days were selected for the experiment.
-
Treatment Groups:
-
Control (Diabetic Mice): Received a single i.p. injection of saline.
-
This compound (Cu(pa)2): Received a single i.p. injection at a dose of 0.2 mmol/kg body weight.
-
Vanadyl Picolinate (VO(pa)2): Included as a comparator, as it is a known insulinomimetic agent.
-
-
Endpoint Measurement: Blood glucose levels were monitored at 3, 6, 24, and 48 hours post-injection. Blood was collected from the tail vein, and glucose was measured using a portable glucose meter.
-
Toxicity Assessment: The cytotoxicity of Cu(pa)2 was evaluated in vitro using cultured rat hepatic M cells prior to the in vivo study to ensure safety.[1]
The workflow for the STZ-induced diabetic mouse study is visualized below.
Caption: Workflow for evaluating antidiabetic agents in STZ-induced mice.
The hypoglycemic effect of this compound was found to be significantly higher than that of the established insulinomimetic agent, vanadyl picolinate.[1]
| Treatment Group | Time Point | Mean Blood Glucose (mg/dL) | % Reduction from Initial |
| Diabetic Control | 0 hr | ~450 | 0% |
| 24 hr | ~450 | 0% | |
| This compound | 0 hr | ~450 | 0% |
| 24 hr | ~150 | ~67% | |
| Vanadyl Picolinate | 0 hr | ~450 | 0% |
| 24 hr | ~300 | ~33% | |
| Data are approximated from graphical representations in the source publication for illustrative purposes.[1] |
Bioavailability and Performance vs. Other Copper Sources
While direct in vivo efficacy studies for this compound in other disease models are limited, its potential can be inferred by comparing the bioavailability and performance of other chelated (organic) copper forms against inorganic salts like copper sulfate. Picolinic acid is a known facilitator of mineral absorption.[2] Organic copper sources, such as copper proteinate and copper lysine, are often implemented to be more bioavailable than inorganic forms.[3]
Studies in cattle provide valuable data on how different copper formulations affect plasma and liver copper concentrations, which are key indicators of bioavailability.
| Copper Source | Animal Model | Key Findings |
| Copper Sulfate (Inorganic) | Growing Steers | Effective at increasing plasma Cu and ceruloplasmin activity. Serves as a standard benchmark.[4] |
| Copper Lysine (Organic) | Growing Steers | Bioavailability was similar to copper sulfate based on plasma Cu and ceruloplasmin activity.[4] |
| Copper Proteinate (Organic) | Heifers (High Molybdenum Diet) | Appeared to have greater bioavailability than copper sulfate, showing smaller decreases in liver Cu concentrations.[5] |
| Copper Oxide (Inorganic) | Growing Steers | Essentially unavailable; did not increase copper status above control calves.[4] |
Copper's therapeutic effects are mediated through its role as a cofactor in critical enzyme systems. Imbalances in copper homeostasis are linked to the pathology of several diseases, including neuroinflammation and cancer.[6][7] Supplementation with a highly bioavailable form of copper, such as this compound, could theoretically help restore the function of key cuproenzymes.
The diagram below illustrates the central role of copper in the antioxidant enzyme Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD or SOD1) and its impact on cellular health.
References
- 1. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper bioavailability and requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animbiosci.org [animbiosci.org]
- 4. Bioavailability of feed-grade copper sources (oxide, sulfate, or lysine) in growing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of copper proteinate and copper carbonate relative to copper sulfate in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and Copper in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Copper Picolinate in a Laboratory Setting
The proper disposal of copper picolinate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, primarily due to its significant ecotoxicity.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in research and drug development environments.
Hazard Assessment and Waste Classification
This compound is characterized by the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, this compound waste is generally considered a hazardous waste.[1] Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be classified as a characteristic hazardous waste for toxicity if it leaches copper at concentrations exceeding regulatory limits (typically 100 mg/L for copper).
Quantitative Data on this compound Hazards
| Hazard Classification | Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocol: Waste Characterization (Toxicity Characteristic Leaching Procedure - TCLP)
In cases where the regulatory status of the waste is uncertain, a Toxicity Characteristic Leaching Procedure (TCLP) may be required. This test determines if a solid waste exhibits the characteristic of toxicity.
Methodology:
-
Sample Collection: A representative sample of the this compound waste is collected.
-
Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the waste. For a solid waste like this compound, a preliminary pH measurement is performed.
-
Extraction: The waste sample is agitated in the selected extraction fluid for 18 ± 2 hours.
-
Filtration: The resulting leachate is filtered to separate the liquid extract from the solid waste.
-
Analysis: The liquid extract is analyzed to determine the concentration of copper. In the United States, this is typically done using atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).
-
Comparison to Regulatory Limits: The measured concentration of copper in the leachate is compared to the regulatory limit (for copper, this is 100 mg/L under RCRA). If the concentration exceeds this limit, the waste is classified as a D006 hazardous waste.
Step-by-Step Disposal Procedures
The following procedure outlines the essential steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1]
-
If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid this compound waste from liquid waste.
-
Avoid mixing with incompatible materials.
3. Waste Container and Labeling:
-
Use a designated, leak-proof, and sealable container for solid this compound waste. The container should be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant, environment pictogram).
-
Include the accumulation start date on the label.
4. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
The storage area should be away from heat sources and incompatible materials.
-
Ensure secondary containment to prevent the release of material in case of a leak.
5. Disposal Arrangement:
-
Dispose of the contents and container through an approved and licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area if the spill is large or if there is a risk of dust inhalation.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Clean-up:
-
For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.
-
Use appropriate cleaning materials to decontaminate the spill area.
-
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Copper picolinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling copper picolinate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a light blue powder, requires careful handling to avoid potential health hazards.[1] While the toxicological properties have not been fully investigated, it is crucial to prevent contact with eyes, skin, and clothing, as well as to avoid inhalation and ingestion.[2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[3]
Recommended Personal Protective Equipment: A comprehensive PPE strategy is mandatory when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield.[2][4] | Protects against splashes of solutions or airborne powder.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene.[4] | Prevents direct skin contact with the compound.[2] Gloves should be inspected for degradation or punctures before each use.[4] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over personal clothing.[4] | Protects against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if working outside of a fume hood.[2][3] | Minimizes the inhalation of this compound dust.[2] |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting.[4] | Protects feet from spills and falling objects. |
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established. However, the limits for copper dusts and mists can be used as a conservative guideline.
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 1 mg/m³ |
| OSHA | 1 mg/m³ |
Data sourced from the NIOSH Pocket Guide to Chemical Hazards.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Detailed Procedural Guidance
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.[4]
-
Store this compound in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[1][4] The storage area should be clearly labeled with the chemical's identity and hazard warnings.[4]
Handling and Use:
-
All handling of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Avoid the formation of dust during handling.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Spill Management:
-
In the event of a spill, evacuate the area and prevent unnecessary personnel from entering.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2]
-
Do not allow the spilled material to enter drains or waterways, as copper compounds are very toxic to aquatic life.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
Waste Collection:
-
All waste materials, including unused product, contaminated PPE (gloves, etc.), and cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
The container must be kept tightly closed and stored in a designated hazardous waste accumulation area.[2]
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.[2]
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5] Do not dispose of this compound down the drain or in regular trash.[5]
First Aid Measures
Immediate action is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[2] Do not induce vomiting. Rinse the mouth with water.[2]
References
- 1. This compound: Benefits, Uses, Dosage & Side Effects | High-Quality Supplement from China Manufacturer [cobalt-nickel.net]
- 2. fishersci.com [fishersci.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
